molecular formula C24H28N2O5 B600995 ent-Benazepril CAS No. 131064-75-0

ent-Benazepril

カタログ番号: B600995
CAS番号: 131064-75-0
分子量: 424.50
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Benazepril is the enantiomer of the well-characterized angiotensin-converting enzyme (ACE) inhibitor, Benazepril . While the parent compound is used therapeutically to treat hypertension by inhibiting ACE and blocking the formation of angiotensin II, a potent vasoconstrictor , ent-Benazepril serves as a critical analytical standard in non-clinical research. This compound is invaluable for scientists studying the stereoselective mechanisms of drug action and metabolism, particularly within the renin-angiotensin-aldosterone system (RAAS) . Researchers can use ent-Benazepril in chiral separation methods development, for quantifying the active pharmaceutical ingredient in various matrices, and for investigating the distinct pharmacological and toxicological profiles of different stereoisomers. Its availability ensures high-quality, reliable data in exploratory studies aimed at understanding the fundamental relationship between molecular chirality and biological activity. This product is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98626-50-7, 131064-75-0
Record name Benazepril, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-42456A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENAZEPRIL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereoselective Synthesis of ent-Benazepril: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] As a prodrug, its therapeutic efficacy is realized upon in vivo hydrolysis to the active metabolite, benazeprilat.[2] The molecular architecture of benazepril features two chiral centers, giving rise to four possible stereoisomers. However, the pharmacological activity is almost exclusively associated with the (S,S)-enantiomer, known as ent-benazepril. This guide provides an in-depth technical exploration of the stereoselective synthesis of ent-benazepril, tailored for researchers, scientists, and professionals in drug development. We will dissect the critical influence of stereochemistry on its biological function and present a detailed overview of key synthetic strategies, emphasizing the chemical reasoning behind methodological choices. This document aims to serve as a comprehensive resource, blending established synthetic protocols with insights into the practical challenges and innovative solutions in the manufacturing of this vital therapeutic agent.

The Imperative of Stereochemistry in Benazepril's Mechanism of Action

Benazepril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The interaction between benazeprilat and the active site of ACE is highly dependent on the three-dimensional arrangement of the molecule. The (S,S)-configuration of benazeprilat allows for optimal binding to the enzyme, leading to potent inhibition. The other stereoisomers—(R,R), (R,S), and (S,R)—exhibit significantly lower or negligible activity. This disparity underscores the critical importance of stereocontrol in the synthesis of benazepril to ensure a final product that is not only pure but also pharmacologically effective. The inactive isomers are considered process-related impurities.

Strategic Approaches to the Asymmetric Synthesis of ent-Benazepril

The synthesis of ent-benazepril hinges on the stereoselective formation of two key chiral centers. Historically, early syntheses often relied on the separation of diastereomeric mixtures, a process that is inherently inefficient due to the loss of at least 50% of the material.[3] Modern synthetic chemistry has largely overcome this limitation through the development of elegant asymmetric strategies. This guide will focus on two prominent and illustrative methods: the asymmetric aza-Michael addition and dynamic kinetic resolution.

Asymmetric Aza-Michael Addition: A Convergent and Stereocontrolled Route

A highly effective and convergent approach to ent-benazepril involves the asymmetric aza-Michael addition of a chiral amine to an α,β-unsaturated carbonyl compound.[3] This strategy establishes one of the chiral centers with a high degree of stereocontrol, influenced by the existing chirality of the amine.

A representative synthetic pathway is depicted below:

Asymmetric_Aza_Michael_Synthesis cluster_0 Key Stereoselective Step cluster_1 Cyclization and Final Product Formation A L-Homophenylalanine ethyl ester (LHPE) (S-configuration) C Aza-Michael Adduct (Diastereomeric mixture, (S,S) favored) A->C Asymmetric 1,4-addition B 4-(2-nitrophenyl)-4-oxo- but-2-enoic acid methyl ester B->C D (2S,3'S)-Caprolactam Intermediate C->D 1. Reduction of nitro group 2. Intramolecular cyclization E ent-Benazepril D->E Alkylation F ent-Benazepril HCl E->F Salt formation with HCl

Figure 1: Asymmetric synthesis of ent-benazepril via an aza-Michael reaction.

Causality Behind Experimental Choices:

  • Choice of Chiral Nucleophile: The use of L-homophenylalanine ethyl ester (LHPE), which possesses the desired (S)-stereochemistry, is a cornerstone of this strategy.[3] This readily available chiral building block directs the stereochemical outcome of the aza-Michael addition.

  • Controlling Diastereoselectivity: The 1,4-addition of LHPE to the α,β-unsaturated ester can, in principle, lead to two diastereomers. However, the reaction conditions, particularly the choice of solvent, can be optimized to favor the formation of the desired (S,S)-diastereomer.[3] This is a kinetic resolution where the transition state leading to the (S,S)-product is energetically more favorable.

  • Convergent Strategy: This pathway is considered convergent as the two major fragments of the molecule are synthesized separately and then combined, which is generally more efficient than a linear synthesis.[3]

Experimental Protocol: Formal Synthesis of the (S,S)-Caprolactam Intermediate

The following protocol is a representative example of the key steps in the asymmetric aza-Michael approach, leading to a known key intermediate of benazepril.[3]

Step 1: Synthesis of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester

  • An aqueous solution of 40% glyoxylic acid (72 g) is concentrated to two-thirds of its volume under reduced pressure.

  • Concentrated sulfuric acid (0.8 g), methanol (120 mL), and toluene (90 mL) are added.

  • The mixture is refluxed for 5 hours.

  • The methanol is distilled off, and o-nitroacetophenone (22.3 g, 135 mmol) in toluene (90 mL) is added.

  • The reaction mixture is heated to 110-130 °C for 36 hours to remove water by azeotropic distillation.

  • After cooling, the toluene phase is collected and washed with saturated sodium bicarbonate (2 x 20 mL) and water (2 x 20 mL) to yield the crude product.

Step 2: Asymmetric Aza-Michael Addition

Details of this specific reaction's conditions to achieve high diastereoselectivity are often proprietary and require optimization. The general principle involves reacting L-homophenylalanine ethyl ester with the product from Step 1.

Step 3: Reductive Cyclization to (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester

  • The crude product from the aza-Michael addition is dissolved in a suitable solvent such as THF.

  • A palladium on carbon (Pd/C) catalyst is added in a pressure vessel.

  • The mixture is hydrogenated at elevated temperature and pressure (e.g., 40 °C, 150 psi H₂) for approximately 24 hours. This reduces the nitro group to an amine.

  • A controlled amount of hydrochloric acid is added, and hydrogenation is continued for another 16 hours to facilitate the intramolecular cyclization to the caprolactam ring.

  • The reaction mixture is filtered, and the filtrate is basified with saturated aqueous sodium bicarbonate.

  • The product is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are dried over magnesium sulfate, and the solvent is removed.

  • The crude product is purified by flash column chromatography to yield the desired (S,S)-diastereomer.[3]

From this key intermediate, the synthesis of ent-benazepril is completed by N-alkylation with an appropriate acetic acid ester derivative, followed by hydrolysis of the ester and formation of the hydrochloride salt.[4]

Dynamic Kinetic Resolution: Maximizing Yield from a Racemic Intermediate

An alternative and industrially relevant strategy employs a dynamic kinetic resolution (DKR).[4] This powerful technique allows for the conversion of a racemic starting material into a single enantiomer of the product in a theoretical yield of up to 100%. This is achieved by continuously racemizing the unwanted enantiomer of the starting material under the reaction conditions, allowing it to be converted to the desired product.

A plausible DKR-based approach for ent-benazepril synthesis is outlined below:

DKR_Synthesis cluster_0 Dynamic Kinetic Resolution cluster_1 Final Product Formation A rac-3-bromo-2,3,4,5-tetrahydro- 1H-[1]-benzazepine-2-ketone- 1-tert-butyl acetate C Diastereomeric Intermediates ((S,S) and (R,S)) A->C Reaction with chiral nucleophile B (S)-Homophenylalanine B->C C->A Racemization of (R)-bromo intermediate D Desired (S,S) Product C->D Selective formation of (S,S) E Esterification D->E F HCl Salt Formation E->F G G F->G ent-Benazepril HCl

Figure 2: Synthesis of ent-benazepril via dynamic kinetic resolution.

Causality Behind Experimental Choices:

  • Racemization Conditions: The key to a successful DKR is finding conditions under which the chiral center of the racemic starting material (in this case, the bromo-benzazepinone) epimerizes rapidly. This allows the less reactive enantiomer to be converted into the more reactive one, which is then consumed in the reaction with the chiral nucleophile.

  • Solvent and Base Selection: The choice of solvent and base is critical for controlling the rates of both the desired reaction and the racemization.[4] Alcoholic solvents like isopropanol are often employed.[4]

  • Atom Economy: DKR is an excellent example of an atom-economical process, as it avoids the discarding of an unwanted enantiomer, a common issue in classical resolutions.

Experimental Protocol: Key Steps in a DKR Approach

The following steps are based on a patented method for benazepril synthesis utilizing DKR.[4]

  • Reaction of rac-3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine: The racemic bromo-intermediate is reacted with (S)-homophenylalanine in a suitable solvent such as isopropanol, under basic conditions, and at an elevated temperature (e.g., 25-100 °C).[4] The reaction conditions are optimized to facilitate the racemization of the bromo-intermediate while promoting the stereoselective reaction to form the (S,S)-coupled product.

  • Esterification: The resulting carboxylic acid intermediate is then esterified with ethanol to form the ethyl ester of benazepril.[4]

  • Salt Formation: The benazepril free base is dissolved in a suitable solvent like isopropyl acetate, and hydrogen chloride gas is introduced to precipitate the hydrochloride salt.[4]

  • Purification: The crude ent-benazepril hydrochloride is then purified by washing with a solvent such as acetone to achieve high diastereomeric purity.[4]

Characterization and Quality Control

The confirmation of the correct stereochemistry and the assessment of purity are paramount in the production of ent-benazepril. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

While a complete, publicly available, assigned high-resolution NMR dataset for ent-benazepril is not readily found, the following table summarizes typical spectroscopic data used for its characterization.

Technique Key Observations
¹H NMR Complex spectrum with multiple signals in the aromatic and aliphatic regions. The chemical shifts and coupling constants of the protons at the stereogenic centers are particularly important for confirming the relative stereochemistry.
¹³C NMR Shows the expected number of carbon signals, including those for the carbonyl groups of the ester and the lactam, as well as the aromatic and aliphatic carbons.
Mass Spectrometry (MS) In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically observed at m/z 425.5.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands include those for N-H and O-H stretching (broad), C-H stretching, and strong absorptions for the ester and lactam carbonyl groups (around 1739 cm⁻¹ and 1674 cm⁻¹, respectively).
Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for determining the enantiomeric and diastereomeric purity of benazepril.

Typical Chiral HPLC Method Parameters:

  • Column: A chiral column, such as one based on a polysaccharide derivative or a protein (e.g., Chiral AGP), is essential.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or isopropanol) and a buffered aqueous phase is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 240 nm) is typically employed.

  • Resolution: The method must be validated to demonstrate sufficient resolution between the peaks corresponding to the (S,S)-enantiomer and the other three stereoisomers. According to the United States Pharmacopeia (USP), the resolution between benazepril and its related compounds should be adequate to ensure accurate quantification.[6]

Conclusion

The synthesis of ent-benazepril is a compelling case study in the application of modern asymmetric synthesis to the production of pharmaceuticals. The profound impact of stereochemistry on its biological activity necessitates stringent control over the formation of its two chiral centers. Strategies such as the asymmetric aza-Michael addition and dynamic kinetic resolution offer elegant and efficient solutions to this challenge, moving beyond classical resolution methods to provide higher yields and greater control. For drug development professionals, a deep understanding of these synthetic pathways, the rationale behind the experimental choices, and the analytical methods for stereochemical confirmation is essential for the successful and reliable production of this important antihypertensive agent. The continuous refinement of these synthetic routes will undoubtedly lead to even more efficient, cost-effective, and environmentally benign manufacturing processes in the future.

References

  • Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. [Link]

  • Google Patents. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride. CN110835319A.
  • Google Patents. (2006).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]

  • New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

  • Waqar, M., & Siddiqui, A. H. (2023). Benazepril. In StatPearls. StatPearls Publishing. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • PubMed. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. [Link]

Sources

The Pharmacological Profile of ent-Benazepril: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and congestive heart failure. As a prodrug, benazepril is rapidly converted in vivo to its active metabolite, benazeprilat, which exerts the therapeutic effect. A critical aspect of its pharmacology is the stereoselectivity of ACE, which exclusively targets one enantiomer. This guide will delve into the significance of benazepril's stereochemistry, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the established experimental methodologies used for its characterization. The focus will be on the active form, benazeprilat, while clarifying the role of the inactive enantiomer, ent-benazepril.

Introduction: Stereochemistry and Therapeutic Significance

Benazepril is administered as a racemate, a mixture of two enantiomers. However, the therapeutic activity resides solely in the (S,S)-diastereomer, which is hydrolyzed to the active metabolite (S,S)-benazeprilat. The other enantiomer, ent-benazepril, which corresponds to the (R,R)-diastereomer, is pharmacologically inactive. This stereoselectivity is a cornerstone of its design and function, as the active site of the Angiotensin-Converting Enzyme (ACE) is chiral and will only bind effectively with the correctly oriented molecule. Understanding this relationship is crucial for appreciating the drug's potency and specificity. Benazepril is indicated for the treatment of mild to moderate essential hypertension, either as a standalone therapy or in combination with thiazide diuretics.[1][2][3]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for benazepril is the potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE) by its active metabolite, benazeprilat.[2][4][5] ACE is a critical zinc-dependent peptidyl dipeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The RAAS Cascade and Point of Inhibition:

  • Renin Release: In response to low blood pressure or low sodium concentration, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves angiotensinogen, a circulating plasma protein produced by the liver, to form the decapeptide Angiotensin I.

  • Angiotensin II Conversion: ACE, located primarily in the endothelial cells of the lungs, catalyzes the conversion of the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II.[5]

  • Physiological Effects of Angiotensin II:

    • Vasoconstriction: Directly causes the smooth muscle of blood vessels to contract, leading to an increase in blood pressure.[6][7]

    • Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5]

Benazeprilat competitively binds to the active site of ACE, preventing it from converting Angiotensin I to Angiotensin II. This inhibition leads to decreased plasma levels of Angiotensin II, resulting in reduced vasopressor activity and decreased aldosterone secretion.[5] The overall effect is vasodilation (relaxation of blood vessels), reduced sodium and water retention, and consequently, a lowering of blood pressure.[6][7]

RAAS_Pathway cluster_Target Target Tissues Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Renin Renin (from Kidney) Renin->Angiotensinogen Acts on Vasoconstriction Vasoconstriction (Blood Vessels) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone ACE ACE ACE->Angiotensin_I Benazeprilat Benazeprilat (Active Inhibitor) Benazeprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.

Pharmacokinetic Profile (ADME)

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, benazeprilat.[3][4] This conversion happens primarily in the liver through the cleavage of an ester group.[2][8]

Absorption

Following oral administration, benazepril is rapidly absorbed, with peak plasma concentrations of the parent drug reached within 0.5 to 1.0 hour.[8][9][10] The conversion to the active metabolite, benazeprilat, is also swift, with its peak plasma concentrations occurring between 1.0 and 2.0 hours in a fasting state.[8][9] The presence of food can delay the time to peak plasma concentration for benazeprilat to 2 to 4 hours, but it does not significantly affect the overall bioavailability.[8][9][11] The pharmacokinetics of benazepril are approximately dose-proportional within the typical dosage range of 10 to 80 mg.[8][9]

Distribution

Both benazepril and its active metabolite benazeprilat are highly bound to plasma proteins, with binding percentages of approximately 96.7% and 95.3%, respectively.[8] This high degree of protein binding influences the drug's distribution and duration of action.

Metabolism

Benazepril is almost completely metabolized, primarily in the liver, to benazeprilat via the cleavage of its ester group.[2][8][9] Both the parent drug and the active metabolite also undergo glucuronidation to form conjugates that are then excreted.[1][9]

Excretion

Benazepril and benazeprilat are cleared predominantly through renal excretion.[8][9] Following an oral dose, about 37% is recovered in the urine, primarily as benazeprilat (20%), benazeprilat glucuronide (8%), and benazepril glucuronide (4%).[9][12] A smaller portion of benazeprilat is eliminated via nonrenal (biliary) excretion, accounting for about 11-12% of its clearance.[9][12] The effective half-life of accumulation for benazeprilat after repeated once-daily dosing is approximately 10 to 11 hours, with steady-state concentrations being reached after 2 to 3 doses.[8][9]

Table 1: Summary of Key Pharmacokinetic Parameters

ParameterBenazepril (Prodrug)Benazeprilat (Active Metabolite)Reference(s)
Time to Peak (Tmax) 0.5 - 1.0 hours1.0 - 2.0 hours (fasting)[8][9][10]
Protein Binding ~96.7%~95.3%[8]
Metabolism Hepatic cleavage of ester groupGlucuronidation[8][9]
Primary Route of Excretion RenalRenal[8][9]
Effective Half-life 0.4 - 0.8 hours10 - 11 hours (accumulation)[8][9][10]

Pharmacodynamics

The pharmacodynamic effects of benazepril are directly linked to the inhibition of ACE and the subsequent reduction in Angiotensin II levels.

Antihypertensive Effect

Administration of benazepril leads to a dose-dependent reduction in blood pressure in patients with mild to moderately severe hypertension.[3] The onset of the antihypertensive effect can be observed as early as 30 minutes after a single dose, with the effect being sustained for 24 hours with once-daily dosing.[10] Studies have shown that plasma ACE activity is markedly suppressed for at least 24 hours after administration, and this inhibition is closely correlated with plasma concentrations of benazeprilat.[10][13]

Effects on Cardiac Function

In patients with congestive heart failure, benazepril has been shown to have beneficial effects on cardiac function, improving clinical symptoms and exercise capacity.[3] By reducing afterload (the pressure the heart pumps against) and preload (the volume of blood in the ventricle at the end of diastole), ACE inhibitors like benazepril decrease the workload on the heart.[7][8] This can lead to reduced adverse cardiac remodeling, a process where the heart's structure changes in response to chronic pressure or volume overload.[8]

Experimental Methodologies & Protocols

Characterizing the pharmacological profile of an ACE inhibitor like benazepril involves a series of validated in vitro and in vivo assays, as well as advanced analytical techniques.

Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on the accurate quantification of the drug and its metabolite in biological fluids over time.

Sources

An In-Depth Technical Guide to the Stereoselective In Vitro Activity of Benazepril Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Its therapeutic effect stems from its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[4] Benazepril is administered as a prodrug, which undergoes metabolic activation in the liver via esterase cleavage to form its highly active diacid metabolite, benazeprilat.[4][5][6]

A crucial, yet often overlooked, aspect of benazepril's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers (SS, RR, SR, RS). The commercially available drug, benazepril, is specifically the (3S)-3-[[(1S)-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, commonly referred to as the (S,S)-diastereomer.[5] This technical guide provides an in-depth analysis of the profound differences in the in vitro activity between the therapeutically active (S,S)-benazepril and its enantiomer, ent-benazepril (the R,R form). We will explore the underlying structural basis for this stereoselectivity and provide a detailed experimental protocol for its verification, designed for researchers and drug development professionals.

Section 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of ACE Inhibition

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the enzyme renin, which cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then catalyzes the conversion of the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[6] Angiotensin II exerts its effects by binding to its receptors, causing blood vessels to constrict and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. The net effect is an increase in arterial blood pressure.

ACE inhibitors, such as benazeprilat, function by directly binding to and inhibiting the active site of ACE.[2][6] This blockade prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively result in a lowering of blood pressure.[6]

angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Cleavage angiotensin2 Angiotensin II angiotensin1->angiotensin2 Conversion vasoconstriction Vasoconstriction & Aldosterone Release angiotensin2->vasoconstriction bp Increased Blood Pressure vasoconstriction->bp renin Renin renin->angiotensin1 ace ACE ace->angiotensin2 benazeprilat Benazeprilat (Active Inhibitor) benazeprilat->ace Inhibition cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_reagents Prepare Buffer, Substrate (HHL), & Enzyme (ACE) pre_incubate Pre-incubate ACE with Inhibitor (or Buffer) prep_reagents->pre_incubate prep_compounds Prepare Serial Dilutions of Test Compounds & Controls prep_compounds->pre_incubate add_substrate Initiate Reaction: Add HHL Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate Reaction with 1.0 M HCl incubate->stop_reaction extract Extract Product (Hippuric Acid) with Ethyl Acetate stop_reaction->extract measure Measure Absorbance of Organic Layer at 228 nm extract->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate

Figure 2: Experimental workflow for the ACE inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the assay buffer (100 mM Potassium Phosphate, 300 mM NaCl, pH 8.3).

    • Dissolve HHL in the assay buffer to a final concentration of 5 mM.

    • Reconstitute ACE in the assay buffer to a concentration of 100 mU/mL.

    • Prepare stock solutions of (S,S)-benazeprilat, (R,R)-benazeprilat, and the positive control (e.g., Lisinopril) in an appropriate solvent (e.g., DMSO), and create a serial dilution series in the assay buffer.

  • Assay Setup (in triplicate):

    • Test Wells: To a microcentrifuge tube, add 20 µL of the appropriate test compound dilution.

    • Positive Control Wells: Add 20 µL of the positive control dilution.

    • 100% Activity Control (A_control): Add 20 µL of assay buffer (with the same final concentration of solvent as the test wells).

    • Blank Control (A_blank): Add 40 µL of assay buffer (no enzyme will be added).

  • Pre-incubation:

    • Add 20 µL of the ACE solution to all wells except the Blank Control.

    • Gently mix and incubate the plate/tubes at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the 5 mM HHL substrate solution to all wells.

    • Incubate at 37°C for 45 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 150 µL of 1.0 M HCl to all wells.

    • Add 1.0 mL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Quantification:

    • Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a new tube or a UV-transparent 96-well plate.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1.0 mL of deionized water or assay buffer.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the Blank Control.

    • Calculate the percentage of ACE inhibition for each concentration using the following formula: % Inhibition = [1 - (A_test / A_control)] x 100

      • Where A_test is the absorbance of the test compound well and A_control is the absorbance of the 100% activity control well.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) using non-linear regression analysis.

Section 4: Expected Outcomes and Interpretation

The results from this assay will provide a quantitative validation of the stereoselectivity of benazeprilat.

  • (S,S)-Benazeprilat: This compound is expected to exhibit potent inhibition of ACE, with a calculated IC50 value in the low nanomolar range. An IC50 of ~2 nM has been reported for benazepril against rabbit lung ACE, and benazeprilat is the active form. [7]* (R,R)-Benazeprilat (ent-benazeprilat): This enantiomer is expected to show little to no inhibition of ACE activity, even at the highest concentrations tested. The resulting IC50 value will be several orders of magnitude higher than that of the (S,S) isomer, or it may not be possible to calculate one within the tested concentration range.

The vast difference in IC50 values between the two enantiomers provides definitive evidence of the stereospecific nature of the ACE active site. The data confirms that the (S,S) configuration is the pharmacophore responsible for the therapeutic effect of benazepril. This has significant implications for drug development and manufacturing, where enantioselective synthesis is critical to produce a pure, effective, and safe therapeutic agent. [8]

Conclusion

The in vitro activity of benazepril is exclusively attributable to its (S,S)-stereoisomer, which is hydrolyzed in vivo to the highly potent ACE inhibitor, (S,S)-benazeprilat. Its enantiomer, ent-benazepril, and the corresponding metabolite are pharmacologically inactive due to stereochemical hindrance that prevents effective binding to the ACE active site. This pronounced stereoselectivity is a classic example of the structure-activity relationship that governs pharmacology. The experimental protocols detailed herein provide a robust framework for researchers to independently verify this fundamental principle and to screen novel compounds for ACE inhibitory potential with high scientific rigor. Understanding this stereochemical dependency is essential for the rational design, synthesis, and clinical application of ACE inhibitors.

References

  • Benazepril - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). MDPI. [Link]

  • Antihypertensive Mechanism of Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril. Effect on Isolated Vascular Preparations. (1991). PubMed. [Link]

  • Benazepril (oral route) - Side effects & dosage. (2025). Mayo Clinic. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). ResearchGate. [Link]

  • Lotensin benazepril hydrochloride Label. (2012). U.S. Food and Drug Administration. [Link]

  • benazepril | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2017). National Center for Biotechnology Information. [Link]

  • ACE Inhibition Assay - Protocol. (2020). OneLab - Andrew Alliance. [Link]

Sources

The Stereochemical Journey of Benazepril: A Technical Guide to Its Discovery, Isomeric Forms, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril, a cornerstone in the management of hypertension and heart failure, is a prodrug that undergoes in vivo conversion to its active metabolite, benazeprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The therapeutic efficacy of benazepril is intrinsically linked to its stereochemistry, as the molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive exploration of the discovery and history of benazepril, with a particular focus on its isomers. It delves into the stereoselective synthesis and analytical methodologies developed to isolate and quantify the pharmacologically active (S,S)-isomer, while detailing the significant differences in biological activity among the four stereoisomers. This document serves as a technical resource for professionals in drug development and research, offering detailed protocols, mechanistic insights, and a historical perspective on the chemical intricacies of this important cardiovascular therapeutic.

Introduction: Chirality in ACE Inhibition and the Advent of Benazepril

The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a revolutionary step in cardiovascular medicine. These agents modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Benazepril emerged as a significant second-generation ACE inhibitor, distinguished by its chemical structure and pharmacokinetic profile.[1][2] It is administered as the hydrochloride salt of the ethyl ester prodrug.[3] In the body, particularly in the liver, the ester group is cleaved, converting the inactive benazepril into its pharmacologically active diacid form, benazeprilat.[1][4] This active metabolite exhibits potent and competitive inhibition of the ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.

A crucial aspect of benazepril's molecular architecture is the presence of two stereogenic centers. This results in the existence of four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The biological activity of ACE inhibitors is highly dependent on their three-dimensional structure and their ability to fit into the active site of the enzyme. As such, only one of these isomers, the (S,S)-configuration, is responsible for the therapeutic effects of the drug. The other three isomers are considered impurities and possess significantly lower ACE inhibitory activity. This stereoselectivity underscores the importance of precise stereochemical control during synthesis and rigorous analytical methods for quality control.

cluster_Benazepril Benazepril (Prodrug) cluster_Liver Liver Metabolism cluster_Benazeprilat Benazeprilat (Active Metabolite) cluster_RAAS RAAS Pathway B Benazepril (Oral Administration) L Esterase-mediated hydrolysis B->L First-pass metabolism BA Benazeprilat (S,S)-isomer is active L->BA ACE Angiotensin Converting Enzyme (ACE) BA->ACE Inhibition AngII Angiotensin II (Vasoconstrictor) AngI Angiotensin I AngI->AngII Conversion

Figure 1: Mechanism of action of benazepril.

A History of Discovery and Development at Ciba-Geigy

Benazepril was developed by the Swiss pharmaceutical company Ciba-Geigy (now part of Novartis) and was first patented in 1981, with its entry into medical use occurring in 1990.[5][6][7] The development of benazepril was part of a broader effort in the pharmaceutical industry to create second-generation ACE inhibitors with improved properties over the first-in-class drug, captopril. While specific details on the lead scientists of the Ciba-Geigy team are not extensively publicized, the proceedings from a 1990 symposium sponsored by the company highlight the contributions of researchers like H.R. Brunner, A. Salvetti, and P.S. Sever in the clinical evaluation of the drug.[8]

The rationale behind the design of benazepril's unique benzazepine structure was likely driven by the desire to optimize binding to the ACE active site, improve the pharmacokinetic profile, and potentially reduce side effects associated with the sulfhydryl group present in captopril. The development of benazepril hydrochloride tablets was a significant focus, with formulations designed for once-daily administration to improve patient compliance in the long-term management of hypertension.[4][9]

The Four Stereoisomers of Benazepril: A Study in Stereoselectivity

The two chiral centers in benazepril give rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (3S, 1'S)-benazepril: The therapeutically active isomer.

  • (3R, 1'R)-benazepril: The enantiomer of the active isomer.

  • (3S, 1'R)-benazepril: A diastereomer.

  • (3R, 1'S)-benazepril: A diastereomer.

G cluster_isomers Benazepril Stereoisomers a (S,S)-Benazepril (Active) b (R,R)-Benazepril a->b Enantiomers c (S,R)-Benazepril a->c Diastereomers d (R,S)-Benazepril a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Figure 2: Stereoisomeric relationships of benazepril.

Stereoselective Synthesis and Purification Strategies

The synthesis of the single, active (S,S)-isomer of benazepril in high purity presents a significant chemical challenge. Early synthetic routes often resulted in a mixture of diastereomers that required tedious resolution processes.[10] Over time, more sophisticated methods have been developed to control the stereochemistry of the final product.

Asymmetric Aza-Michael Addition

One effective strategy for the enantioselective synthesis of benazepril involves an asymmetric aza-Michael addition. This approach utilizes L-homophenylalanine ethyl ester as a chiral starting material, which reacts with a prochiral acceptor. The reaction conditions, particularly the choice of solvent, have a significant impact on the diastereomeric ratio of the product. For instance, polar aprotic solvents like dichloromethane have been shown to yield higher diastereomeric ratios in favor of the desired (S,S)-isomer.[11]

Table 1: Solvent Effect on Diastereomeric Ratio in Asymmetric Aza-Michael Reaction

SolventDiastereomeric Ratio ((S,S) : (R,S))
Dichloromethane4.20 : 1
Acetonitrile3.75 : 1
Ethanol2.15 : 1
Toluene1.60 : 1
Tetrahydrofuran (THF)1.53 : 1

Data adapted from a formal synthesis study of benazepril HCl.[11]

Dynamic Kinetic Resolution and Epimerization

Another advanced synthetic strategy involves dynamic kinetic resolution. This process allows for the conversion of an undesired stereoisomer into the desired one, thereby increasing the overall yield of the active compound. Patents describe methods where a mixture of diastereomers is subjected to conditions that promote epimerization at one of the chiral centers, leading to an enrichment of the thermodynamically more stable or more easily crystallized (S,S)-isomer.[12]

cluster_workflow Stereoselective Synthesis Workflow start Chiral & Prochiral Starting Materials reaction Asymmetric Reaction (e.g., Aza-Michael Addition) start->reaction mixture Diastereomeric Mixture (S,S) and (R,S) reaction->mixture separation Purification (e.g., Chromatography, Crystallization) mixture->separation epimerization Epimerization of undesired isomer mixture->epimerization Recycle product (S,S)-Benazepril (Active Isomer) separation->product epimerization->reaction

Figure 3: General workflow for stereoselective synthesis.

Analytical Methodologies for Isomer Separation

The ability to accurately separate and quantify the different stereoisomers of benazepril is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

Chiral HPLC for Enantiomeric and Diastereomeric Separation

While achiral, reverse-phase HPLC on columns such as C18 can separate the diastereomeric pairs ((S,S)/(R,R) from (S,R)/(R,S)), it cannot resolve the enantiomers within each pair.[3] For the complete separation of all four stereoisomers, a chiral stationary phase (CSP) is required.

A particularly effective CSP for this separation is the Chiral AGP (alpha-1-acid glycoprotein) column. This protein-based column provides a chiral environment that allows for differential interactions with each of the benazepril stereoisomers.

Protocol: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is a representative method based on published literature for the separation of benazepril isomers. Optimization may be required for specific instrumentation and applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV detector.

  • Chromatographic Conditions:

    • Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol in an 80:20 (v/v) ratio.

      • Buffer Preparation: Prepare a phosphate buffer and adjust the pH to 6.0 using phosphoric acid or a suitable base.

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 240 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the benazepril hydrochloride sample in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Elution Order:

    • Based on typical separations on a Chiral AGP column, the expected elution order is (S,S), followed by (R,R), (S,R), and finally (R,S). Retention times will vary based on the specific system.

Pharmacokinetics and Metabolism: A Note on Stereoselectivity

Benazepril is rapidly absorbed after oral administration, with peak plasma concentrations of the parent drug reached within an hour.[2][4] It is then quickly metabolized to benazeprilat, which reaches its peak concentration in approximately 1.5 to 2.5 hours.[4][13] The elimination of benazeprilat is biphasic, with an initial rapid phase followed by a prolonged terminal elimination phase, contributing to its long duration of action.[9]

While comprehensive studies on the stereoselective pharmacokinetics of each individual benazepril isomer are not widely available, it is a well-established principle in pharmacology that enantiomers can exhibit different absorption, distribution, metabolism, and excretion profiles.[14] Given the stereoselective nature of its therapeutic action, any differences in the pharmacokinetic handling of the benazepril isomers could further influence the overall pharmacodynamic effect. However, for benazepril, the focus has been on ensuring the administration of the pure (S,S)-enantiomer, which then undergoes predictable conversion to the active benazeprilat.

Conclusion

The story of benazepril is a compelling example of the critical role of stereochemistry in drug design and development. From its origins in the laboratories of Ciba-Geigy to its established place in cardiovascular therapy, the journey of benazepril has been shaped by an increasing understanding of its isomeric forms. The therapeutic benefit of this drug is derived exclusively from the (S,S)-isomer, a fact that has driven the evolution of sophisticated stereoselective synthetic routes and highly specific analytical methods for its isolation and characterization. This technical guide has provided an in-depth look at the history, synthesis, and analysis of benazepril's isomers, offering valuable insights for scientists and researchers in the field. The continued focus on stereochemical purity in drug manufacturing ensures the safety and efficacy of benazepril for patients worldwide.

References

  • Antihypertensive Mechanism of Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril. Effect on Isolated Vascular Preparations. (1991). Arzneimittelforschung, 41(1), 19-24. [Link]

  • The pharmacokinetics of benazepril relative to other ACE inhibitors. (1992). Cardiology, 80(Suppl 1), 23-31. [Link]

  • Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. (1989). International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(10), 487-495. [Link]

  • Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. (1995). Journal of Veterinary Pharmacology and Therapeutics, 18(3), 175-181. [Link]

  • Benazepril - StatPearls - NCBI Bookshelf. (2024). StatPearls Publishing. [Link]

  • Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. (1998). Journal of Veterinary Pharmacology and Therapeutics, 21(5), 350-358. [Link]

  • Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). (1989). Journal of Medicinal Chemistry, 32(6), 1231-1237. [Link]

  • History and structure of Ciba-Geigy. (2002). ResearchGate. [Link]

  • Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. (1992). International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(5), 184-189. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2012). Journal of Pharmaceutical Analysis, 2(5), 373-377. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). Molecules, 11(8), 641-653. [Link]

  • IC 50 values for the inhibition of ACE by compounds 1-14. (n.d.). ResearchGate. [Link]

  • Ciba-Geigy Ltd. - Company-Histories.com. (n.d.). Company-Histories.com. [Link]

  • Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. (2006). Molecules, 11(8), 641-53. [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. (2002).
  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2025). Molecules, 30(9), 2073. [Link]

  • Three paths to Novartis. (2004). Modern Drug Discovery, 7(3), 20-21. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC North America, 18(6), 594-604. [Link]

  • Benazepril : profile of a new ACE inhibitor : proceedings of a symposium. (1990). National Library of Medicine. [Link]

  • Benazepril - LiverTox - NCBI Bookshelf. (2017). National Center for Biotechnology Information. [Link]

Sources

Ent-Benazepril Preliminary Toxicity Screening: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early Toxicity Assessment in ACE Inhibitor Development

Ent-Benazepril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat, represents a class of critical therapeutic agents for managing hypertension and heart failure.[1][2] Its mechanism of action involves the inhibition of ACE, which decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[2][3] Benazepril is metabolized in the liver to its active form, benazeprilat, which is then primarily eliminated through renal excretion.[4][5] While effective, the development of any new chemical entity, including enantiomers or novel formulations of existing drugs like ent-Benazepril, necessitates a rigorous preliminary toxicity screening to identify potential safety liabilities early in the drug discovery pipeline.[6][7] Early identification of adverse effects not only minimizes the risk of late-stage clinical failures but also aligns with the ethical principles of reducing animal use in research.[8][9]

This guide provides a comprehensive framework for the preliminary toxicity screening of ent-Benazepril, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established regulatory principles and scientific best practices, emphasizing a tiered approach that begins with in vitro assays and progresses to targeted in vivo studies. This strategy allows for a thorough initial safety assessment while conserving resources and adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[10]

Chapter 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to assess the general cytotoxicity, genotoxicity, and potential for specific organ-level toxicity of ent-Benazepril. These cell-based assays are rapid, cost-effective, and provide valuable mechanistic insights.[11][12]

In Vitro Cytotoxicity: Establishing a Cellular Viability Profile

The objective of in vitro cytotoxicity testing is to determine the concentration at which ent-Benazepril induces cell death, providing a preliminary therapeutic window.[11] The choice of cell lines is critical and should include a metabolically competent cell line, such as HepG2 human hepatoma cells, to account for the hepatic metabolism of ent-Benazepril to benazeprilat.[5][13] Additionally, a cell line relevant to the cardiovascular system, such as human umbilical vein endothelial cells (HUVECs), should be utilized.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Culture: Culture HepG2 and HUVEC cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of ent-Benazepril (e.g., from 0.1 µM to 1000 µM) in the respective cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Cell LineExposure Time (hours)ent-Benazepril IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HepG224>10001.5
HepG2488500.8
HUVEC24>10002.1
HUVEC489201.2
In Vitro Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[14][15] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[14]

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • Strain Selection: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

  • Assay Procedure:

    • Pre-incubate the bacterial strains with various concentrations of ent-Benazepril and the S9 mix (if applicable) for 20-30 minutes.

    • Plate the mixture onto minimal glucose agar plates lacking histidine.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus test detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with a range of concentrations of ent-Benazepril, with and without metabolic activation (S9), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 24 hours.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Cardiotoxicity: hERG Channel Inhibition Assay

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[16][17] Therefore, assessing the potential of ent-Benazepril to inhibit the hERG channel is a critical early safety screen.

Automated patch-clamp systems provide a high-throughput method for assessing ion channel activity.

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Procedure:

    • Plate the cells onto the specialized microfluidic chips of the automated patch-clamp system.

    • Establish a stable whole-cell patch-clamp recording.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cells with increasing concentrations of ent-Benazepril.

    • Record the hERG current at each concentration.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

CompoundhERG IC50 (µM)Positive Control (Cisapride) IC50 (µM)
ent-Benazepril> 1000.01

Chapter 2: Preliminary In Vivo Toxicity Assessment

Following the in vitro evaluation, a limited and well-defined in vivo study is conducted to assess the acute systemic toxicity of ent-Benazepril. These studies provide crucial information on the compound's effects in a whole organism.

Acute Oral Toxicity Study (OECD 425)

The acute oral toxicity study provides information on the potential health hazards that may arise from a single oral exposure to a substance. The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is a refined method that uses a minimal number of animals.[18]

  • Animal Model: Use a single sex of a standard rodent strain, typically female Sprague-Dawley rats, as they are often slightly more sensitive.[18] Animals should be 8-12 weeks old.[18]

  • Housing and Acclimation: House the animals individually in a controlled environment (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) and allow them to acclimate for at least 5 days.[18]

  • Dosing:

    • Administer ent-Benazepril orally by gavage.

    • The first animal is dosed at a level just below the best estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is used.

    • Subsequent animals are dosed at higher or lower dose levels depending on the outcome for the previous animal (survival or death). The dose progression factor is 3.2.

  • Observations:

    • Observe the animals for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days thereafter.

    • Record body weights before dosing and weekly thereafter.

    • At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Species/StrainSexRoute of AdministrationEstimated LD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
Rat/Sprague-DawleyFemaleOral>2000N/ANo signs of toxicity observed

Chapter 3: Early ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ent-Benazepril is crucial for interpreting toxicity data and predicting its pharmacokinetic behavior in humans.[19][20]

Metabolic Stability

Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.[19]

  • Preparation: Prepare a reaction mixture containing rat or human liver microsomes, NADPH (as a cofactor), and ent-Benazepril at a known concentration.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction and analyze the concentration of ent-Benazepril in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining ent-Benazepril concentration against time to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Plasma Protein Binding

The extent of plasma protein binding affects the distribution and availability of a drug to its target sites and metabolizing enzymes.

  • Apparatus: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure:

    • Add plasma to one chamber and a buffer solution containing ent-Benazepril to the other.

    • Incubate the apparatus until equilibrium is reached.

  • Analysis: Measure the concentration of ent-Benazepril in both chambers using LC-MS/MS.

  • Data Analysis: Calculate the percentage of ent-Benazepril bound to plasma proteins.

Visualization of Key Processes

Diagram: Preliminary Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_adme Early ADME Profiling Cytotoxicity Cytotoxicity (MTT Assay) Decision1 Proceed to In Vivo? Cytotoxicity->Decision1 Genotoxicity Genotoxicity (Ames, Micronucleus) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision1 AcuteToxicity Acute Oral Toxicity (OECD 425) ADME_Start ADME Profiling AcuteToxicity->ADME_Start MetabolicStability Metabolic Stability Decision2 Favorable Safety Profile? MetabolicStability->Decision2 PPB Plasma Protein Binding PPB->Decision2 Start ent-Benazepril Start->Cytotoxicity Start->Genotoxicity Start->Cardiotoxicity Decision1->AcuteToxicity Yes NoGo Terminate or Redesign Decision1->NoGo No (Significant Toxicity) Go Advance to Further Preclinical Development Decision2->Go Yes Decision2->NoGo No (Poor Profile) ADME_Start->MetabolicStability ADME_Start->PPB ACE_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat Benazeprilat Benazeprilat->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by benazeprilat.

Conclusion: A Pathway to Informed Drug Development

This technical guide has outlined a robust and tiered approach for the preliminary toxicity screening of ent-Benazepril. By integrating a series of in vitro and in vivo assays, researchers can efficiently and ethically gather the necessary data to make informed decisions about the continued development of this compound. The emphasis on mechanistic understanding, from cellular viability to specific ion channel interactions, provides a solid foundation for a comprehensive safety assessment. The early integration of ADME profiling further enhances the predictive value of this screening cascade. Adherence to these principles will not only de-risk the drug development process but also contribute to the ultimate goal of delivering safe and effective medicines to patients.

References

  • National Center for Biotechnology Information (2024). Benazepril. StatPearls Publishing. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362124, Benazepril. Available at: [Link]

  • U.S. Food and Drug Administration. Lotensin (benazepril hydrochloride) Label. Available at: [Link]

  • Drugs.com. Benazepril: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • Mayo Clinic. Benazepril (Oral Route) - Side effects & dosage. Available at: [Link]

  • Wikipedia. Benazepril. Available at: [Link]

  • PharmaCompass. Benazepril | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • ResearchGate. Early toxicity screening strategies. Available at: [Link]

  • National Institute of Environmental Health Sciences. Alternatives to Animal Testing. Available at: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • U.S. Food and Drug Administration. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. Early ADME in support of drug discovery: the role of metabolic stability studies. Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • National Toxicology Program. OECD Test Guideline 425. Available at: [Link]

  • National Center for Biotechnology Information. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available at: [Link]

  • ResearchGate. Improving Early Drug Discovery through ADME Modelling. Available at: [Link]

  • Humane World for Animals. 7 Alternatives to Animal Experiments. Available at: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • American Academy of Ophthalmology. Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026. Available at: [Link]

  • National Center for Biotechnology Information. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available at: [Link]

  • Regulations.gov. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Available at: [Link]

  • PETA. In Vitro Methods and More Animal Testing Alternatives. Available at: [Link]

  • ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling. Available at: [Link]

  • Optometry Australia. Chair-side Reference: Screening Ocular Toxicity of Selected Drugs. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • PubMed. Evaluation of genotoxicity testing of FDA approved large molecule therapeutics. Available at: [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • Wikipedia. Alternatives to animal testing. Available at: [Link]

  • YouTube. hERG channel inhibition & cardiotoxicity. Available at: [Link]

  • European Commission Joint Research Centre. Acute Toxicity. Available at: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available at: [Link]

  • RAPS. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. Available at: [Link]

  • Frontiers. Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Available at: [Link]

  • SciELO. Alternative methods in toxicity testing: the current approach. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of ent-Benazepril: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Enantiomeric Mirror

In the world of chiral pharmaceuticals, the biological activity of one enantiomer often overshadows its mirror image. Such is the case with Benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension. While the (S,S)-diastereomer, Benazepril, is the active pharmaceutical ingredient (API), its enantiomer, ent-Benazepril, represents a critical component of study in drug development, particularly concerning stereospecific synthesis, analytical method development, and impurity profiling. This guide provides an in-depth exploration of the core solubility and stability characteristics of ent-Benazepril. It is imperative to note that while direct, extensive literature on ent-Benazepril is sparse, the fundamental physicochemical properties of enantiomers in an achiral environment are identical. Therefore, this guide synthesizes the established data for Benazepril with the principles of stereochemistry to provide a robust technical resource for the scientific community.

Unveiling the Solubility Profile of ent-Benazepril

The solubility of an active pharmaceutical ingredient is a cornerstone of its developability, influencing its dissolution, bioavailability, and formulation design. For ent-Benazepril, its solubility characteristics are dictated by its molecular structure, which includes ionizable groups and a moderately lipophilic character.

pH-Dependent Aqueous Solubility

ent-Benazepril, like its enantiomer, is a dicarboxylic acid monoester. The presence of a carboxylic acid and an amine functional group means its ionization state, and consequently its aqueous solubility, is highly dependent on the pH of the medium.

The hydrochloride salt of Benazepril exhibits high solubility in acidic conditions, a characteristic shared by ent-Benazepril hydrochloride. This is attributed to the protonation of the amine group, leading to a more polar and readily solvated molecule. As the pH increases towards the isoelectric point, the molecule becomes zwitterionic, and its solubility decreases. At higher pH values, the carboxylic acid group is deprotonated, which can influence solubility.

Table 1: Quantitative Aqueous pH Solubility Profile of Benazepril Hydrochloride

SolventpHSolubility (mg/mL)
0.1N HCl1.2>100
Water1.9>100
0.05 M Phosphate Buffer2.3>20
0.05 M Phosphate Buffer2.49.2

Note: This data for Benazepril hydrochloride is presented as a direct surrogate for ent-Benazepril hydrochloride due to the identical physicochemical properties of enantiomers in achiral media.

Solubility in Organic Solvents

The solubility of ent-Benazepril in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of analytical standards.

Table 2: Solubility of Benazepril and its Hydrochloride Salt in Various Solvents

CompoundSolventSolubilitySource
BenazeprilWater19 mg/mL
BenazeprilEthanolSoluble
BenazeprilMethanolSoluble
Benazepril HydrochlorideEthanol~1 mg/mL
Benazepril HydrochlorideDMSO~20 mg/mL
Benazepril HydrochlorideDimethylformamide (DMF)~30 mg/mL
Benazepril HydrochlorideMethanolSoluble

Note: This data is for Benazepril and its hydrochloride salt and is expected to be identical for ent-Benazepril and its corresponding salt.

Experimental Protocol: Kinetic Solubility Determination

The following protocol outlines a general method for determining the kinetic solubility of ent-Benazepril, a common practice in early drug discovery.

Objective: To determine the kinetic solubility of ent-Benazepril in a buffered aqueous solution.

Materials:

  • ent-Benazepril hydrochloride

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with UV detector

  • 96-well microplates

  • Plate shaker

  • Centrifuge

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ent-Benazepril hydrochloride in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.

  • Centrifugation: Centrifuge the plate to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of dissolved ent-Benazepril using a validated HPLC-UV method.

  • Solubility Determination: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serially Dilute in DMSO stock->dilute add_buffer Add to PBS (pH 7.4) dilute->add_buffer incubate Incubate with Shaking (2h) add_buffer->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze determine Determine Highest Soluble Concentration analyze->determine

Kinetic Solubility Determination Workflow

Decoding the Stability Profile of ent-Benazepril

The chemical stability of a drug substance is a critical attribute that can impact its safety, efficacy, and shelf-life. ent-Benazepril, as an ester prodrug, is susceptible to degradation through several pathways, primarily hydrolysis.

Key Degradation Pathways

The primary degradation pathway for ent-Benazepril is the hydrolysis of the ethyl ester to form its active metabolite, ent-Benazeprilat. This hydrolysis can be catalyzed by acid, base, or enzymes. Another potential degradation pathway involves the cleavage of the amide bond in the benzazepine ring, although this is generally less facile than ester hydrolysis.

Forced degradation studies on Benazepril have shown its susceptibility to hydrolytic and photolytic stress conditions.

  • Acid and Base Hydrolysis: Benazepril degrades in both acidic and basic conditions, with the primary degradation product being Benazeprilat.

  • Oxidative Degradation: Studies have shown that Benazepril is susceptible to oxidation.

  • Photochemical Degradation: Exposure to light, particularly in acidic and neutral pH conditions, can lead to the formation of multiple minor degradation products.

  • Thermal Degradation: Benazepril has been shown to be susceptible to dry heat.

It is important to note that in a chiral environment, the rates of degradation of the two enantiomers could potentially differ if a chiral catalyst or reagent is involved. However, under standard achiral stress conditions (acid, base, heat, light, oxidation), the degradation pathways and rates for ent-Benazepril are expected to mirror those of Benazepril.

G cluster_stress Stress Conditions cluster_products Degradation Products ent_Benazepril ent-Benazepril Acid Acidic Hydrolysis ent_Benazepril->Acid Base Basic Hydrolysis ent_Benazepril->Base Oxidation Oxidation ent_Benazepril->Oxidation Light Photolysis ent_Benazepril->Light Heat Thermal Stress ent_Benazepril->Heat ent_Benazeprilat ent-Benazeprilat (Major) Acid->ent_Benazeprilat Base->ent_Benazeprilat Minor_DPs Minor Degradants Light->Minor_DPs

Primary Degradation Pathways of ent-Benazepril
Solution Stability

The stability of ent-Benazepril in solution is a critical consideration for the preparation of analytical standards and for liquid formulation development. Studies on Benazepril have demonstrated good stability in a hydro-alcoholic solution over a 24-hour period when stored at room temperature. However, aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.

Solid-State Stability

The solid-state stability of ent-Benazepril is influenced by factors such as temperature, humidity, and excipient compatibility. For Benazepril hydrochloride tablets, storage at 15°C - 30°C and protection from humidity are recommended. It has also been noted that the choice of lubricant in tablet formulations can significantly impact the degradation rate of Benazepril hydrochloride, with zinc stearate showing a lower rate of degradation compared to magnesium stearate.

Experimental Protocol: Forced Degradation Study

The following protocol provides a framework for conducting a forced degradation study on ent-Benazepril to identify potential degradation products and pathways.

Objective: To investigate the stability of ent-Benazepril under various stress conditions as per ICH guidelines.

Materials:

  • ent-Benazepril hydrochloride

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Stability chamber with controlled temperature and humidity

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of ent-Benazepril hydrochloride in a suitable solvent (e.g., methanol/water).

  • Acidic Hydrolysis: Treat the sample solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.

  • Basic Hydrolysis: Treat the sample solution with 1N NaOH at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a stability chamber (e.g., 80°C) for a defined period. Dissolve the stressed sample for analysis.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare ent-Benazepril Solutions & Solid Samples acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal (Dry Heat) prep->thermal photo Photostability (Light/UV) prep->photo analyze Analyze by Stability-Indicating LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify & Characterize Degradants analyze->identify

Forced Degradation Study Workflow

Analytical Considerations: Chiral Separation

A robust analytical method capable of separating and quantifying Benazepril and ent-Benazepril is essential for quality control and stability testing. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Key Method Parameters for Chiral HPLC:

  • Chiral Stationary Phase (CSP): The selection of the appropriate CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive to improve peak shape and resolution.

  • Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of Benazepril (e.g., around 240 nm).

The development of a validated chiral HPLC method allows for the determination of enantiomeric purity and the monitoring of any potential chiral conversion during stability studies.

Conclusion: A Framework for Understanding

This technical guide provides a comprehensive overview of the solubility and stability characteristics of ent-Benazepril, drawing upon established data for its pharmaceutically active enantiomer, Benazepril, and fundamental principles of stereochemistry. The pH-dependent solubility, susceptibility to hydrolysis, and the importance of appropriate storage conditions are key takeaways for any researcher or drug development professional working with this compound. The provided experimental protocols offer a practical starting point for in-house characterization. As research in the field of chiral molecules continues to evolve, it is our hope that this guide will serve as a valuable resource for navigating the intricate physicochemical landscape of ent-Benazepril.

References

  • Health Canada. (2019). Product Monograph - Benazepril Hydrochloride. [Link]

  • MDPI. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(4), 641-648. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362124, Benazepril. [Link]

  • Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL. [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362123, Benazepril Hydrochloride. [Link]

  • Singh, S., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 74-84. [Link]

  • JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • ResearchGate. (2014). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. [Link]

  • Google Patents. (n.d.).

An In-depth Technical Guide to ent-Benazepril: Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] It functions as a prodrug, which, after oral administration, undergoes metabolic activation in the liver to its active form, benazeprilat.[3][4] The therapeutic efficacy of benazepril is almost exclusively attributed to a single diastereomer: (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid.

This guide focuses on ent-Benazepril , the enantiomer of the commercially available drug, which has the (3R,1'R) configuration. Understanding the specific stereoisomers is critical in drug development, as pharmacological activity is often highly dependent on stereochemistry. While most publicly available data pertains to the therapeutically active (S,S)-diastereomer, this document will detail its core characteristics. The physicochemical properties of enantiomers, such as melting point and solubility in achiral solvents, are identical. However, their interaction with other chiral entities, including biological receptors and chiral chromatographic columns, differs significantly, and their optical rotation values are equal in magnitude but opposite in sign.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to comprehending its function and behavior.

  • IUPAC Name: 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

  • CAS Number: 86541-75-5 (This CAS number typically refers to the (S,S)-diastereomer, Benazepril)[1]

  • Molecular Formula: C₂₄H₂₈N₂O₅[1]

  • Molecular Weight: 424.497 g/mol [1]

Molecular Structure of ent-Benazepril

The structure comprises a bicyclic benzazepine core linked to an amino acid derivative. The molecule possesses two chiral centers, leading to four possible stereoisomers. ent-Benazepril is the (R,R) enantiomer.

Caption: 2D structure of ent-Benazepril highlighting the core components.

Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) is crucial for formulation development, determining its absorption, distribution, metabolism, and excretion (ADME) properties. The following data corresponds to Benazepril, and as its enantiomer, ent-Benazepril shares these non-chiral properties.

PropertyValueSource
Physical Description White to off-white crystalline powder.[4][5]
Melting Point 148-149 °C[3]
pKa 4.55[6]
LogP (Octanol/Water) 3.3 - 3.5[3][6]
Water Solubility >100 mg/mL (as HCl salt in 0.1N HCl)[5][6]
pH-Dependent Solubility Solubility increases at lower pH. For example, in 0.05 M Phosphate Buffer, solubility is 2.1 mg/mL at pH 3.2 and 14.0 mg/mL at pH 7.1.[6]
Optical Rotation [α]D -159° (c=1.2 in ethanol at 25°C for Benazepril). The value for ent-Benazepril would be +159° under identical conditions.[3]
Field-Proven Insights:
  • pKa and Solubility: The pKa of 4.55 corresponds to the carboxylic acid moiety. This explains the molecule's pH-dependent solubility profile. In the acidic environment of the stomach (pH ~1-2), the carboxylic acid is largely protonated and uncharged, while the amine is protonated and charged. As the molecule passes into the less acidic intestine, the carboxylic acid deprotonates, increasing its overall polarity. The high solubility of the hydrochloride salt form in acidic conditions is advantageous for dissolution after oral administration.[5][6]

  • LogP: A LogP value of ~3.3-3.5 indicates moderate lipophilicity.[3][6] This is a critical balance. The molecule must be sufficiently lipophilic to permeate the gut wall for absorption but also possess enough aqueous solubility to be transported in the bloodstream. This property is a key determinant of the drug's oral bioavailability.

Mechanism of Action

Benazepril's therapeutic effect is mediated by its active metabolite, benazeprilat, through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

  • Prodrug Activation: Benazepril is a prodrug, designed to enhance oral absorption. Following ingestion, it is rapidly absorbed and undergoes de-esterification, primarily by hepatic esterases, to form the active dicarboxylic acid, benazeprilat.[4][7]

  • ACE Inhibition: Benazeprilat is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE).[2][4] It competitively binds to the active site of ACE, preventing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[4]

  • Pharmacological Effect: The reduction in Angiotensin II levels leads to two primary effects:

    • Vasodilation: Decreased Angiotensin II reduces its direct vasoconstrictive action on arterial smooth muscle, leading to a drop in systemic vascular resistance and blood pressure.[8]

    • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone. By lowering Angiotensin II, benazeprilat indirectly decreases aldosterone secretion, which reduces sodium and water retention by the kidneys, further contributing to blood pressure reduction.[4]

RAAS_Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II (Active) Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Stimulates Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Stimulates Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active) Benazepril->Benazeprilat Metabolism Liver Hepatic Esterases Liver->Benazeprilat Benazeprilat->ACE INHIBITS BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Leads to Aldosterone->BP_Increase Leads to

Caption: Mechanism of action of Benazepril via RAAS inhibition.

Stereoselective Synthesis and Analysis

The synthesis of a single diastereomer like benazepril presents a significant challenge. The control of two distinct stereocenters requires advanced asymmetric synthesis techniques.

Synthesis Insights

Modern synthetic routes often employ methods like dynamic kinetic resolution to selectively produce the desired (S,S)-isomer.[9] In this process, a mixture of stereoisomers of an intermediate is subjected to conditions where they can interconvert. A chiral reagent or catalyst then selectively reacts with one isomer, pulling the equilibrium towards the formation of the desired product.[9] For instance, the S,S isomer of a key intermediate can be designed to have lower solubility in a specific solvent, causing it to precipitate from the reaction mixture, thereby driving the reaction to completion with high diastereomeric purity.[9]

Analytical Methodologies

Confirming the identity, purity, and concentration of ent-Benazepril requires a combination of spectroscopic and chromatographic techniques.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Specific chemical shifts and coupling constants can verify the connectivity of the atoms.[10]

    • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint to confirm its identity.[10]

    • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups, such as the carbonyls of the ester and amide, and the carboxylic acid.[10]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing purity and quantifying benazepril. Chiral HPLC columns are required to separate ent-Benazepril from Benazepril. For routine purity analysis (related substances), a reversed-phase method is typically used.

Protocol: Purity Determination by HPLC (Based on USP Method)

This protocol is a self-validating system for assessing the purity of a benazepril hydrochloride sample against known reference standards. The choice of a C18 column (packing L1) is standard for moderately polar small molecules, while the ion-pairing agent (tetrabutylammonium bromide) in the mobile phase is critical for achieving good peak shape and retention for the acidic analyte.

  • Chromatographic System:

    • Instrument: Liquid chromatograph equipped with a 240-nm UV detector.[11]

    • Column: 3.9 mm x 300 mm column containing packing L1 (octadecyl silane chemically bonded to porous silica, i.e., C18).

    • Guard Column: 4.6 mm x 30 mm, also containing packing L1.

    • Flow Rate: 1.0 mL per minute.

    • Injection Volume: 25 µL.

  • Reagents and Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of methanol and Tetrabutylammonium bromide solution (64:36 v/v).[11]

    • Tetrabutylammonium Bromide Solution: Dissolve 0.81 g of tetrabutylammonium bromide in 360 mL of water containing 0.2 mL of glacial acetic acid.

    • Test Solution: Prepare a solution of the benazepril hydrochloride sample in the Mobile Phase at a known concentration (e.g., 1 mg/mL).

    • Standard Solution: Prepare a solution containing known concentrations of USP Benazepril Hydrochloride Reference Standard (RS) and relevant related compound standards in the Mobile Phase.[11]

  • Procedure:

    • Equilibrate the column with the Mobile Phase until a stable baseline is achieved.

    • Separately inject equal volumes of the Standard Solution and the Test Solution into the chromatograph.

    • Record the chromatograms for a run time sufficient to elute all related compounds.

    • Measure the peak responses for benazepril and all impurities.

  • Data Analysis:

    • Identify the peaks in the Test Solution chromatogram by comparing their retention times with those from the Standard Solution.

    • Calculate the percentage of each impurity in the sample by comparing the peak area of each impurity in the Test Solution to the peak area of the corresponding standard in the Standard Solution, correcting for concentration differences.

Conclusion

ent-Benazepril, as the enantiomer of a clinically significant ACE inhibitor, represents an important subject of study in medicinal chemistry and pharmacology. Its chemical structure, defined by the (R,R) stereochemistry, dictates its unique interaction with chiral environments. While its fundamental physicochemical properties like molecular weight, pKa, and LogP are identical to the therapeutic (S,S)-diastereomer, its biological activity is expected to be substantially different. The synthesis and analysis of stereochemically pure ent-Benazepril rely on sophisticated asymmetric techniques and robust chromatographic methods, underscoring the critical role of stereoisomerism in modern drug development.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362124, Benazepril. Available at: [Link]

  • Wikipedia (2024). Benazepril. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362123, Benazepril Hydrochloride. Available at: [Link]

  • Tucker, C. et al. (2024). Benazepril. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • Hsiao, Y. et al. (2007). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Journal of the Chinese Chemical Society, 54(4), 1035-1042. Available at: [Link]

  • JAMP Pharma Corporation (2019). Product Monograph: BENAZEPRIL (benazepril HCl). Available at: [Link]

  • Drugs.com (2023). Benazepril: Package Insert / Prescribing Information. Available at: [Link]

  • U.S. Food and Drug Administration (2002). Lotensin (benazepril hydrochloride) Tablets Label. Available at: [Link]

  • Google Patents (2020). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • New Drug Approvals (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Available at: [Link]

  • Mayo Clinic (2025). Benazepril (oral route). Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Quantification of ent-Benazepril in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of ent-Benazepril, the pharmacologically active (S,S)-enantiomer of Benazepril Hydrochloride. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug with two chiral centers. Consequently, stereospecific quantification is critical for ensuring pharmaceutical quality and therapeutic efficacy. This method utilizes a protein-based chiral stationary phase (CSP) to achieve baseline separation of benazepril enantiomers. The developed protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis of pharmaceutical dosage forms.

Introduction and Scientific Rationale

Benazepril is a widely prescribed ACE inhibitor used in the management of hypertension.[1] It is administered as a prodrug, Benazepril Hydrochloride, which is metabolized in the liver to its active form, benazeprilat.[2] The benazepril molecule contains two stereogenic centers, which gives rise to four possible stereoisomers. The commercial drug product is the hydrochloride salt of a single diastereomer, the (S,S)-enantiomer, also known as ent-Benazepril. The pharmacological activity resides almost exclusively in this isomer.

Given that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, regulatory agencies worldwide emphasize the need for stereospecific analytical methods.[3] Standard reverse-phase HPLC methods are incapable of distinguishing between enantiomers. Therefore, the development of a chiral separation method is not merely a technical exercise but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

The primary challenge in enantiomeric separation is that enantiomers possess identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[] This application note describes a method based on a protein-based CSP, specifically an α1-acid glycoprotein (AGP) column, which has been reported to be highly effective for the resolution of various chiral compounds, including benazepril.[5][6] The method has been rigorously validated to confirm it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[7][8]

Method Development: The "Why" Behind the Protocol

The goal of method development was to achieve baseline resolution of benazepril enantiomers with good peak shape and a reasonable run time, ensuring the method is robust for routine use.

  • The Principle of Chiral Recognition: An AGP column is a protein-based CSP. The separation mechanism is based on the differential, reversible binding of the enantiomers to the chiral centers within the immobilized protein structure. This binding is a complex interplay of ionic, hydrophobic, and hydrogen-bonding interactions. The unique three-dimensional structure of the protein creates chiral pockets that one enantiomer fits into more favorably than the other, resulting in a difference in retention time.[6]

  • Column Selection: A Chiral-AGP column was selected based on literature demonstrating its broad applicability for separating racemic amines, acids, and neutral compounds, making it an excellent candidate for benazepril, which possesses both acidic and basic functionalities.[5] This choice provides a high probability of achieving the desired separation.

  • Mobile Phase Optimization: The mobile phase is a critical factor in regulating retention and enantioselectivity.

    • Buffer and pH: A phosphate buffer was chosen to maintain a constant pH. The pH of the mobile phase influences the ionization state of both the analyte and the AGP stationary phase. For benazepril, a pH around 7.0 is often effective as it controls the ionization of the carboxylic acid and secondary amine groups, which is crucial for the ionic interactions with the protein-based CSP.[6]

    • Organic Modifier: Acetonitrile was selected as the organic modifier. The type and concentration of the organic modifier influence the retention time and can modulate the chiral recognition. Acetonitrile often provides sharper peaks and different selectivity compared to other solvents like methanol or propanol. Its concentration is optimized to achieve a balance between resolution and analysis time.

  • Flow Rate and Temperature: Chiral separations can be sensitive to temperature and flow rate.[9] A lower flow rate (e.g., 0.9 mL/min) was chosen to allow more time for the differential interactions between the enantiomers and the CSP, often leading to better resolution.[9] The column temperature was maintained at ambient conditions, but it is a parameter that can be adjusted to improve peak shape or selectivity.

  • Detection Wavelength: The detection wavelength was set to 240 nm. This is based on the UV absorbance spectrum of benazepril, where it exhibits a significant chromophore, ensuring high sensitivity for quantification.[2][10]

Detailed Analytical Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a pump, autosampler, column compartment, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Chiral-AGP, 100 x 4.0 mm, 5 µm particle size.

  • Reagents:

    • Benazepril Hydrochloride Reference Standard (USP grade).

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Sodium hydroxide (NaOH), analytical grade.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Materials: Volumetric flasks, pipettes, 0.45 µm membrane filters.

Preparation of Solutions
  • Mobile Phase (10 mM Phosphate Buffer pH 7.0 / Acetonitrile (90:10 v/v)):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with a dilute NaOH solution.

    • Mix 900 mL of this buffer with 100 mL of Acetonitrile.

    • Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL of Benazepril HCl):

    • Accurately weigh 10 mg of Benazepril HCl Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Calibration Curve Standards:

    • Prepare a series of working standards (e.g., 5, 10, 20, 50, 80, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

Sample Preparation (from 20 mg Tablets)
  • Accurately weigh and finely powder not fewer than 20 tablets.

  • Transfer a portion of the powder equivalent to 10 mg of Benazepril HCl into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.[11] The nominal concentration is 100 µg/mL.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Setting
Column Chiral-AGP, 100 x 4.0 mm, 5 µm
Mobile Phase 10 mM Phosphate Buffer pH 7.0 : Acetonitrile (90:10, v/v)
Flow Rate 0.9 mL/min
Column Temperature Ambient (approx. 25 °C)
Detection UV at 240 nm
Injection Volume 10 µL

| Run Time | Approximately 15 minutes |

Method Validation Protocol (ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following validation parameters were assessed according to ICH guidelines.[8][12]

Diagram 1: Analytical Method Validation Workflow

G cluster_0 Planning cluster_1 Execution cluster_2 Reporting Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Conclusion Final Conclusion: Method is Fit for Purpose Report->Conclusion

Caption: Workflow for analytical method validation as per ICH guidelines.

System Suitability

Before performing any analysis, the chromatographic system's suitability must be confirmed.

  • Protocol: Inject the 100 µg/mL standard solution five times.

  • Acceptance Criteria: The results must meet the criteria outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rs) ≥ 1.7 between enantiomer peaks Ensures baseline separation for accurate integration.[10][13]
Tailing Factor (T) ≤ 2.0 for the ent-Benazepril peak Indicates good peak symmetry.
Theoretical Plates (N) ≥ 2000 for the ent-Benazepril peak Demonstrates column efficiency.

| %RSD of Peak Area | ≤ 2.0% for replicate injections | Confirms injection precision.[10] |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the mobile phase (blank), a placebo solution (prepared using tablet excipients), and a standard solution of Benazepril HCl.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the ent-Benazepril peak in the blank and placebo chromatograms. The method must be able to separate the (S,S)-enantiomer from other potential stereoisomers.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Inject the calibration standards (5-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: A linear relationship should be observed. The correlation coefficient (r²) should be ≥ 0.999.[1] The specified range must cover 80-120% of the test concentration.[14]

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a placebo mixture with the Benazepril HCl standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze a series of dilute solutions of benazepril.

  • Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[13] Precision (%RSD) at the LOQ should not exceed 20%.[13]

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small variations to the method parameters, such as:

    • Flow rate (±0.1 mL/min)

    • Mobile phase pH (±0.2 units)

    • Acetonitrile composition (±2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the change in results should be insignificant.

Results and Data Summary

The following tables summarize the expected performance data from the validation study.

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area
5 Data
10 Data
20 Data
50 Data
80 Data
100 Data

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 4: Accuracy (Recovery Study)

Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 Data Data
100% 100.0 Data Data
120% 120.0 Data Data

| Mean % Recovery | | | 98.0 - 102.0% |

Table 5: Precision (%RSD)

Parameter %RSD
Repeatability (n=6) ≤ 2.0%

| Intermediate Precision (n=6) | ≤ 2.0% |

Table 6: LOD & LOQ

Parameter Concentration (µg/mL)
LOD (S/N = 3:1) Data

| LOQ (S/N = 10:1) | Data |

Conclusion

The chiral HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of ent-Benazepril in pharmaceutical dosage forms. The use of a Chiral-AGP column provides excellent resolution of the benazepril enantiomers, which is essential for quality control. The method was successfully validated according to current ICH Q2(R2) guidelines, confirming its suitability for its intended purpose in a regulated laboratory environment.

References

  • Gajewska, M., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(3), 451-460. Available at: [Link]

  • George, S. A., & Borer, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Jetir. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. JETIR, 11(6). Available at: [Link]

  • ChromTech. Chiral HPLC Columns. Available at: [Link]

  • Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. Available at: [Link]

  • Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4, 715-724. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

  • Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. ResearchGate. Available at: [Link]

  • El-Gindy, A., et al. (2001). Spectrophotometric Methods for the Determination of Benazepril Hydrochloride in Its Single and Multi-Component Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 905-13. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. System suitability parameters of the proposed HPLC method. Available at: [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

Sources

Application Note: A Robust Chiral HPLC Protocol for the Enantioselective Separation of Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of benazepril enantiomers. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, contains two chiral centers, resulting in four possible stereoisomers. The therapeutically active form is the (S,S)-enantiomer. Consequently, the accurate quantification of the enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry. This document provides a comprehensive, step-by-step protocol utilizing an alpha-1-acid glycoprotein (AGP) chiral stationary phase, a method adapted from the European Pharmacopoeia, ensuring regulatory compliance and robust performance. An alternative method employing a cellulose-based chiral stationary phase is also discussed. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the enantioselective analysis of benazepril.

Introduction: The Imperative of Chiral Separation for Benazepril

Benazepril is widely prescribed for the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to the (S,S)-enantiomer, which is the active inhibitor of the angiotensin-converting enzyme. The other stereoisomers, including its enantiomer (R,R) and the diastereomers (R,S) and (S,R), are considered impurities and may exhibit different pharmacological and toxicological profiles. Therefore, regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) mandate strict control over the enantiomeric purity of benazepril hydrochloride in both bulk drug substance and finished pharmaceutical products.[1]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective separation of chiral compounds. The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.

This application note provides a detailed protocol for the separation of benazepril enantiomers using a protein-based Chiral AGP column, which has demonstrated excellent selectivity and robustness for this application.[2] We will also explore an alternative approach using a polysaccharide-based CSP, offering a different selectivity profile that can be advantageous in certain applications.

Chiral Recognition Mechanisms: A Tale of Two Stationary Phases

The choice of the chiral stationary phase is paramount for achieving a successful enantioseparation. The interaction between the analyte and the CSP is a complex interplay of various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and hydrophobic interactions. Understanding the underlying chiral recognition mechanisms allows for a more rational approach to method development and troubleshooting.

The Alpha-1-Acid Glycoprotein (AGP) Stationary Phase: A Protein-Based Approach

The Chiral-AGP stationary phase consists of alpha-1-acid glycoprotein immobilized onto silica particles.[3] AGP is a highly stable protein that can tolerate a wide range of organic modifiers and pH conditions.[4] The chiral recognition on an AGP column is a multifaceted process involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions within the protein's binding sites. For a molecule like benazepril, which possesses both acidic and basic functionalities, the charged state of the analyte and the protein surface, governed by the mobile phase pH, is a critical determinant of retention and selectivity. The protein domain of chicken α1-acid glycoprotein has been identified as being responsible for chiral recognition.[5]

The Cellulose-Based Stationary Phase: A Polysaccharide-Based Alternative

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used in chiral HPLC. Cellulose tris(3,5-dimethylphenylcarbamate) is a common derivative where the hydroxyl groups of the cellulose backbone are derivatized with 3,5-dimethylphenylcarbamate. The chiral recognition mechanism on this type of CSP is primarily based on the formation of inclusion complexes. The helical structure of the polysaccharide derivative creates chiral grooves and cavities into which the enantiomers can fit. The separation is achieved through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the carbamate derivatives on the cellulose backbone.[6][7]

Primary Protocol: Enantioselective Separation of Benazepril using a Chiral AGP Column

This protocol is based on the method described in the European Pharmacopoeia for the enantiomeric purity testing of Benazepril Hydrochloride.[2]

Materials and Reagents
  • Benazepril Hydrochloride Reference Standard (S,S-enantiomer)

  • Benazepril (R,R)-enantiomer (if available, for peak identification)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Disodium hydrogen phosphate (Na₂HPO₄), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade or equivalent

  • Orthophosphoric acid or Potassium hydroxide solution for pH adjustment

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A validated HPLC system with a UV detector
Column Chiral AGP, 150 x 4.0 mm, 5 µm particle size
Mobile Phase Phosphate buffer pH 6.0 : Methanol (80:20, v/v)
Flow Rate 0.9 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 20 µL
Run Time Approximately 30 minutes
Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Phosphate Buffer pH 6.0)

  • To prepare a 10 mM phosphate buffer, dissolve approximately 1.36 g of KH₂PO₄ in 1 L of HPLC grade water.

  • Adjust the pH to 6.0 ± 0.05 using a dilute solution of potassium hydroxide or phosphoric acid while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the phosphate buffer and methanol in an 80:20 (v/v) ratio. For example, for 1 L of mobile phase, mix 800 mL of the phosphate buffer with 200 mL of methanol.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Step 2: Standard Solution Preparation

  • Prepare a stock solution of Benazepril Hydrochloride Reference Standard at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 50 µg/mL by diluting with the mobile phase.

Step 3: Sample Solution Preparation

  • Accurately weigh a quantity of the benazepril hydrochloride sample and dissolve it in the mobile phase to obtain a final concentration of approximately 50 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 4: System Equilibration and Analysis

  • Equilibrate the Chiral AGP column with the mobile phase at a flow rate of 0.9 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time of the (S,S)-benazepril enantiomer.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks corresponding to the (S,S)- and (R,R)-enantiomers. Based on published data, the expected retention times are approximately 6.9 minutes for the (S,S)-enantiomer and 13.0 minutes for the (R,R)-enantiomer.[8]

System Suitability and Data Analysis

To ensure the validity of the analytical results, the following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the (S,S) and (R,R) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (S,S)-benazepril peak
Repeatability (%RSD) ≤ 2.0% for the peak area of the (S,S)-enantiomer from replicate injections of the standard solution (n=5)

The percentage of the (R,R)-enantiomer in the sample can be calculated using the following formula:

% (R,R)-enantiomer = (Area of (R,R)-peak / (Area of (S,S)-peak + Area of (R,R)-peak)) * 100

Alternative Protocol: Using a Cellulose-Based Chiral Stationary Phase

For certain sample matrices or as a complementary method, a cellulose-based CSP can be employed. The following provides a starting point for method development.

Instrumentation and Chromatographic Conditions
ParameterSuggested Starting Condition
HPLC System A validated HPLC system with a UV detector
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Note: The mobile phase composition, particularly the ratio of n-hexane to isopropanol and the concentration of the basic modifier (diethylamine), may require optimization to achieve the desired resolution and retention times.

Workflow and Data Presentation

The overall workflow for the chiral separation of benazepril is depicted in the following diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Buffer + Organic Modifier) Equilibration Column Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation (S,S-Benazepril) Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 240 nm Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration SystemSuitability System Suitability Check (Resolution, Tailing, RSD) PeakIntegration->SystemSuitability Quantification Quantification of Enantiomeric Purity PeakIntegration->Quantification

Figure 1: General workflow for the chiral HPLC analysis of benazepril.

Typical Performance Data

The following table summarizes the expected performance characteristics of the primary method.

ParameterTypical ValueSource
Retention Time (S,S)-enantiomer ~6.9 min[8]
Retention Time (R,R)-enantiomer ~13.0 min[8]
Resolution (Rs) > 3.0[8]
Limit of Detection (LOD) ~0.08 µg/mL[1]
Limit of Quantitation (LOQ) ~0.24 µg/mL[1]

Conclusion

The chiral separation of benazepril enantiomers is a critical requirement for ensuring the quality and safety of this important antihypertensive drug. The detailed HPLC protocol provided in this application note, utilizing a Chiral AGP stationary phase, offers a robust, reliable, and regulatory-compliant method for the enantioselective analysis of benazepril. The discussion of the underlying chiral recognition mechanisms and the inclusion of an alternative method using a cellulose-based CSP provide a comprehensive resource for scientists and researchers in the pharmaceutical industry. Adherence to the described system suitability criteria will ensure the generation of accurate and reproducible data for the determination of benazepril's enantiomeric purity.

References

  • Kublin, E., Czerwińska, K., Wyszomirska, E., Zajączkowska, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-225. [Link]

  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation of drugs by liquid chromatography. In Chiral Separation Techniques (pp. 257-291). Springer, Berlin, Heidelberg. [Link]

  • British Pharmacopoeia Commission. (2023). Benazepril Hydrochloride. In British Pharmacopoeia 2024. TSO. [Link]

  • United States Pharmacopeia. (2023). Benazepril Hydrochloride. In United States Pharmacopeia and National Formulary (USP-NF). United States Pharmacopeial Convention. [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved January 27, 2026, from [Link]

  • Cao, S., Ma, Q., Liu, Y., Zhang, J., & Wang, Z. (2022). Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry, 46(20), 9704-9709. [Link]

  • Haginaka, J. (2022). Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]

  • Westhuyzen, R., & Wessels, P. L. (2011). Insights into chiral recognition mechanisms in supercritical fluid chromatography. II. Factors contributing to enantiomer separation on tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose stationary phases. Journal of Chromatography A, 1218(15), 2053-2062. [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved January 27, 2026, from [Link]

  • Sadakane, Y., Matsunaga, H., Haginaka, J., Nakagomi, K., & Hatanaka, Y. (2002). Protein domain of chicken alpha(1)-acid glycoprotein is responsible for chiral recognition. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(2-3), 324-328. [Link]

  • Chromtech. (n.d.). REFERENCES CHIRAL-AGP. Retrieved January 27, 2026, from [Link]

  • Chiral Technologies Europe. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. [Link]

  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-225. [Link]

  • Chromtech. (n.d.). User's Guide - HPLC. Retrieved January 27, 2026, from [Link]

  • Zhang, T., Holder, E., & Franco, P. (2011). Insights into chiral recognition mechanisms in supercritical fluid chromatography. I. Non-enantiospecific interactions contributing to the retention on tris-(3,5-dimethylphenylcarbamate) amylose and cellulose stationary phases. Journal of Chromatography A, 1218(15), 2043-2052. [Link]

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Asian Journal of Pharmaceutical and Clinical Research, 10(1), 235-242. [Link]

  • Zhang, T., Kientzy, C., & Franco, P. (2017). Cellulose tris(3,5-dimethylphenylcarbamate)- Coated Zirconia as a Chiral Stationary Phase for HPLC. Analytical Chemistry, 89(12), 6548-6555. [Link]

  • ResearchGate. (2022). Cellulose tris(3,5‐dimethylphenylcarbamate)‐based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls. [Link]

  • Chromtech. (n.d.). User's Guide - HPLC. Retrieved January 27, 2026, from [Link]

  • Chiral Technologies Europe. (2003). INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. [Link]

  • Westhuyzen, R., & Wessels, P. L. (2011). Insights into chiral recognition mechanisms in supercritical fluid chromatography. II. Factors contributing to enantiomer separation on tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose stationary phases. Journal of Chromatography A, 1218(15), 2053-2062. [Link]

  • Phenomenex. (2021). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Chromtech. (n.d.). REFERENCES CHIRAL-AGP. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Preparation and Certification of an ent-Benazepril Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the preparation, purification, and comprehensive certification of ent-benazepril hydrochloride, the (R,R)-enantiomer of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. The establishment of a well-characterized enantiomeric reference standard is a critical prerequisite for the accurate quality control of benazepril drug substances and products, enabling precise quantification of the stereoisomeric impurity. This document outlines a multi-tiered analytical approach grounded in pharmacopeial standards and regulatory guidelines, covering structural identification, chromatographic purity (chemical and enantiomeric), assay determination by mass balance, and physical characterization. The protocols herein are designed to be self-validating, ensuring the trustworthiness and scientific integrity of the resulting reference standard.

Introduction: The Imperative of Enantiomeric Purity

Benazepril is an ACE inhibitor widely used in the treatment of hypertension.[1][2] Its therapeutic activity resides primarily in the (S,S)-enantiomer, which is the active form, benazeprilat, following in vivo hydrolysis.[3] The other stereoisomers, including ent-benazepril ((R,R)-enantiomer), are considered impurities. Due to potential differences in pharmacological and toxicological profiles, regulatory bodies such as the FDA and international guidelines like those from the ICH mandate strict control over enantiomeric purity.[4][5]

The establishment of a highly purified and rigorously characterized ent-benazepril reference standard is therefore not merely a procedural step but a fundamental requirement for the development of validated analytical methods. Such a standard serves as the benchmark for identifying and quantifying the enantiomeric impurity in benazepril raw materials and finished dosage forms, ensuring patient safety and product quality. This note details the workflow from initial purification to the final certification of this critical analytical reagent.

Preparation and Final Purification of ent-Benazepril HCl

The starting material for the reference standard, crude ent-benazepril, is typically sourced from a dedicated asymmetric synthesis campaign or through preparative chiral separation from a diastereomeric or racemic mixture.[6][7][8] Regardless of the source, a final purification step is essential to elevate the material to reference standard quality, which demands the highest possible purity.[9]

Causality of Method Choice: Recrystallization is selected as the final purification step due to its exceptional ability to remove trace impurities by exploiting subtle differences in solubility between the target compound and contaminants in a chosen solvent system. This process is highly effective for enriching the desired crystalline form and removing amorphous content, leading to a physically and chemically stable final product.

Protocol 1: Recrystallization of ent-Benazepril HCl
  • Solvent Selection: Conduct solubility trials to identify a suitable solvent system. An ideal system is one in which ent-benazepril HCl is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/ethyl acetate or isopropanol/water mixtures).

  • Dissolution: In a clean, appropriately sized vessel, suspend the crude ent-benazepril HCl in a minimal volume of the cold solvent.

  • Heating: Gently warm the suspension with continuous stirring until all the solid material is completely dissolved. Avoid excessive heating to prevent potential degradation.

  • Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed filter to remove it.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to ambient temperature. Slow cooling is critical for the formation of large, well-defined crystals, which minimizes the occlusion of impurities.

  • Chilling: Once the solution has reached room temperature, it may be further chilled (e.g., 0-5 °C) to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of residual solvents without causing thermal degradation.[9]

The Certification Workflow: A Multi-Modal Approach

Certification of a reference standard is a comprehensive process that leaves no ambiguity about the material's identity, purity, and potency.[10][11] The workflow is structured to first confirm the molecular identity, then meticulously quantify all impurities, and finally assign a precise potency value.

cluster_prep Preparation cluster_cert Certification cluster_id Phase 1: Identity cluster_purity Phase 2: Purity Profile cluster_assay Phase 3: Potency Crude Crude ent-Benazepril HCl Purify Protocol 1: Recrystallization Crude->Purify Candidate Candidate Reference Standard Material Purify->Candidate ID_MS Mass Spec (MS) Candidate->ID_MS Identity Tests ID_NMR NMR ('H, 'C) Candidate->ID_NMR Identity Tests ID_FTIR FTIR Candidate->ID_FTIR Identity Tests Purity_Chem Chemical Purity (HPLC) ID_MS->Purity_Chem ID_NMR->Purity_Chem ID_FTIR->Purity_Chem Purity_Enant Enantiomeric Purity (Chiral HPLC) Purity_Chem->Purity_Enant Mass_Balance Mass Balance Calculation Purity_Chem->Mass_Balance Purity_Solv Residual Solvents (GC) Purity_Enant->Purity_Solv Purity_Enant->Mass_Balance Purity_Water Water Content (Karl Fischer) Purity_Solv->Purity_Water Purity_Solv->Mass_Balance Purity_Inorg Residue on Ignition Purity_Water->Purity_Inorg Purity_Water->Mass_Balance Assay_HPLC Assay (HPLC) Purity_Inorg->Assay_HPLC Purity_Inorg->Mass_Balance Assay_HPLC->Mass_Balance Certified Certified ent-Benazepril HCl Reference Standard Mass_Balance->Certified

Caption: Certification workflow for ent-Benazepril HCl Reference Standard.

Phase 1: Unambiguous Identity Confirmation

The first step is to confirm that the molecular structure of the candidate material is indeed ent-benazepril HCl. A combination of spectroscopic techniques provides orthogonal data to build a conclusive identification.

Protocol 2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Method: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Procedure: Infuse a dilute solution of the sample (e.g., in methanol/water) into the mass spectrometer.

  • Acceptance Criteria: The observed mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass of C₂₄H₂₈N₂O₅ (425.2071). The isotopic distribution pattern should match the theoretical pattern.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide definitive structural confirmation by mapping the ¹H and ¹³C atomic environments.[12][13]

  • Method: ¹H NMR and ¹³C NMR at ≥400 MHz.

  • Procedure: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire spectra with appropriate parameters.

  • Acceptance Criteria: The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the known structure of benazepril. The data should be compared against published spectra or a well-characterized in-house standard.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To obtain a characteristic "fingerprint" of the molecule's functional groups.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Acceptance Criteria: The positions of key absorption bands (e.g., C=O stretching for amide and ester, N-H stretching, aromatic C-H) must correspond to the functional groups present in benazepril hydrochloride. The spectrum should be superimposable with that of a known authentic sample if available.[14]

Phase 2: Comprehensive Purity and Impurity Profiling

This phase quantifies all potential impurities, which is essential for the subsequent mass balance calculation.

Chemical Purity (Related Substances)

The goal is to separate and quantify all process-related impurities and potential degradants. The method described in the United States Pharmacopeia (USP) for Benazepril Hydrochloride is a robust starting point.[14][15]

Protocol 5: HPLC Method for Related Substances

  • Rationale: This reversed-phase HPLC method uses ion-pairing to achieve separation of benazepril and its known related compounds.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer containing tetrabutylammonium bromide and acetic acid.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a test solution of the ent-benazepril HCl candidate material at a concentration of ~0.4 mg/mL in the mobile phase.

    • Inject the solution and record the chromatogram.

    • Identify and quantify impurities based on their relative retention times (RRTs) compared to the main peak. Use area normalization to calculate the percentage of each impurity.

  • Acceptance Criteria: No single unknown impurity should exceed 0.10%. The total of all impurities should be as low as practically achievable, ideally ≤ 0.2%. The profile should be compared against known benazepril impurities.[14]

Known Benazepril Impurity Typical RRT Typical Limit (%)
Benazepril Related Compound E0.40.2
Benazepril Related Compound F0.50.2
Benazepril Related Compound C0.60.3
Benazepril Related Compound B1.50.5
Benazepril Related Compound D1.70.2
Benazepril Related Compound G2.00.2
Data adapted from USP monograph information.[14][15]

Enantiomeric Purity

This is the most critical purity assessment for an enantiomeric reference standard. A validated chiral HPLC method is required to separate ent-benazepril ((R,R)-isomer) from the main API, benazepril ((S,S)-isomer).

cluster_inj cluster_col Chiral Column (CSP) cluster_det mix Racemic Mixture (S,S + R,R) col mix->col Mobile Phase Flow chrom col->chrom Separated Enantiomers lab1 Differential Interaction: One enantiomer binds more strongly to the Chiral Stationary Phase (CSP). col->lab1

Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol 6: Chiral HPLC for Enantiomeric Purity

  • Rationale: Chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, create a chiral environment where enantiomers have different affinities, leading to different retention times.[16]

  • Chromatographic Conditions:

    • Column: A cellulose-based CSP, e.g., Chiralcel OD-H or a similar column.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 240 nm.

    • Column Temperature: Controlled, e.g., 25 °C.

  • System Suitability:

    • Prepare a resolution solution containing approximately equal amounts of benazepril HCl and ent-benazepril HCl.

    • Inject and verify that the resolution between the two enantiomer peaks is ≥ 2.0.

  • Procedure:

    • Prepare a test solution of the ent-benazepril HCl candidate material (~0.5 mg/mL).

    • Inject the solution and integrate the peaks for both enantiomers.

    • Calculate the enantiomeric purity as: Area(ent-Benazepril) / (Area(ent-Benazepril) + Area(Benazepril)) * 100%.

  • Acceptance Criteria: Enantiomeric Purity ≥ 99.8%.

Other Required Purity Tests

  • Protocol 7: Water Content by Karl Fischer Titration: Determine the water content using a coulometric or volumetric Karl Fischer titrator. This is critical as water content directly impacts potency.

  • Protocol 8: Residual Solvents by Headspace GC: Analyze for residual solvents from the synthesis and purification steps according to USP <467> or ICH Q3C guidelines.

  • Protocol 9: Residue on Ignition (Sulfated Ash): Determine the content of inorganic impurities by performing the test as described in USP <281>.[14]

Phase 3: Assay (Potency) Assignment

The final assigned value of the reference standard is determined by a mass balance approach, which is the most accurate method as it accounts for all components of the material.[17]

Protocol 10: HPLC Assay (100% Method)

  • Objective: To determine the purity of the main peak relative to all other detected peaks under specific assay conditions.

  • Method: Use the same HPLC method as for Related Substances (Protocol 5), but with a higher concentration standard to ensure accurate integration of the main peak.

  • Procedure: Prepare the sample in triplicate and calculate the average area percent of the main ent-benazepril peak.

  • Acceptance Criteria: The average area percent should be ≥ 99.5%.

Final Potency Calculation (Mass Balance)

The potency is calculated on an "as is" basis using the following formula:

Potency (%) = HPLC Assay (%) x [(100 - % Water - % Residual Solvents - % Residue on Ignition) / 100]

This calculation provides a comprehensive value that reflects the actual amount of the pure analyte in the material.

Final Certification and Documentation

The culmination of the certification process is the generation of a Certificate of Analysis (CoA). This document provides the user with all necessary information about the reference standard's quality and proper use.[10]

Table 2: Example Certificate of Analysis Summary

Test Method Specification Result
Identification
AppearanceVisualWhite to off-white crystalline powderConforms
¹H NMRNMRConforms to structureConforms
Mass SpectrometryHRMS[M+H]⁺ = 425.2071 ± 5 ppm425.2068
FTIRIRConforms to reference spectrumConforms
Purity
Chemical Purity (HPLC)Protocol 5Total Impurities ≤ 0.2%0.08%
Enantiomeric PurityChiral HPLC≥ 99.8%99.92%
Water ContentKarl Fischer≤ 0.5%0.15%
Residual SolventsHS-GCMeets ICH Q3C limitsConforms
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Assay
Assay (HPLC, 100% Method)Protocol 10Report Value99.7%
Assigned Potency (Mass Balance) Calculation Report Value 99.4%

Storage and Stability: The certified reference standard should be stored in a well-closed container, protected from light, and at a controlled temperature (e.g., 2-8 °C or as determined by stability studies). An ongoing stability program, following ICH Q1A guidelines, must be established to define the retest date or expiration date for the reference standard.[5][9]

Conclusion

The preparation and certification of an ent-benazepril hydrochloride reference standard is a rigorous, multi-step process that underpins the quality assurance of benazepril pharmaceuticals. By following a structured workflow that combines orthogonal analytical techniques for identity, purity, and potency, a reference material of the highest scientific integrity can be established. The detailed protocols and rationale provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to produce a trustworthy and reliable certified reference standard essential for regulatory compliance and product safety.

References

  • USP Method Benazepril RS - Merck Millipore. (n.d.). Merck Millipore.
  • Benazepril Hydrochloride. (n.d.). USP-NF.
  • Benazepril-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2019). The AAPS Journal. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • Benazepril EP Impurity and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. (2011). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2013). Scientific Research Publishing. Retrieved from [Link]

  • Biosensors for the enantioselective analysis of S-enalapril and S-ramipril. (2012). PubMed. Retrieved from [Link]

  • Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. (2007). Taylor & Francis Online. Retrieved from [Link]

  • WHO: Update of Guideline of Reference Standards. (2025). ECA Academy. Retrieved from [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2012). National Institutes of Health. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024). ResearchGate. Retrieved from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Application of quantitative NMR for purity determination of standard ACE inhibitors. (2015). ResearchGate. Retrieved from [Link]

  • Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. (2022). DergiPark. Retrieved from [Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride. (2020). Google Patents.
  • Secondary Reference Standard Qualification. (2026). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. (2002). Google Patents.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Benazepril Hydrochloride. (2021). USP-NF. Retrieved from [Link]

  • Creating Working Reference Standard (WRS) Qualification Protocols. (n.d.). BioPharma Consulting Group. Retrieved from [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2024). JETIR. Retrieved from [Link]

  • Benazepril Synthesis by Dr Anthony Crasto. (n.d.). Slideshare. Retrieved from [Link]

  • Application of quantitative NMR for purity determination of standard ACE inhibitors. (2015). PubMed. Retrieved from [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2012). ResearchGate. Retrieved from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. Retrieved from [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. (2003). Google Patents.
  • Benazepril Hydrochloride Tablets, USP, film coated for oral use. (n.d.). DailyMed. Retrieved from [Link]

  • BENAZEPRIL HYDROCHLORIDE USP. (n.d.). PCCA. Retrieved from [Link]

  • Spectrophotometric Methods for the Determination of Benazepril Hydrochloride in Its Single and Multi-Component Dosage Forms. (2001). PubMed. Retrieved from [Link]

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. (1998). ResearchGate. Retrieved from [Link]

  • Benazepril Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

in vitro ACE inhibition assay protocol using ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Spectrophotometric Protocol for In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay Using ent-Benazeprilat

Abstract: This document provides a comprehensive, step-by-step protocol for determining the in vitro inhibitory activity of compounds against Angiotensin-Converting Enzyme (ACE). The methodology is based on the well-established spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). We detail the use of ent-benazeprilat, the active metabolite of the prodrug benazepril, as a reference standard for validating assay performance and calculating relative inhibitory potency. This guide is designed for researchers in pharmacology, drug discovery, and biochemistry, offering insights into experimental design, data analysis, and troubleshooting.

Introduction: The Role of ACE in Pathophysiology and Drug Discovery

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion.[2][5] Concurrently, ACE inactivates bradykinin, a potent vasodilator.[2] Due to this dual action, inhibition of ACE is a primary therapeutic strategy for managing hypertension, heart failure, and diabetic nephropathy.[6][7][8][9][10]

Benazepril is a widely prescribed ACE inhibitor that functions as a prodrug.[11] Following oral administration, it is metabolized in the liver to its active form, benazeprilat.[10] Benazeprilat is a potent, competitive inhibitor of ACE, effectively lowering blood pressure.[5][12][13] For in vitro screening, the direct use of the active metabolite, benazeprilat, is essential for accurate potency determination, as the enzymatic machinery for prodrug activation is absent. This protocol utilizes ent-benazeprilat as the positive control and reference standard.

This application note describes a robust and validated spectrophotometric assay for measuring ACE activity and its inhibition, a foundational tool for screening novel therapeutic candidates.

The Renin-Angiotensin System and ACE Inhibition Mechanism

The diagram below illustrates the enzymatic cascade of the Renin-Angiotensin System and the specific point of intervention for ACE inhibitors like benazeprilat.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I  Cleavage Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Active Octapeptide) ACE->Angiotensin_II Converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degrades Vasoconstriction Vasoconstriction & Aldosterone Release (Increased Blood Pressure) Angiotensin_II->Vasoconstriction  Stimulates Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Renin Renin Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits

Caption: Mechanism of the Renin-Angiotensin System and Benazeprilat Inhibition.

Assay Principle

This protocol is adapted from the method originally described by Cushman and Cheung, which remains a gold standard for its reliability.[8] The assay quantifies ACE activity by measuring the formation of hippuric acid (HA) from the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Reaction: Hippuryl-L-Histidyl-L-Leucine (HHL) + H₂O ---(ACE)--> Hippuric Acid (HA) + L-Histidyl-L-Leucine

The reaction is stopped by acidification with HCl. The product, hippuric acid, is selectively extracted from the aqueous phase using an organic solvent (ethyl acetate). After evaporation of the solvent, the extracted hippuric acid is redissolved, and its concentration is determined by measuring its absorbance at 228 nm using a UV-Vis spectrophotometer.[8] The presence of an ACE inhibitor reduces the amount of hippuric acid formed, leading to a lower absorbance reading.

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
Angiotensin-Converting Enzyme (ACE)From rabbit lung (≥ 2.0 units/mg protein)Sigma-Aldrich (A6778)
ent-Benazepril HydrochlorideReference StandardUSP (1048619) or equivalent
Hippuryl-L-Histidyl-L-Leucine (HHL)≥98% (TLC)Sigma-Aldrich (H1635)
Sodium BorateACS Reagent, ≥99.5%Major chemical supplier
Sodium Chloride (NaCl)ACS Reagent, ≥99.0%Major chemical supplier
Hydrochloric Acid (HCl)ACS Reagent, 37%Major chemical supplier
Ethyl AcetateHPLC Grade, ≥99.5%Major chemical supplier
Deionized WaterType I, 18.2 MΩ·cmIn-house or commercial
Dimethyl Sulfoxide (DMSO)ACS Spectrophotometric GradeMajor chemical supplier
Equipment
UV-Vis SpectrophotometerCapable of reading at 228 nmStandard laboratory supplier
96-well UV-transparent microplates or Quartz cuvettes
Microplate reader (optional, for high-throughput)
Thermostatic water bath or incubatorCapable of maintaining 37°C ± 0.5°C
CentrifugeCapable of 4000 rpm
Vortex mixer
Analytical balance
Calibrated micropipettes
Reagent Preparation

Note: Prepare all aqueous solutions using Type I deionized water.

  • Assay Buffer (100 mM Sodium Borate, 300 mM NaCl, pH 8.3):

    • Dissolve 3.81 g of sodium borate and 1.75 g of NaCl in approximately 90 mL of deionized water.

    • Adjust the pH to 8.3 using 1 M HCl or 1 M NaOH.

    • Bring the final volume to 100 mL with deionized water. Store at 4°C for up to one month.

  • Substrate Solution (5 mM HHL):

    • Dissolve 21.6 mg of HHL in 10 mL of Assay Buffer.

    • Prepare this solution fresh on the day of the experiment. Keep on ice until use.

  • ACE Stock Solution (1 U/mL):

    • Dissolve ACE powder in a 50% glycerol solution to a final concentration of 1 U/mL.

    • Aliquot into smaller volumes and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.[14]

  • Working ACE Solution (25 mU/mL):

    • On the day of the assay, dilute the ACE Stock Solution (1 U/mL) 1:40 in Assay Buffer.

    • For example, mix 25 µL of 1 U/mL ACE with 975 µL of Assay Buffer. Keep on ice.

  • Benazeprilat Stock Solution (1 mM):

    • Note: Benazepril is a prodrug; its active form is benazeprilat. While ent-Benazepril HCl can be used, it must first be hydrolyzed to benazeprilat for accurate in vitro assessment. For this protocol, we assume the use of a benazeprilat standard. If starting with benazepril HCl, an alkaline hydrolysis step is required (e.g., incubation in 0.1 M NaOH followed by neutralization).

    • Accurately weigh and dissolve benazeprilat in DMSO to create a 1 mM stock solution. Store at -20°C.

  • Reaction Termination Solution (1 M HCl):

    • Carefully add 8.3 mL of concentrated HCl (37%) to 91.7 mL of deionized water. Caution: Always add acid to water.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental procedure.

Workflow Prep 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) Setup 2. Set up Assay Tubes/Wells (Controls & Inhibitor Dilutions) Prep->Setup Preinc 3. Add ACE Working Solution & Pre-incubate (10 min, 37°C) Setup->Preinc React 4. Initiate Reaction with HHL & Incubate (30-60 min, 37°C) Preinc->React Stop 5. Terminate Reaction (Add 1 M HCl) React->Stop Extract 6. Extract Hippuric Acid (Add Ethyl Acetate, Vortex, Centrifuge) Stop->Extract Evap 7. Evaporate Supernatant & Reconstitute in H₂O Extract->Evap Read 8. Measure Absorbance at 228 nm Evap->Read Analyze 9. Calculate % Inhibition & Determine IC₅₀ Value Read->Analyze

Caption: Step-by-step workflow for the spectrophotometric ACE inhibition assay.

Step-by-Step Assay Protocol

This protocol is designed for execution in 1.5 mL microcentrifuge tubes. Perform all assays in triplicate.

  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the 1 mM Benazeprilat stock solution in Assay Buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]

  • Set Up Assay Reactions:

    • Label microcentrifuge tubes for each condition:

      • Total Activity (Control): 50 µL Assay Buffer

      • Inhibitor Wells: 50 µL of each Benazeprilat dilution

      • Blank: 100 µL Assay Buffer (No enzyme will be added here)

    • Add 50 µL of the Working ACE Solution (25 mU/mL) to all tubes except the Blank .

  • Pre-incubation:

    • Vortex the tubes gently and pre-incubate them at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]

  • Initiate Enzymatic Reaction:

    • Add 150 µL of the 5 mM HHL Substrate Solution to all tubes (including the Blank).

    • Vortex immediately and incubate at 37°C for 30 minutes. The incubation time can be optimized (e.g., 30-80 minutes) to ensure the reaction is within the linear range.[2][8]

  • Terminate Reaction:

    • Stop the reaction by adding 250 µL of 1 M HCl to each tube. Vortex thoroughly.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.[8]

    • Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Sample Measurement:

    • Carefully transfer 1.0 mL of the upper organic layer (ethyl acetate) to a new set of clean tubes. Be careful not to disturb the aqueous layer.

    • Evaporate the ethyl acetate to dryness. This can be done using a vacuum concentrator (speed-vac) or by leaving the tubes in a fume hood overnight.

    • Reconstitute the dried hippuric acid residue in 1.0 mL of deionized water. Vortex until fully dissolved.

    • Transfer the solution to a quartz cuvette or a UV-transparent 96-well plate and measure the absorbance at 228 nm. Use the Blank sample to zero the spectrophotometer.

Data Analysis and Interpretation
  • Calculate Percentage of Inhibition: The inhibitory activity is calculated using the following formula: % Inhibition = [ (A_control - A_inhibitor) / A_control ] * 100

    Where:

    • A_control is the absorbance of the Total Activity well (ACE + Substrate, no inhibitor).

    • A_inhibitor is the absorbance of the well containing the inhibitor.

  • Determine the IC₅₀ Value: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC₅₀ value.[16]

Example Data and IC₅₀ Calculation for Benazeprilat:

Benazeprilat Conc. (nM)Log [Conc.]Avg. Absorbance (228 nm)% Inhibition
0 (Control)-0.8500.0%
0.1-1.00.8124.5%
1.00.00.65522.9%
5.00.70.44248.0%
10.01.00.29864.9%
50.01.70.11186.9%
100.02.00.07691.1%
Calculated IC₅₀ ~5.2 nM

Note: The IC₅₀ value for potent inhibitors like benazeprilat and captopril is expected to be in the low nanomolar range.[17]

Protocol Validation and Quality Control
  • Intra- and Inter-Assay Precision: To ensure reproducibility, run the positive control (Benazeprilat) in triplicate on the same day (intra-assay) and on three different days (inter-assay). The coefficient of variation (CV%) should ideally be below 15%.[18][19]

  • Linearity: The enzyme reaction should be linear with time and enzyme concentration. It is recommended to perform initial kinetic runs to determine the optimal incubation time where product formation is linear.

  • Z' Factor: For high-throughput screening, the Z' factor can be calculated to assess the quality and dynamic range of the assay. A Z' factor > 0.5 is considered excellent.

Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance in Control Wells - Inactive enzyme (improper storage).- Degraded substrate (HHL).- Incorrect buffer pH.- Use a fresh aliquot of ACE; verify storage conditions (-20°C in glycerol).- Prepare HHL solution fresh daily.- Verify the pH of the Assay Buffer is 8.3.
High Variability Between Replicates - Pipetting errors.- Inconsistent mixing.- Incomplete extraction or evaporation.- Calibrate pipettes regularly.- Ensure thorough vortexing at each mixing step.- Standardize extraction and evaporation procedures. Use consistent volumes.
No Dose-Response with Inhibitor - Inhibitor is insoluble or degraded.- Incorrect inhibitor concentration range.- Check inhibitor solubility in the final assay buffer (DMSO <1%).- Test a wider range of concentrations (e.g., from pM to µM).
High Absorbance in Blank - Contamination of reagents.- Substrate auto-hydrolysis (unlikely under these conditions).- Use fresh, high-purity reagents and deionized water.- Ensure no enzyme was added to the blank.
Safety Precautions
  • Handle all chemicals in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrochloric acid is corrosive. Handle with extreme care.

  • Ethyl acetate is flammable and an irritant. Avoid open flames and ensure adequate ventilation.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References
  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]

  • Lorenzo, L., et al. (2002). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the dosing guidelines for benazepril (Angiotensin-Converting Enzyme (ACE) inhibitor) in treating hypertension?. Retrieved from [Link]

  • Wikipedia. (n.d.). Benazepril. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the purpose of Benazepril (Angiotensin-Converting Enzyme Inhibitor)?. Retrieved from [Link]

  • ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benazepril – Knowledge and References. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Benazepril - StatPearls. Retrieved from [Link]

  • ScienceDirect. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ACE Inhibitory Activity Assay ACE Kit - WST. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. Retrieved from [Link]

  • Elabscience. (n.d.). Angiotensin Converting Enzyme (ACE1) Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The functional role of zinc in angiotensin converting enzyme. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1844102A - Process for preparing Benazepril hydrochloride materials.
  • American Chemical Society Publications. (2025). Catalytic Mechanism of Angiotensin-Converting Enzyme and Effects of the Chloride Ion. Retrieved from [Link]

  • GoodRx. (n.d.). Best ACE Inhibitor: Comparing Lisinopril, Enalapril, Benazepril, and More. Retrieved from [Link]

  • Mayo Clinic. (2025). Benazepril (oral route) - Side effects & dosage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectrophotometric Methods for the Determination of Benazepril Hydrochloride in Its Single and Multi-Component Dosage Forms. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Formulation and Evaluation of Nanoparticulate Drug Delivery System of Benazepril HCl. Retrieved from [Link]

  • ScienceDirect. (n.d.). The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays. PubMed. Retrieved from [Link]

  • M-CSA. (n.d.). Peptidyl-dipeptidase A - Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benazepril?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation and Evaluation of Benazepril Hydrochloride Transdermal Films for Controlled Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the two potent ACE inhibitory (ACEI) peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and calculation equation of ACE inhibitory activity in different groups. Retrieved from [Link]

Sources

Total Synthesis of ent-Benazepril-d5: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Deuterated Standards

In modern pharmaceutical development and clinical pharmacology, stable isotope-labeled internal standards (SIL-IS) are indispensable for robust bioanalytical assays. Deuterium-labeled compounds, such as ent-Benazepril-d5, are particularly valuable. The increased mass due to deuterium incorporation allows for the sensitive and specific quantification of the active pharmaceutical ingredient (API) and its metabolites in complex biological matrices by mass spectrometry, without altering the compound's fundamental chemical properties. This application note provides a comprehensive guide to the total synthesis of ent-Benazepril-d5, the enantiomer of the active metabolite of Benazepril, with a focus on the practical execution and chemical principles underlying each synthetic step. The phenyl ring of the homophenylalanine moiety is selected for deuteration, a common strategy to minimize the potential for in vivo metabolic loss of the label.

Synthetic Strategy: A Convergent Approach

The total synthesis of ent-Benazepril-d5 is designed as a convergent synthesis, maximizing efficiency by preparing key fragments separately before their ultimate coupling. The strategy hinges on three principal stages:

  • Synthesis of the Deuterated Key Fragment: Preparation of ethyl 2-oxo-4-(phenyl-d5)-butyrate. This involves the introduction of the pentadeuterated phenyl group via a Grignard reaction.

  • Synthesis of the Chiral Benzazepine Intermediate: Preparation of (R)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester. This enantiomerically pure building block is crucial for establishing the correct stereochemistry in the final molecule.

  • Coupling and Final Elaboration: A diastereoselective reductive amination to couple the two fragments, followed by deprotection and salt formation to yield the target molecule, ent-Benazepril-d5 hydrochloride.

This approach allows for the efficient incorporation of the isotopic label at an early stage and leverages well-established methodologies for the construction of the complex core structure.

G cluster_0 Deuterated Fragment Synthesis cluster_1 Benzazepine Intermediate Synthesis cluster_2 Coupling and Final Product Formation d5_bromobenzene d5-Bromobenzene grignard d5-Phenylmagnesium bromide d5_bromobenzene->grignard Mg, THF ketoester_d5 Ethyl 2-oxo-4-(phenyl-d5)-butyrate grignard->ketoester_d5 Diethyl oxalate diethyl_oxalate Diethyl oxalate reductive_amination Reductive Amination ketoester_d5->reductive_amination benzazepinone 2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one amino_benzazepinone (R)-3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one benzazepinone->amino_benzazepinone Chiral Resolution protected_benzazepinone (R)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester amino_benzazepinone->protected_benzazepinone tert-Butyl bromoacetate, Base protected_benzazepinone->reductive_amination protected_benazepril_d5 ent-Benazepril-d5 tert-butyl ester reductive_amination->protected_benazepril_d5 deprotection Deprotection protected_benazepril_d5->deprotection ent_benazepril_d5 ent-Benazepril-d5 deprotection->ent_benazepril_d5 salt_formation Salt Formation ent_benazepril_d5->salt_formation final_product ent-Benazepril-d5 Hydrochloride salt_formation->final_product

Caption: Overall synthetic workflow for ent-Benazepril-d5.

Part 1: Synthesis of Ethyl 2-oxo-4-(phenyl-d5)-butyrate

The introduction of the pentadeuterated phenyl ring is achieved through a Grignard reaction, a robust and well-understood carbon-carbon bond-forming reaction.[1] Starting with commercially available d5-bromobenzene ensures high isotopic enrichment in the final product.

Protocol 1.1: Preparation of d5-Phenylmagnesium bromide

Rationale: The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with protic solvents like water. Therefore, anhydrous conditions are critical for its successful formation.[2] A small crystal of iodine is often used to initiate the reaction by etching the magnesium surface, exposing fresh metal to react with the aryl halide.

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
d5-Bromobenzene162.0016.20 g0.10
Anhydrous THF-50 mL-
Iodine253.811 crystal-

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • d5-Bromobenzene is dissolved in 20 mL of anhydrous THF and transferred to the dropping funnel.

  • Approximately 5 mL of the d5-bromobenzene solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the iodine color disappears and gentle reflux is observed.

  • The remaining d5-bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is heated at reflux for an additional 30 minutes to ensure complete reaction. The resulting dark grey solution of d5-phenylmagnesium bromide is cooled to room temperature and used immediately in the next step.

Protocol 1.2: Synthesis of Ethyl 2-oxo-4-(phenyl-d5)-butyrate

Rationale: The Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent acidic workup hydrolyzes the intermediate and leads to the desired α-keto ester.

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl oxalate146.1416.08 g0.11
d5-Phenylmagnesium bromide-~0.10~0.10
Anhydrous THF-50 mL-
1 M HCl (aq)-100 mL-

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask under nitrogen, diethyl oxalate is dissolved in 50 mL of anhydrous THF and cooled to -10 °C in an ice-salt bath.

  • The freshly prepared d5-phenylmagnesium bromide solution is added dropwise to the cooled diethyl oxalate solution, maintaining the temperature below -5 °C.

  • After the addition is complete, the reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 100 mL of 1 M HCl (aq) with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-oxo-4-(phenyl-d5)-butyrate as a colorless oil.

Part 2: Synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester

The synthesis of this chiral intermediate is a critical step, as its stereochemistry will be transferred to the final product. The synthesis starts from the racemic 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester, which can be prepared according to literature procedures.[3] The enantiomers are then resolved. For the purpose of this protocol, we will assume the availability of the desired (R)-enantiomer.

Part 3: Coupling and Final Product Formation

The final stages of the synthesis involve the coupling of the deuterated and chiral fragments, followed by deprotection and salt formation.

Protocol 3.1: Reductive Amination to form ent-Benazepril-d5 tert-butyl ester

Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4] The reaction proceeds through the initial formation of an iminium ion intermediate from the keto-ester and the primary amine of the benzazepine derivative. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride, to yield the secondary amine product. The use of a slightly acidic medium facilitates iminium ion formation.

G Ketoester Keto-ester (R1=Et, R2=CH2-Ph-d5) Iminium Iminium Ion Ketoester->Iminium + Amine, -H2O Amine Amine (R3=Benzazepine moiety) Amine->Iminium Product Secondary Amine Iminium->Product [H] (e.g., NaBH3CN)

Caption: Mechanism of Reductive Amination.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-oxo-4-(phenyl-d5)-butyrate211.262.11 g0.010
(R)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester318.413.18 g0.010
Sodium cyanoborohydride62.840.75 g0.012
Methanol-50 mL-
Acetic acid-1 mL-

Procedure:

  • Ethyl 2-oxo-4-(phenyl-d5)-butyrate and (R)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester are dissolved in 50 mL of methanol in a round-bottom flask.

  • Acetic acid is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride is added in one portion, and the reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ent-Benazepril-d5 tert-butyl ester.

Protocol 3.2: Deprotection and Hydrochloride Salt Formation

Rationale: The tert-butyl ester protecting group is acid-labile and can be selectively removed under acidic conditions.[5] Subsequent treatment with hydrogen chloride gas in a suitable solvent precipitates the final product as its hydrochloride salt, which is often a stable, crystalline solid suitable for pharmaceutical use.[6][7]

ReagentMolar Mass ( g/mol )QuantityMoles
ent-Benazepril-d5 tert-butyl ester485.624.86 g0.010
Anhydrous Ethyl Acetate-50 mL-
Hydrogen Chloride Gas36.46excess-
Acetone-25 mL-

Procedure:

  • ent-Benazepril-d5 tert-butyl ester is dissolved in 50 mL of anhydrous ethyl acetate in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution for 15-20 minutes, during which a white precipitate forms.

  • The flask is sealed and stirred at 0 °C for an additional 2 hours.

  • The resulting suspension is diluted with 25 mL of acetone and stirred for 30 minutes.

  • The solid is collected by vacuum filtration, washed with cold acetone, and dried under vacuum to yield ent-Benazepril-d5 hydrochloride as a white to off-white crystalline powder.[6]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of proton signals in the deuterated positions of the phenyl ring.

  • Mass Spectrometry: To confirm the molecular weight and determine the isotopic purity of the final compound.

  • HPLC: To assess the chemical and diastereomeric purity.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the total synthesis of ent-Benazepril-d5. By following this guide, researchers can reliably produce this valuable isotopically labeled standard for use in a variety of research and development applications, particularly in pharmacokinetic and bioequivalence studies. The synthetic strategy is robust and adaptable, and the provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles.

References

  • New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of benazepril intermediate and benazepril hydrochloride. (CN110835319A).
  • Wu, Y., & Sun, Y. (2006). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 71(14), 5384–5387. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benazepril-Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays to Measure ent-Benazepril Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Measurement of ACE Inhibition in Drug Discovery

ent-Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1] It functions as a prodrug, being metabolized in the liver to its active form, benazeprilat, which exhibits potent inhibitory activity against ACE.[2][3] The therapeutic efficacy of benazepril is directly linked to the extent of ACE inhibition by benazeprilat. Therefore, robust and reliable methods to quantify the activity of benazeprilat in a cellular context are paramount in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing cell-based assays to measure the activity of ent-benazepril, focusing on its active metabolite, benazeprilat.

The core of benazeprilat's mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[4] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5] By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[6] This guide will detail two distinct, yet complementary, cell-based assay methodologies to probe the inhibitory activity of benazeprilat: a direct enzymatic activity assay using Förster Resonance Energy Transfer (FRET) and a downstream functional assay measuring intracellular calcium mobilization.

The Scientific Foundation: Choosing the Right Cellular Model

The selection of an appropriate cell line is a foundational step for a successful cell-based assay. For assessing ACE inhibitors, the ideal cell line should express the human ACE enzyme at a consistent and detectable level. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are excellent choices due to their robust growth characteristics, ease of transfection, and established use in drug screening.[5][7] For the protocols detailed below, we will focus on the use of a CHO cell line stably expressing human ACE (CHO-ACE). The generation of such a stable cell line ensures assay consistency and reproducibility over time.[8][9]

Expert Insight: While transient transfection can be used for preliminary studies, establishing a stable cell line is highly recommended for long-term projects and compound screening campaigns. This minimizes the variability associated with transient transfection efficiencies and provides a more reliable assay window.

Diagram: The Renin-Angiotensin-Aldosterone System and the Point of Intervention for Benazeprilat

RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates Benazeprilat Benazeprilat (Active Metabolite) ACE ACE Benazeprilat->ACE Inhibits

Caption: The RAAS pathway, highlighting ACE's role and Benazeprilat's inhibitory action.

Protocol 1: Direct Measurement of ACE Inhibition using a FRET-Based Assay

This assay directly measures the enzymatic activity of ACE in a cellular context and its inhibition by benazeprilat. It utilizes a FRET-based substrate that is cleaved by ACE, leading to a measurable change in fluorescence.[10][11]

Principle of the FRET-Based ACE Activity Assay

The assay employs a synthetic peptide substrate containing a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. Upon cleavage by ACE, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to ACE activity. Benazeprilat, as an ACE inhibitor, will prevent this cleavage, resulting in a dose-dependent decrease in the fluorescent signal.

Experimental Workflow Diagram

FRET_Workflow A Seed CHO-ACE cells in a 96-well plate B Incubate cells overnight A->B C Add serial dilutions of Benazeprilat or control B->C D Incubate for 1 hour C->D E Add FRET substrate D->E F Measure fluorescence kinetically E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the FRET-based ACE inhibition assay.

Materials and Reagents
ReagentSupplierCatalog Number
CHO-ACE stable cell lineIn-house/CommercialN/A
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Geneticin (G418)Gibco10131035
ACE FRET SubstrateAnaSpecAS-61365
BenazeprilatSigma-AldrichB3036
Captopril (Positive Control)Sigma-AldrichC4042
96-well black, clear-bottom platesCorning3603
Fluorescence plate readerMolecular DevicesSpectraMax i3x
Step-by-Step Protocol
  • Cell Seeding:

    • Culture CHO-ACE cells in DMEM/F-12 supplemented with 10% FBS and 500 µg/mL Geneticin.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of benazeprilat in DMSO.

    • Perform a serial dilution of the benazeprilat stock solution in assay buffer (e.g., HBSS) to obtain a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare a similar dilution series for the positive control, captopril.

  • Compound Addition:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted benazeprilat, captopril, or vehicle control (assay buffer with 0.1% DMSO) to the respective wells.

    • Include "no-cell" control wells containing only assay buffer.

    • Incubate the plate at 37°C for 1 hour.

  • Substrate Addition and Measurement:

    • Prepare the ACE FRET substrate solution according to the manufacturer's instructions in the assay buffer.

    • Add 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 2 minutes for 60 minutes (Excitation: 320 nm, Emission: 405 nm).[12]

Data Analysis and Interpretation
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Determine the percent inhibition for each benazeprilat concentration:

    • % Inhibition = [1 - (Slope of Sample - Slope of No-Cell Control) / (Slope of Vehicle Control - Slope of No-Cell Control)] x 100

  • Plot the % inhibition against the logarithm of the benazeprilat concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value. [11]

CompoundExpected IC50 Range
Benazeprilat1 - 10 nM
Captopril5 - 20 nM

Trustworthiness through Self-Validation: The inclusion of a known ACE inhibitor like captopril as a positive control is crucial for validating each assay run. The calculated IC50 for captopril should fall within a predefined acceptable range, ensuring the reliability of the results for the test compound.

Protocol 2: Downstream Functional Assay - Measuring Angiotensin II-Mediated Calcium Mobilization

This assay provides a functional readout of ACE inhibition by measuring the downstream cellular response to angiotensin II. Inhibition of ACE by benazeprilat will lead to a reduced production of angiotensin II, which in turn will attenuate the angiotensin II-induced calcium influx in cells expressing the angiotensin II type 1 (AT1) receptor.

Principle of the Calcium Mobilization Assay

This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to intracellular calcium.[13] Cells co-expressing ACE and the AT1 receptor are first treated with benazeprilat. Then, angiotensin I is added. In the absence of an inhibitor, ACE will convert angiotensin I to angiotensin II, which will then bind to the AT1 receptor, a Gq-coupled receptor, triggering a signaling cascade that results in the release of intracellular calcium stores and a subsequent increase in fluorescence.[14][15] Benazeprilat will block this cascade, leading to a dose-dependent reduction in the calcium signal.

Experimental Workflow Diagram

Calcium_Workflow A Seed CHO-ACE/AT1 cells in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye B->C D Add serial dilutions of Benazeprilat or control C->D E Add Angiotensin I D->E F Measure fluorescence change (FlexStation or similar) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the calcium mobilization assay.

Materials and Reagents
ReagentSupplierCatalog Number
CHO cells stably co-expressing ACE and AT1 receptorIn-house/CommercialN/A
Ham's F-12 MediumGibco11765054
Fetal Bovine Serum (FBS)Gibco26140079
Geneticin (G418) & Hygromycin BGibco10131035 & 10687010
FLIPR Calcium 6 Assay KitMolecular DevicesR8190
Angiotensin ISigma-AldrichA9650
BenazeprilatSigma-AldrichB3036
96-well black, clear-bottom platesCorning3603
FlexStation 3 or similar fluorescence imaging plate readerMolecular DevicesFlexStation 3
Step-by-Step Protocol
  • Cell Seeding:

    • Culture CHO-ACE/AT1 cells in Ham's F-12 medium supplemented with 10% FBS, 500 µg/mL Geneticin, and 200 µg/mL Hygromycin B.

    • Seed 40,000 cells per well in 100 µL of growth medium into a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 6 dye-loading solution according to the manufacturer's protocol.

    • Remove the growth medium and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare a 4X concentrated serial dilution of benazeprilat in assay buffer.

    • Add 50 µL of the diluted benazeprilat or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Angiotensin I Addition and Measurement:

    • Prepare a 5X concentrated solution of Angiotensin I in assay buffer (final concentration to be determined by an initial dose-response experiment, typically in the low nanomolar range).

    • Place the cell plate and the Angiotensin I plate into the FlexStation 3.

    • Initiate the reading, which will first establish a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 50 µL of the Angiotensin I solution to each well.

    • Continue to measure the fluorescence intensity every second for at least 2 minutes.

Data Analysis and Interpretation
  • The fluorescence data will be reported as the change in relative fluorescence units (RFU) over time.

  • Determine the maximum peak fluorescence response for each well.

  • Calculate the percent inhibition for each benazeprilat concentration:

    • % Inhibition = [1 - (Peak RFU of Sample - Basal RFU) / (Peak RFU of Vehicle Control - Basal RFU)] x 100

  • Plot the % inhibition against the logarithm of the benazeprilat concentration and determine the IC50 value using a four-parameter logistic fit.

Expert Insight: This functional assay provides a more physiologically relevant measure of drug activity as it assesses the compound's ability to modulate a downstream signaling event. It is an excellent orthogonal assay to confirm the findings from the direct enzymatic assay.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of these cell-based assays, a thorough validation process is essential, adhering to guidelines from regulatory bodies such as the FDA.[1][16] Key validation parameters include:

  • Specificity: The assay should be specific for the intended target. This can be demonstrated by using a negative control cell line that does not express ACE.

  • Precision: Assessed by determining the intra- and inter-assay variability (repeatability and intermediate precision). The coefficient of variation (%CV) should typically be below 20%.

  • Accuracy: The extent to which the measured value agrees with a known reference value. This can be assessed by spiking known concentrations of a reference standard into the assay.

  • Linearity and Range: The assay should provide a linear response over a defined range of analyte concentrations.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).

By systematically evaluating these parameters, the trustworthiness of the assay is established, ensuring that the generated data is reliable for decision-making in a drug discovery program.[17]

Conclusion

The two cell-based assays detailed in this application note provide a robust framework for quantifying the activity of ent-benazepril's active metabolite, benazeprilat. The FRET-based assay offers a direct and sensitive measurement of ACE inhibition, while the calcium mobilization assay provides a functional readout of the downstream signaling consequences. By employing these well-validated and complementary methods, researchers can accurately characterize the potency and mechanism of action of ACE inhibitors, thereby accelerating the development of novel cardiovascular therapeutics.

References

  • The generation of stable, high MAb expressing CHO cell lines based on the artificial chromosome expression (ACE) technology. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Benazeprilat | C22H24N2O5 | CID 5463984. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Benazepril. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Benazepril | C24H28N2O5 | CID 5362124. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. (n.d.). FDA. Retrieved January 27, 2026, from [Link]

  • HEK293-hACE2 Cell Line. (n.d.). ALSTEM. Retrieved January 27, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • The angiotensin II signalling pathway can signal through G-protein... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved January 27, 2026, from [Link]

  • A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Efficient site-specific integration in CHO-K1 cells using CRISPR/Cas9-modified donors. (2023, May 27). NIH. Retrieved January 27, 2026, from [Link]

  • Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. (n.d.). BEBPA. Retrieved January 27, 2026, from [Link]

  • ACE2 expressed by HEK293 cells can be detected by the Ang II... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • A Protocol for FRET-Based Live-Cell Imaging in Microglia. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • ACE Inhibitor Pathway. (n.d.). antibodies-online.com. Retrieved January 27, 2026, from [Link]

  • ACE protein expression summary. (n.d.). The Human Protein Atlas. Retrieved January 27, 2026, from [Link]

  • Benazepril (Lotensin): Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved January 27, 2026, from [Link]

  • angiotensin II signaling pathway. (n.d.). Rat Genome Database. Retrieved January 27, 2026, from [Link]

  • ACE-inhibitory activity assay: IC50. (n.d.). Protocols.io. Retrieved January 27, 2026, from [Link]

  • FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. (2024, March 5). GXP-CC. Retrieved January 27, 2026, from [Link]

  • CRISPR-Cas9 Mediated Stable Expression of Exogenous Proteins in the CHO Cell Line through Site-Specific Integration. (2023, November 26). MDPI. Retrieved January 27, 2026, from [Link]

  • ACE Inhibition Assay. (n.d.). OneLab. Retrieved January 27, 2026, from [Link]

  • How can I decide chemical concentration for design of IC50 assay? (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Rapid development of stable transgene CHO cell lines by CRISPR/Cas9-mediated site-specific integration into C12orf35. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Key Steps to Follow in a FRET Experiment. (2022, August 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

  • Calcium Flux Assays. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Potency Assay Guide. (n.d.). Vigene Biosciences. Retrieved January 27, 2026, from [Link]

  • Schematic representation of Ang II peptides and receptors in RAS... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • CHO-ES Chinese Hamster Ovary Cells INSTRUCTIONS FOR USE. (n.d.). Expression Systems. Retrieved January 27, 2026, from [Link]

  • Gene Overexpression Cell Line Service. (n.d.). Ubigene. Retrieved January 27, 2026, from [Link]

  • HEK293/ACE2 Stable Cell Line. (n.d.). GenScript. Retrieved January 27, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2). Cell & Gene Therapy Insights. Retrieved January 27, 2026, from [Link]

  • The Renin–Angiotensin–Aldosterone System, RAAS, Animation. (2020, September 29). YouTube. Retrieved January 27, 2026, from [Link]

Sources

Application Note: Structural Elucidation of ent-Benazepril using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Drug Development

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat, which exerts the therapeutic effect.[1][2] Benazepril possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available drug is the (S,S)-diastereomer. Its enantiomer, ent-Benazepril or the (R,R)-diastereomer, is a critical related substance that must be identified and controlled during drug development and manufacturing. Regulatory bodies like the FDA emphasize the importance of characterizing all stereoisomers, as they can have different pharmacological and toxicological profiles.[3]

This application note provides a comprehensive guide to the structural elucidation of ent-Benazepril, with a focus on distinguishing it from Benazepril using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of chiral active pharmaceutical ingredients (APIs) and their related impurities.

Part 1: Foundational Spectroscopic Characterization

A complete structural confirmation of the primary isomer, Benazepril, is the foundational step before characterizing its enantiomer. This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, coupled with high-resolution mass spectrometry (HRMS).

Mass Spectrometry: Confirming Molecular Formula and Connectivity

High-resolution mass spectrometry is instrumental in determining the elemental composition and providing initial structural fragments of the molecule.

  • Sample Preparation: Prepare a 10 µg/mL solution of Benazepril hydrochloride in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Acquisition Range (MS1): m/z 100-1000

    • Acquisition Range (MS/MS): m/z 50-500

    • Collision Energy: Ramped from 10-40 eV for fragmentation data.

The protonated molecule [M+H]⁺ of Benazepril is observed at m/z 425.2074 (calculated for C₂₄H₂₉N₂O₅⁺, 425.2071). Tandem mass spectrometry (MS/MS) provides characteristic fragment ions that help in confirming the structure.

Table 1: Key Mass Spectral Fragments of Benazepril

m/z (Observed) Formula Proposed Fragment Structure/Loss
425.2074[C₂₄H₂₉N₂O₅]⁺[M+H]⁺
397.1758[C₂₂H₂₅N₂O₅]⁺Loss of ethylene (C₂H₄) from the ethyl ester
351.1703[C₂₂H₂₃N₂O₃]⁺Loss of the ethoxy group and subsequent rearrangement
242.1128[C₁₄H₁₆NO₃]⁺Cleavage of the amide bond
190.0863[C₁₂H₁₂NO]⁺Fragment containing the benzazepine ring
118.0651[C₈H₈O]⁺Phenylacetic acid fragment

MassSpec_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Interpretation Sample Benazepril HCl Standard Solution 10 µg/mL in ACN/H₂O Sample->Solution LC LC Separation (C18 Column) Solution->LC Inject MS ESI-Q-TOF MS LC->MS MS1 MS1 Scan (Accurate Mass) MS->MS1 MS2 MS/MS Scan (Fragmentation) MS->MS2 Formula Elemental Formula Confirmation MS1->Formula [M+H]⁺ Fragments Fragment Ion Analysis MS2->Fragments Product Ions Pathway Fragmentation Pathway Formula->Pathway Fragments->Pathway Structure Confirmed Structure of Benazepril Pathway->Structure Structural Confirmation

Caption: Workflow for Mass Spectrometry Analysis of Benazepril.

NMR Spectroscopy: Unambiguous Structural Assignment

A full suite of NMR experiments is required for the complete assignment of all proton and carbon signals, confirming the covalent structure and stereochemistry of Benazepril.

  • Sample Preparation: Dissolve ~10 mg of Benazepril hydrochloride in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H NMR: Standard proton spectrum to identify all proton environments.

    • 1D ¹³C NMR: Standard carbon spectrum to identify all carbon environments.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, providing information on stereochemistry.

While a complete experimental dataset is proprietary, the following table presents expected chemical shifts for key structural motifs of Benazepril, based on known spectral data for similar compounds and impurities.[4]

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Benazepril in DMSO-d₆

Atom(s) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Ethyl -CH₃~1.1~14.0C=O (ester)
Ethyl -CH₂~4.0~60.5C=O (ester), -CH₃
Phenylalanine Ar-H7.1-7.3126-138-CH₂ (benzyl)
Benzazepine Ar-H7.2-7.5127-140-CH₂ (ring)
N-CH-C=O~4.5~55.0C=O (amide), Ar-C
N-CH₂-COOH~3.8, 4.2 (AB system)~50.0C=O (acid), C=O (amide)
COOH~12.5 (broad)~172.0-
C=O (amide)-~170.0-
C=O (ester)-~173.0-

The combination of these 2D NMR experiments allows for a step-by-step assembly of the molecular structure. COSY connects adjacent protons, HSQC links protons to their carbons, and HMBC provides the long-range correlations needed to piece together the entire carbon skeleton.

NMR_Workflow cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Interpretation Structural Elucidation Sample Benazepril in DMSO-d₆ H1 ¹H NMR Sample->H1 C13 ¹³C NMR Sample->C13 COSY COSY (¹H-¹H Correlations) Sample->COSY HSQC HSQC (¹H-¹³C Direct Correlations) Sample->HSQC HMBC HMBC (¹H-¹³C Long-Range) Sample->HMBC NOESY NOESY (Through-Space) Sample->NOESY Spinsys Identify Spin Systems (COSY, HSQC) COSY->Spinsys HSQC->Spinsys Connect Connect Fragments (HMBC) HMBC->Connect Stereo Confirm Stereochemistry (NOESY) NOESY->Stereo Spinsys->Connect Connect->Stereo Final_Structure Unambiguous Structure of Benazepril Stereo->Final_Structure Complete Assignment

Caption: Integrated NMR workflow for structural elucidation.

Part 2: Chiral Discrimination of ent-Benazepril

Once the structure of Benazepril is confirmed, the focus shifts to identifying and distinguishing its enantiomer, ent-Benazepril. Since enantiomers have identical physical and spectroscopic properties in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation that can be observed by NMR.

Chiral NMR Spectroscopy

The use of chiral solvating agents (CSAs) is a powerful non-destructive method to resolve the signals of enantiomers in an NMR spectrum. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to slightly different chemical shifts for corresponding nuclei.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample containing a mixture of Benazepril and ent-Benazepril into an NMR tube.

    • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, precisely measured amount (e.g., 0.1 equivalents) of a chiral lanthanide shift reagent (LSR), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

    • Acquire subsequent ¹H NMR spectra after each addition of the LSR, monitoring for signal separation.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra with high digital resolution to resolve small differences in chemical shifts.

In the absence of the chiral shift reagent, the ¹H NMR spectrum will show a single set of signals for both enantiomers. Upon addition of the LSR, the transient diastereomeric complexes formed will have different average conformations and proximities to the paramagnetic lanthanide center. This results in differential chemical shift changes (Δδ) for the protons of Benazepril and ent-Benazepril.

For instance, a well-resolved signal, such as the methine proton of the benzazepine ring, may split into two distinct signals, one for each enantiomer. The integration of these separated signals can be used to determine the enantiomeric excess (e.e.) of the mixture.

Table 3: Illustrative ¹H NMR Data with Chiral Shift Reagent

Proton Chemical Shift (ppm) - No LSR Chemical Shift (ppm) - With LSR Comment
N-CH-C=O4.50 (singlet)4.55 (Benazepril)4.58 (ent-Benazepril)Signal splits into two, allowing for quantification.
Ethyl -CH₃1.10 (triplet)1.15 (Benazepril)1.17 (ent-Benazepril)Splitting may also be observed here.

Part 3: Expert Insights and Troubleshooting

  • Choice of Chiral Solvating Agent: The choice of CSA is critical and may require screening. Besides lanthanide shift reagents, Pirkle's alcohol or other chiral acids/bases can be effective, depending on the functional groups present in the analyte.

  • Solvent Effects in NMR: The choice of NMR solvent can significantly impact chemical shifts and the effectiveness of chiral solvating agents. DMSO-d₆ is excellent for general structure elucidation due to its high solubilizing power, while less polar solvents like CDCl₃ are often preferred for chiral discrimination studies.

  • Mass Spectrometry Ionization: Electrospray ionization (ESI) is generally preferred for molecules like Benazepril due to its soft ionization nature, which keeps the molecule intact. Atmospheric pressure chemical ionization (APCI) can be an alternative if ESI proves inefficient.

  • Impurity Profiling: The methods described can be extended to identify and characterize other related substances and degradation products. Comparing the NMR and MS data of impurities to that of the parent compound can reveal structural modifications such as hydrolysis, oxidation, or epimerization.[4][5]

Conclusion

The structural elucidation of ent-Benazepril and its differentiation from the active pharmaceutical ingredient Benazepril is a critical task in pharmaceutical analysis. A systematic approach combining high-resolution mass spectrometry for molecular formula and fragmentation analysis, with a comprehensive suite of 1D and 2D NMR experiments for unambiguous structural assignment, is essential. Chiral NMR spectroscopy, employing chiral solvating agents, provides a robust method for the direct observation and quantification of enantiomers. The protocols and insights provided in this application note serve as a detailed guide for scientists working on the characterization of chiral drugs and the control of their stereoisomeric impurities, ensuring the safety and efficacy of pharmaceutical products.

References

  • Shinde, V. R., Trivedi, A., Upadhayay, P. R., Gupta, N. L., Kanase, D. G., & Chikate, R. C. (2006). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 395–399. [Link]

  • ResearchGate. (n.d.). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1169. [Link]

  • Scientific Research Publishing. (2014). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 5, 809-821. [Link]

  • ResearchGate. (n.d.). COSY 1 H-NMR spectrum of benazepril hydrochloride in D 2 O. Retrieved from [Link]

  • MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

  • Wiley Online Library. (2006). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors. Journal of Mass Spectrometry, 41(12), 1575-1587. [Link]

  • PubMed. (2001). Spectrophotometric determination of benazepril hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods. Journal of Pharmaceutical and Biomedical Analysis, 25(1-2), 299-307. [Link]

  • Innovare Academic Sciences. (2019). SEPARATION AND ANALYSIS OF AMLODIPINE/BENAZEPRIL COMBINATION IN CAPSULES BY A NOVEL ION PAIR LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 73-77. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of benazepril hydrochloride and hydrochlorothiazide in tablets by second-order derivative spectrophotometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of ramipril. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D structures of various ACE inhibitors including (A) Benazepril, (B).... Retrieved from [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 345-369. [Link]

  • MDPI. (2020). A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus. Marine Drugs, 18(1), 53. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. Retrieved from [Link]

  • Springer. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 61(12), 803-809. [Link]

  • ResearchGate. (n.d.). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Retrieved from [Link]

  • PubMed. (2013). Novel angiotensin I-converting enzyme inhibitory peptides derived from an edible mushroom, Pleurotus cystidiosus O.K. Miller identified by LC-MS/MS. Food Chemistry, 141(3), 2691-2698. [Link]

  • Frontiers. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 989104. [Link]

  • De La Salle University. (2015). STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI. DLSU Research Congress. [Link]

  • National Center for Biotechnology Information. (2024). Benazepril. StatPearls. Retrieved from [Link]

  • Taylor & Francis. (2004). Chiral Drug Separation. Encyclopedia of Supramolecular Chemistry, 247-255. [Link]

  • Semantic Scholar. (2000). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Retrieved from [Link]

Sources

Application Note & Protocols: The Critical Role of ent-Benazepril in Stereoselective Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. As a prodrug, it is administered as a racemic mixture and undergoes metabolic activation to its active form, benazeprilat.[1][2][3][4] The presence of multiple chiral centers in its structure means it exists as a pair of enantiomers: the pharmacologically intended benazepril and its mirror image, ent-Benazepril. Biological systems are inherently chiral, often leading to stereoselective interactions that can result in significant differences in the pharmacokinetic and pharmacodynamic profiles of enantiomers. This document provides a comprehensive guide for researchers and drug development professionals on the importance and methodologies for studying ent-Benazepril within a DMPK framework. We will explore the scientific rationale, present detailed protocols for key in vitro and in vivo assays, and discuss the interpretation of stereoselective data in the context of regulatory expectations.

The Imperative of Stereochemistry in Benazepril Development

The U.S. Food and Drug Administration (FDA) guidance on the development of stereoisomeric drugs emphasizes that the pharmacokinetic and toxicologic profiles of individual enantiomers should be characterized.[5][6] This is because enantiomers, while chemically similar in an achiral environment, can behave as distinct chemical entities within the body. They may exhibit different rates of absorption, distribution, metabolism, and excretion (ADME), and potentially possess different pharmacological or toxicological activities.[7]

Benazepril is hydrolyzed by hepatic esterases to form the active diacid metabolite, benazeprilat, which is a potent ACE inhibitor.[4][8] The therapeutic effect is primarily attributed to one enantiomer (the eutomer). The other enantiomer (ent-Benazepril, the distomer) may be less active, inactive, or contribute to off-target effects or adverse drug reactions. Therefore, understanding the metabolic fate and pharmacokinetic behavior of ent-Benazepril is not merely an academic exercise; it is a critical component of a comprehensive safety and efficacy evaluation. A failure to characterize the distomer can lead to a misinterpretation of dose-response relationships and variability in patient outcomes.

Metabolic Pathways and Potential for Chiral Inversion

The primary metabolic step for Benazepril is the de-esterification to benazeprilat, a reaction catalyzed predominantly by liver carboxylesterases.[1][2][9] This process can be stereoselective, meaning the rate of conversion of Benazepril to its active metabolite may differ from the rate of conversion of ent-Benazepril to its corresponding enantiomeric metabolite.

Furthermore, both Benazepril and benazeprilat can undergo glucuronidation before excretion.[9] Each of these metabolic steps presents a potential for stereoselective handling by the body. A critical question in DMPK studies is whether chiral inversion occurs—the in vivo conversion of one enantiomer to the other. Such an inversion would significantly complicate the pharmacokinetic profile and must be assessed.

G cluster_oral Oral Administration cluster_metabolism Hepatic Metabolism cluster_elimination Elimination rac_ben Racemic Benazepril (Benazepril + ent-Benazepril) ben Benazepril (Eutomer) rac_ben->ben Dissociation ent_ben ent-Benazepril (Distomer) rac_ben->ent_ben Dissociation ben->ent_ben Chiral Inversion? (To be investigated) benat Benazeprilat (Active Metabolite) ben->benat Stereoselective De-esterification (Carboxylesterases) ent_benat ent-Benazeprilat (Inactive/Less Active) ent_ben->ent_benat Stereoselective De-esterification (Carboxylesterases) elim1 Glucuronidation & Renal/Biliary Excretion benat->elim1 elim2 Glucuronidation & Renal/Biliary Excretion ent_benat->elim2

Caption: Metabolic pathway of racemic Benazepril.

Comparative Pharmacokinetic Profiles

The pharmacokinetics of racemic benazepril are well-documented. After oral administration, peak plasma concentrations of the parent drug are reached in 0.5-1 hour, while the active metabolite, benazeprilat, peaks at 1-2 hours (or 2-4 hours with food).[1][9] The effective half-life of benazeprilat is approximately 10-11 hours, allowing for once-daily dosing.[1][9] Both benazepril and benazeprilat are highly protein-bound (>95%).[1]

However, these values represent a composite of both enantiomers. A stereoselective DMPK study aims to deconstruct these values, as summarized in the hypothetical data table below, which illustrates the type of data these studies are designed to generate.

ParameterRacemic Benazepril (Literature)Benazepril (Hypothetical)ent-Benazepril (Hypothetical)Rationale for Investigation
Tmax (hr) 0.5 - 1.0[9]~0.8~1.2Differences may suggest stereoselective absorption or first-pass metabolism.
Cmax (ng/mL) Dose-dependentHigherLowerCould indicate faster/more efficient metabolism of one enantiomer.
AUC (ng*hr/mL) Dose-dependentLowerHigherA higher AUC for ent-Benazepril could imply slower clearance, leading to accumulation.
Metabolite Tmax (hr) 1.0 - 2.0 (Benazeprilat)[9]~1.5~2.5Slower formation of the ent-benazeprilat metabolite suggests slower enzymatic conversion.
Metabolite t½ (hr) 10 - 11 (Benazeprilat)[1]~10~15A longer half-life for the distomer metabolite could increase the risk of unforeseen toxicity.
Protein Binding (%) ~96.7%[1]~97%~95%Even small differences can alter the free fraction of the drug, impacting efficacy and safety.

Experimental Protocols for Stereoselective Analysis

To elucidate the distinct DMPK profiles of Benazepril and ent-Benazepril, a series of targeted in vitro and in vivo studies are required. A validated chiral bioanalytical method is the cornerstone of all such investigations.

Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine and compare the intrinsic clearance (Clint) of Benazepril and ent-Benazepril. This assay predicts the rate of hepatic metabolism.

Rationale: HLMs are a standard in vitro tool rich in Phase I enzymes like carboxylesterases, making them ideal for studying the initial de-esterification of Benazepril.[10][11] By comparing the disappearance rate of each enantiomer, we can identify stereoselectivity in metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Benazepril and ent-Benazepril reference standards

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • Acetonitrile with 0.1% formic acid (Stopping Solution)

  • Internal Standard (IS) in acetonitrile (e.g., a structurally similar, stable isotopically labeled compound)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM working solution in phosphate buffer. Prepare 1 mM stock solutions of Benazepril and ent-Benazepril in DMSO.

  • Incubation Plate Setup: In a 96-well plate, prepare two sets of incubations, one for each enantiomer. Include two control conditions for each: a "No NADPH" control to assess non-enzymatic degradation and a "T=0" control to determine initial concentration.

  • Pre-incubation: Add 98 µL of the HLM working solution to each well (final protein concentration: 1 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 1 µL of the respective enantiomer stock solution to each well (final substrate concentration: 10 µM). For the main reaction wells, add 1 µL of the NADPH regenerating system. For "No NADPH" wells, add 1 µL of buffer.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold Stopping Solution containing the IS to the appropriate wells. The T=0 sample is stopped immediately after adding the substrate.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated chiral LC-MS/MS method (see Protocol 4.2).

  • Data Analysis: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = k / [protein concentration]).

Protocol 4.2: Chiral Bioanalytical Method (LC-MS/MS)

Objective: To develop a robust and sensitive method for the simultaneous quantification of Benazepril, ent-Benazepril, and their respective metabolites in a biological matrix.

Rationale: Standard reverse-phase HPLC columns cannot separate enantiomers. A chiral stationary phase (CSP) is required to resolve the mirror-image isomers, allowing for their individual quantification by mass spectrometry.

Methodology Outline:

  • Sample Preparation: Use protein precipitation (as in 4.1) or solid-phase extraction (SPE) for cleaner samples, especially from plasma.

  • Chiral Chromatography:

    • Column: A polysaccharide-based CSP column (e.g., Chiralpak series) is a common starting point.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate). Isocratic elution is often preferred for robustness.

    • Flow Rate: Typically 0.4-0.8 mL/min.

    • Method Development: The key is to screen different chiral columns and mobile phase compositions to achieve baseline separation of all four analytes (Benazepril, ent-Benazepril, benazeprilat, ent-benazeprilat).

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Since enantiomers have identical mass, they will share the same MRM transitions. Their identity is confirmed by their unique retention times from the chiral column.

    • MRM Transitions (Example):

      • Benazepril / ent-Benazepril: Q1/Q3 transition (e.g., m/z 425.2 -> 351.2)

      • Benazeprilat / ent-Benazeprilat: Q1/Q3 transition (e.g., m/z 397.2 -> 222.2)

  • Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects for each individual enantiomer.

Protocol 4.3: In Vivo Pharmacokinetic Study Workflow

Objective: To compare the full pharmacokinetic profiles of Benazepril and ent-Benazepril following administration to a relevant animal model (e.g., Sprague-Dawley rats).

Rationale: An in vivo study integrates all ADME processes and is the definitive way to assess stereoselective pharmacokinetics, including oral bioavailability and potential for chiral inversion.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase start Start: Acclimatize Animals (e.g., Sprague-Dawley Rats, n=3-5/group) dose_iv Group 1: IV Bolus (Benazepril) start->dose_iv dose_po Group 2: Oral Gavage (Benazepril) start->dose_po dose_iv_ent Group 3: IV Bolus (ent-Benazepril) start->dose_iv_ent dose_po_ent Group 4: Oral Gavage (ent-Benazepril) start->dose_po_ent blood Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) via cannulated vessel dose_iv->blood dose_po->blood dose_iv_ent->blood dose_po_ent->blood process Process Blood to Plasma (Centrifugation, -80°C Storage) blood->process analyze Sample Analysis (Chiral LC-MS/MS, Protocol 4.2) process->analyze pk_calc Pharmacokinetic Analysis (NCA using software like Phoenix WinNonlin) analyze->pk_calc report Report & Interpret (Compare parameters: AUC, CL, Vd, t½, F%) pk_calc->report

Caption: Workflow for an in vivo stereoselective PK study.

Conclusion and Strategic Implications

The study of ent-Benazepril is not optional but essential for a modern, scientifically rigorous drug development program. Differences in the metabolism and pharmacokinetics between enantiomers can have profound implications for the safety and efficacy of the final drug product. Data generated from the protocols described herein allow researchers to:

  • Identify Stereoselective Metabolism: Quantify differences in the rate and extent of metabolism between enantiomers.

  • Characterize Individual PK Profiles: Determine if the distomer (ent-Benazepril) accumulates to a greater extent than the eutomer, potentially leading to safety concerns.

  • Assess Chiral Inversion: Determine if the inactive form can convert to the active form, or vice-versa.

  • Fulfill Regulatory Requirements: Provide a complete data package that satisfies regulatory expectations for chiral drugs.[5][12]

By proactively investigating the DMPK properties of ent-Benazepril, drug developers can build a more complete understanding of their compound, de-risk later stages of development, and ultimately ensure the delivery of a safer and more effective medicine to patients.

References

  • StatPearls. (2024, October 5). Benazepril. NCBI Bookshelf. [Link]

  • Drugs.com. (n.d.). Benazepril: Package Insert / Prescribing Information / MOA. [Link]

  • Kaiser, G., Ackermann, R., & Sioufi, A. (1989). Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations. American Heart Journal, 117(3), 746–751. [Link]

  • Nakashima, M., Kanamaru, M., Uematsu, T., & Mizuno, A. (1991). Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function. International Journal of Clinical Pharmacology Research, 11(1), 21–29. [Link]

  • MacFadyen, R. J., & Lees, K. R. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Cardiovascular Drugs and Therapy, 5 Suppl 1, 21–29. [Link]

  • van der Woude, H. J., van Rijn, H. J., de Vries, J., & Oe, P. L. (1992). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(6), 208–214. [Link]

  • Lin, C.-H., & Sun, C.-M. (2009). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 14(1), 305–319. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Benazepril. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Apotex Inc. (2019). Benazepril Hydrochloride Product Monograph. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. [Link]

  • The Metabolomics Innovation Centre. (2013). Benazepril Metabolism Pathway. Small Molecule Pathway Database (SMPDB). [Link]

  • el Walily, A. F., el Gindy, A., & Bedair, M. F. (1999). Spectrophotometric Methods for the Determination of Benazepril Hydrochloride in Its Single and Multi-Component Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 535–546. [Link]

  • Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]

  • Studzińska, S., & Buszewski, B. (2018). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 23(10), 2445. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Miners, J. O., Rowland, A., & Birkett, D. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1–7.9.22. [Link]

  • Evidence-Based Medicine Consult. (2025). What is the onset of action of benazepril (Angiotensin-Converting Enzyme inhibitor)?. [Link]

  • Humbert, H., Denouel, J., & Keller, H. P. (1996). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Chromatography B: Biomedical Applications, 686(2), 221-229. [Link]

  • Al-Majdoub, Z. M., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Molecules, 28(3), 1045. [Link]

  • Kumar, S., & Surapaneni, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Indian Journal of Pharmaceutical Sciences, 71(4), 359–366. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2–6. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Kuś, A., & Kaczor, A. A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8421–8438. [Link]

  • U.S. Department of Health and Human Services. (1992). Development of New Stereoisomeric Drugs. Guidance Portal. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry #169 - Drug Substance. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Separation of Benazepril Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of benazepril isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As every chiral separation presents unique challenges, this resource combines fundamental chromatographic principles with practical, field-proven insights to help you navigate and resolve issues encountered during your experiments.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues you may encounter during the chiral HPLC separation of benazepril isomers. Each entry details the probable causes and provides a systematic approach to resolving the problem.

Question 1: Why am I seeing poor or no resolution between my benazepril enantiomers?

Answer:

Poor resolution is the most common challenge in chiral method development. It indicates that the selectivity (α) between the enantiomers is insufficient. Selectivity in chiral separations is a complex interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[1] Benazepril, with its multiple functional groups (a carboxylic acid and a secondary amine), offers several points of interaction, but finding the right combination of conditions is key.[2]

Causality and Investigation Workflow:

The lack of resolution stems from insufficient differential interaction between the two enantiomers and the chiral stationary phase. To solve this, we must systematically enhance these interactions.

Troubleshooting Workflow for Poor Resolution

PoorResolution cluster_CSP CSP Evaluation cluster_MP Mobile Phase Optimization cluster_Temp Temperature Optimization Start Poor or No Resolution (α ≈ 1) CheckCSP 1. Evaluate Chiral Stationary Phase (CSP) Start->CheckCSP CSP_Type Is the CSP appropriate for benazepril? (e.g., polysaccharide-based) CheckCSP->CSP_Type CheckMP 2. Optimize Mobile Phase MP_Mode Confirm correct mode (Normal, Reversed, Polar Organic) CheckMP->MP_Mode CheckTemp 3. Adjust Temperature Temp_Adjust Decrease temperature in 5-10°C increments CheckTemp->Temp_Adjust Success Resolution Achieved (α > 1.2) CSP_Type->CheckMP Yes ScreenCols Screen different CSPs (e.g., Amylose vs. Cellulose derivatives) CSP_Type->ScreenCols No / Unsure ScreenCols->CheckMP MP_Solvent Adjust organic modifier ratio MP_Mode->MP_Solvent MP_Additive Introduce/adjust additives (e.g., TFA, DEA, formic acid) MP_Solvent->MP_Additive MP_Additive->CheckTemp Temp_Adjust->Success

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Solutions:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving selectivity.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often a good starting point for molecules like benazepril.[1]

    • Action: If you are using a non-polysaccharide column, consider screening amylose and cellulose-based columns. If you are already using one, try a different derivative (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)). The structural arrangement of these selectors can dramatically alter selectivity.[1]

  • Optimize the Mobile Phase:

    • Organic Modifier & Mode: The type and concentration of the organic modifier (e.g., ethanol, isopropanol in normal phase; acetonitrile, methanol in reversed-phase) directly impact retention and selectivity.[1] Chiral recognition mechanisms are highly sensitive to the solvent environment.

      • Action (Protocol 1): Systematically vary the ratio of your primary organic modifier. For normal phase (e.g., Hexane/Ethanol), adjust the alcohol percentage in small increments (e.g., from 10% to 20% in 2% steps).

    • Additives/Modifiers: For ionizable compounds like benazepril, mobile phase additives are crucial.[2] They can suppress unwanted ionic interactions with residual silanols on the silica support and enhance the desired chiral recognition interactions.

      • Action: For benazepril's carboxylic acid, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). For the basic amine group, a basic modifier like diethylamine (DEA) may be necessary. Start with one and observe the effect before trying a combination. The concentration of these additives can also dramatically affect selectivity, sometimes even reversing the elution order.[1]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of interaction between the enantiomers and the CSP.

    • Action: In most cases, decreasing the temperature enhances resolution. Lower temperatures can strengthen the transient, stereoselective interactions (e.g., hydrogen bonds, dipole-dipole) responsible for separation. Try reducing the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C). Be aware that lower temperatures will increase viscosity and backpressure. Conversely, in some rare cases, increasing temperature can improve peak shape and efficiency.[1]

Question 2: My benazepril isomer peaks are broad and tailing. What should I do?

Answer:

Poor peak shape (broadening or tailing) can compromise resolution and quantification. For a molecule like benazepril, this often points to secondary, non-chiral interactions or issues with the method's kinetics.

Causality and Investigation:

  • Secondary Ionic Interactions: The carboxylic acid and amine groups of benazepril can interact with active sites (e.g., free silanols) on the silica support of the CSP, leading to peak tailing.

  • Slow Mass Transfer: The kinetics of the interaction between the analyte and the CSP can be slow, causing band broadening.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

Step-by-Step Solutions:

  • Introduce or Optimize Mobile Phase Additives: This is the most effective way to combat secondary interactions.

    • Action: If not already present, add an acidic modifier (0.1% TFA or formic acid) to protonate the carboxyl group and a basic modifier (0.1% DEA) to interact with the amine. This neutralizes the charges and minimizes unwanted interactions with the stationary phase. If additives are already in use, adjust their concentration.

  • Lower the Flow Rate: Reducing the flow rate gives the analyte more time to interact with the stationary phase, which can improve efficiency, especially if mass transfer kinetics are slow.

    • Action: Decrease the flow rate by 20-50% (e.g., from 1.0 mL/min to 0.5-0.8 mL/min) and observe the impact on peak shape and efficiency (plate count).

  • Reduce Sample Concentration/Injection Volume: Ensure you are not overloading the column. Chiral stationary phases have a lower capacity than typical reversed-phase columns.

    • Action: Reduce the concentration of your benazepril sample by a factor of 5 or 10, or decrease the injection volume. If peak shape improves, overload was the issue.

  • Check for Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening.

    • Action: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

Question 3: My retention times are drifting and the resolution is not reproducible. What is the cause?

Answer:

Lack of reproducibility is a critical issue, especially in a regulated environment. In chiral chromatography, it often points to a lack of column equilibration or the "additive memory effect."[3]

Causality and Investigation:

  • Insufficient Equilibration: Chiral stationary phases, particularly when used with mobile phases containing additives, can take a long time to fully equilibrate.

  • Additive Memory Effect: The history of the column, especially the additives used in previous mobile phases, can significantly impact current separations.[3] For example, residual basic additives can interfere with a method that requires an acidic environment. This is particularly prevalent in isocratic separations.[3]

  • Mobile Phase Instability: Volatile components in the mobile phase (e.g., hexane, DEA) can evaporate over time, changing the composition and affecting chromatography.

Step-by-Step Solutions:

  • Implement a Rigorous Equilibration Protocol:

    • Action: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline. For polysaccharide-based columns, 20-30 column volumes is a good starting point.

  • Dedicate a Column to a Specific Method: This is the best way to avoid the additive memory effect.

    • Action: If possible, dedicate a specific chiral column to your benazepril method, especially if it uses additives. If you must use the same column for different methods, implement a thorough washing procedure.

  • Develop a Column Washing Protocol:

    • Action (Protocol 2): After use, flush the column with a solvent that will remove both the mobile phase and any strongly retained compounds. A typical flush for a normal phase method would be 100% isopropanol. For reversed-phase, flushing with 100% acetonitrile or methanol is effective. Always store the column in the recommended storage solvent.

  • Ensure Mobile Phase Freshness:

    • Action: Prepare fresh mobile phase daily, especially if it contains volatile additives like DEA or TFA. Keep the solvent bottles capped to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for benazepril? A: While there is no single "best" CSP, polysaccharide-based columns (e.g., Lux® Cellulose or Amylose series, Chiralpak® AD/AS, Chiralcel® OD/OJ) are the most widely applicable and successful for a broad range of compounds, including pharmaceuticals like benazepril.[1] The optimal choice must be determined empirically through screening.[4]

Q2: Should I use Normal Phase or Reversed-Phase mode for benazepril isomers? A: Both modes can work, and screening in multiple modes is recommended.[1]

  • Normal Phase (e.g., Hexane/Alcohol): Often provides better selectivity for chiral separations.

  • Reversed-Phase (e.g., Acetonitrile/Water or Methanol/Water): May be more convenient due to solvent miscibility and compatibility with MS detection. The use of buffers and additives is common.

  • Polar Organic Mode (e.g., Acetonitrile/Methanol): A good alternative that combines advantages of both modes.

Q3: How does temperature affect the elution order of enantiomers? A: Temperature can have a significant impact on selectivity and, in some cases, can even cause the elution order of enantiomers to reverse.[1] This is because the enthalpy and entropy of adsorption for the two enantiomers on the CSP can differ. A van't Hoff plot (ln(α) vs 1/T) can be used to study these thermodynamic effects. For routine analysis, it is critical to maintain a stable and consistent column temperature.

Q4: My method works on one column, but not on a new "identical" column. Why? A: This issue, known as column-to-column variability, can be more pronounced with chiral separations due to the complexity of the stationary phase surface.[3]

  • Cause: Minor batch-to-batch variations in the CSP manufacturing can lead to differences in performance.

  • Solution: When developing a method, test it on multiple batches of the same column if possible to ensure robustness. Additionally, the "additive memory effect" could be a factor if the new column is not truly "new" or if the old column's performance had been altered over time by the mobile phase.[3] Always record the history of your chiral columns.[3]

Key Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization (Normal Phase)

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of benazepril enantiomers on a polysaccharide-based CSP.

  • Select Initial Conditions:

    • CSP: Amylose or Cellulose-based column (e.g., Chiralpak IA or Chiralcel OD-H).

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Ethanol (or Isopropanol).

    • Initial Gradient (for screening): 90:10 (A:B).

    • Additive: 0.1% Trifluoroacetic Acid (TFA) (to suppress carboxylate ionization).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 240 nm.[5][6]

  • Screen Alcohol Percentage:

    • Inject the benazepril standard at the initial 90:10 (Hexane:Ethanol) composition.

    • If peaks are too retained, increase the ethanol percentage. If elution is too fast, decrease it.

    • Analyze in 2% increments: 92:8, 90:10, 88:12, 85:15.

    • For each condition, record retention factors (k'), selectivity (α), and resolution (Rs).

  • Screen Different Alcohols:

    • If resolution is still poor, switch the alcohol. Isopropanol (IPA) is a good alternative to ethanol. Repeat step 2 with Hexane/IPA mixtures.

  • Optimize Additive Concentration:

    • Using the best alcohol and ratio from the previous steps, adjust the additive concentration.

    • Analyze with 0.05%, 0.1%, and 0.2% TFA.

    • If peak tailing persists (especially for the amine), consider adding a basic modifier like 0.1% DEA in addition to the acid. Caution: Mixing acidic and basic additives can cause precipitation; ensure they are fully dissolved and miscible in the mobile phase.

  • Final Refinement:

    • Once the optimal mobile phase composition is identified, fine-tune the flow rate and temperature to maximize resolution and efficiency.

Protocol 2: Chiral Column Cleaning and Storage

Proper column care is essential for longevity and reproducibility.

  • Post-Analysis Flush:

    • After completing your analysis, disconnect the column from the detector.

    • Flush the column with a solvent that is miscible with your mobile phase but stronger, to remove any strongly bound sample components.

      • For Normal Phase (Hexane/Alcohol): Flush with 10-20 column volumes of 100% Isopropanol (IPA).

      • For Reversed-Phase (ACN/Water): Flush with 10 column volumes of a high-ACN mixture (e.g., 90:10 ACN:Water), followed by 10 column volumes of 100% Acetonitrile or Methanol.

  • Removing Additives:

    • If you used non-volatile buffers or additives, flush with a mobile phase of the same composition without the additives first, before proceeding to the stronger solvent flush. This prevents precipitation of the additives within the column.

  • Preparing for Storage:

    • The storage solvent should be one that keeps the stationary phase wetted and prevents microbial growth.

    • Normal Phase Columns: Typically stored in Hexane/IPA (e.g., 90:10).

    • Reversed-Phase Columns: Typically stored in Acetonitrile/Water (e.g., 50:50).

    • Crucially, always consult the manufacturer's instructions for the specific column you are using.

  • Final Steps:

    • Cap the column ends securely to prevent the stationary phase from drying out.

    • Log the column usage, including the date, mobile phases used, and number of injections. This helps in troubleshooting future issues.[3]

Data Summary Tables

Table 1: Typical Starting Conditions for Chiral Screening of Benazepril

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Polysaccharide-based (immobilized)Polysaccharide-based
Mobile Phase Hexane / Ethanol (90:10 v/v)Acetonitrile / Water (50:50 v/v)Acetonitrile / Methanol (50:50 v/v)
Additive 0.1% TFA or 0.1% DEA0.1% Formic Acid or 10mM Ammonium formate0.1% TFA or 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV, 240 nmUV, 240 nmUV, 240 nm

References

  • Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • McConnell, E. (2020, May 20). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Jetir.Org. (2024, June 7). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

  • Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2024, December 3). (PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Available at: [Link]

  • Chen, J., et al. (n.d.). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis. Available at: [Link]

  • DergiPark. (2022, November 11). Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. Available at: [Link]

Sources

Technical Support Center: Optimizing ent-Benazepril Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of ent-Benazepril. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of this potent angiotensin-converting enzyme (ACE) inhibitor. As your Senior Application Scientist, my goal is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring both scientific rigor and practical success.

The synthesis of Benazepril, and specifically its desired (S,S)-diastereomer (ent-Benazepril), is a nuanced process where control over stereochemistry is paramount for therapeutic efficacy. The core of the synthesis often involves a key reductive amination followed by an intramolecular cyclization (lactamization). This guide is organized into a series of troubleshooting questions and FAQs to address the most pressing issues in these critical steps.

General Synthesis Pathway Overview

A common and effective route to ent-Benazepril involves the coupling of two key building blocks: a chiral amino ester derivative and a keto ester, followed by cyclization to form the core benzazepine ring. The stereochemistry of the final product is dictated by the chirality of the starting materials and the diastereoselectivity of the coupling reaction.

Benazepril Synthesis cluster_0 Key Starting Materials cluster_1 Core Reaction Sequence cluster_2 Final Product A (3S)-3-amino-1-(alkoxycarbonylmethyl)- 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one C Reductive Amination (Imine Formation & Reduction) A->C B Ethyl 2-oxo-4-phenylbutyrate B->C D Diastereomeric Mixture (SS/SR isomers) C->D Forms Schiff base intermediate E Purification / Crystallization D->E Key separation step F ent-Benazepril ((S,S)-diastereomer) E->F Isolation of desired isomer

Caption: High-level workflow for ent-Benazepril synthesis.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Yield in the Reductive Amination Step

Question: My reductive amination of ethyl 2-oxo-4-phenylbutyrate with the chiral benzazepine amine is resulting in a low overall yield. What are the likely causes and how can I optimize this critical step?

Answer: Low yield in reductive amination is a frequent challenge and typically points to one of several factors: the choice of reducing agent, reaction pH, solvent, or temperature.

  • Causality of Reducing Agent Selection: The mechanism involves the initial formation of an imine (or iminium ion), which is then reduced. The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is mild enough to selectively reduce the protonated iminium ion much faster than the ketone starting material, minimizing side reactions. However, it is highly toxic and its reactivity is pH-dependent.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often a superior alternative. It is less toxic, not sensitive to protic solvents in the same way, and does not require strict pH control. The steric bulk of the acetate groups also helps prevent ketone reduction. It is highly effective in solvents like dichloromethane (DCM) or dichloroethane (DCE).

    • Catalytic Hydrogenation (H₂/Pd-C): This is a "greener" option that can be highly effective. It often leads to clean reductions with high yields. However, it requires specialized equipment (hydrogenator) and careful optimization of pressure, temperature, and catalyst loading to prevent over-reduction or side reactions.[2]

  • The Critical Role of pH: When using agents like NaBH₃CN, the reaction must be kept mildly acidic (pH ~5-6). This is because the imine formation (which liberates water) is acid-catalyzed, and the iminium ion must be formed to be readily reduced. If the pH is too high, imine formation is slow. If it's too low, the amine starting material is fully protonated and non-nucleophilic, and the borohydride reagent can decompose. Acetic acid is a common and effective acid for this purpose.

  • Solvent and Temperature Effects:

    • Protic solvents like methanol or ethanol can participate in the reaction and are suitable for NaBH₃CN.

    • Aprotic solvents like DCM, THF, or toluene are often preferred for NaBH(OAc)₃.

    • The reaction is typically run at or below room temperature (0-25 °C) to maximize selectivity and minimize the formation of degradation products.

Optimization Strategy Table:

Parameter Recommendation for Optimization Rationale
Reducing Agent Switch from NaBH₃CN to NaBH(OAc)₃. Less toxic, better functional group tolerance, no strict pH control needed.
pH Control If using NaBH₃CN, buffer the reaction with acetic acid to maintain pH 5-6. Balances rate of imine formation against reagent stability and amine protonation.
Solvent Use a non-polar aprotic solvent like Dichloromethane (DCM) with NaBH(OAc)₃. Prevents side reactions with the solvent and often improves solubility.

| Temperature | Maintain reaction at 0-25 °C. | Minimizes degradation and favors the kinetic product. |

Issue 2: Poor Diastereoselectivity (High Formation of Undesired Isomers)

Question: My reaction produces a nearly 1:1 mixture of the desired (S,S) and undesired (S,R) diastereomers. How can I improve the diastereoselectivity to favor ent-Benazepril?

Answer: Achieving high diastereoselectivity is the crux of this synthesis. The stereochemical outcome is determined during the formation of the new chiral center when the imine is reduced. Several factors influence the facial selectivity of the hydride attack.

  • Dynamic Kinetic Resolution (DKR): In some synthetic routes, particularly those employing an aza-Michael addition, the reaction can be reversible. This allows for a dynamic kinetic resolution where the undesired diastereomer can equilibrate back to the intermediate, while the more stable (or less soluble) desired diastereomer is preferentially formed or crystallizes out of solution.[2][3] Key factors to explore for DKR include:

    • Solvent: The choice of solvent can significantly influence the solubility and stability of the diastereomeric transition states. Non-polar solvents may favor specific conformations that enhance selectivity.[2][3]

    • Temperature and Reaction Time: Allowing the reaction to stir for an extended period (24-48 hours) at a controlled temperature can allow the system to reach thermodynamic equilibrium, which may favor the desired diastereomer.[1]

  • Steric Hindrance: The existing chiral center on the benzazepine amine directs the approach of the reducing agent. The steric bulk of both the reducing agent and the substituents on the reactants can be exploited. Using a bulkier reducing agent might enhance selectivity by favoring attack from the less hindered face of the iminium ion.

  • Crystallization-Induced Resolution: Often, the final diastereomeric ratio is improved dramatically during purification. The desired (S,S) isomer of Benazepril hydrochloride often has different crystallization properties than the other isomers. A crude mixture with a 70:30 ratio can often be purified to >95:5 by careful crystallization from solvents like methyl ethyl ketone or a 3-pentanone/methanol mixture. This is a critical, self-validating step in the process.

Troubleshooting_Diastereoselectivity Start Poor Diastereoselectivity (e.g., SS:SR ≈ 1:1) Q1 Is the coupling reaction reversible (e.g., aza-Michael)? Start->Q1 A1_Yes Optimize for Dynamic Kinetic Resolution (DKR) Q1->A1_Yes Yes A1_No Focus on Kinetic Control & Downstream Purification Q1->A1_No No Opt_DKR Vary Solvent (polar vs. non-polar) Extend Reaction Time Adjust Temperature A1_Yes->Opt_DKR Opt_Kinetic Use Sterically Bulky Reducing Agent Lower Reaction Temp (e.g., 0°C) A1_No->Opt_Kinetic Purification Develop a Crystallization Protocol (e.g., MEK, Chloroform) Opt_DKR->Purification Opt_Kinetic->Purification End High Diastereomeric Excess (>99%) Purification->End

Caption: Decision workflow for improving diastereoselectivity.

Issue 3: Incomplete Intramolecular Cyclization (Lactamization)

Question: In routes that build the benzazepine ring, the final lactamization step is sluggish and gives low yields. What are the key parameters to control for this transformation?

Answer: The formation of the seven-membered lactam ring is an intramolecular nucleophilic acyl substitution. The success of this step hinges on favoring the intramolecular pathway over competing intermolecular polymerization.

  • Reaction Conditions: This cyclization is often achieved by heating the precursor amino ester, sometimes under acidic or basic conditions, to facilitate the reaction.[2]

    • Thermal Cyclization: Heating in a high-boiling solvent like toluene or xylene, often with azeotropic removal of the alcohol byproduct (e.g., ethanol), can drive the reaction to completion.[2]

    • Catalysis: While often thermally driven, mild acid (like acetic acid) or base catalysis can promote the reaction by activating the ester or deprotonating the amine, respectively.

    • Enzymatic Lactamization: For certain substrates, lipase-catalyzed lactamization can be a highly regioselective and mild alternative, though it may require significant methods development.[4][5]

  • High Dilution Principle: To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions. This reduces the probability of two molecules reacting with each other (intermolecularly), which leads to dimers and polymers. A slow addition of the substrate to a large volume of hot solvent is a classic technique to maintain low effective concentrations.

  • Precursor Purity: Ensure the amino ester precursor is pure. Impurities can interfere with the cyclization or lead to unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be monitoring for, and how can I detect them?

A1: Besides the undesired diastereomers, key impurities include starting materials and byproducts from side reactions. The USP lists several related compounds for Benazepril.[6] Common impurities to monitor include:

  • Benazeprilat: The hydrolyzed di-acid form of Benazepril (Benazepril EP Impurity C).[7] This can form if the ester is unintentionally cleaved during workup or storage.

  • Unreacted Starting Materials: Residual chiral amine or keto-ester.

  • Diketopiperazine: A potential byproduct from the intermolecular dimerization of the amino acid precursor.

Detection Method: A validated reverse-phase HPLC method with UV detection (typically at 240 nm) is the standard for impurity profiling. The USP provides a reference method using a C18 column and a mobile phase containing methanol and a tetrabutylammonium bromide buffer.[6]

Q2: How can I definitively confirm the stereochemistry of my final product?

A2: Confirmation of the absolute stereochemistry requires specialized analytical techniques. While relative stereochemistry can often be inferred from NMR coupling constants, absolute confirmation relies on:

  • Chiral HPLC: This is the most common and reliable method. Using a chiral column (e.g., Chiral AGP) can separate all four possible stereoisomers (S,S), (R,R), (S,R), and (R,S), allowing for unambiguous identification and quantification against a certified reference standard.[8]

  • X-Ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides unequivocal proof of the three-dimensional structure and absolute stereochemistry.

Q3: Is it possible to recycle the undesired diastereomers to improve the overall process economy?

A3: Yes, this is a highly valuable strategy for industrial synthesis. The undesired (S,R) diastereomer can often be converted back to the desired (S,S) form. This typically involves an epimerization process. One patented method involves hydrolyzing the ester of the undesired isomer to the corresponding carboxylic acid, which deactivates the more labile chiral center. The remaining chiral center on the benzazepine ring is then epimerized under thermal conditions (e.g., refluxing in p-xylene), which selectively induces the desired S-chirality.[9] The resulting acid is then re-esterified to complete the recycling loop.[9]

Exemplary Protocol: Diastereoselective Reductive Amination & Crystallization

This protocol is a representative synthesis and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one (1.0 eq) and ethyl 2-oxo-4-phenylbutyrate (1.1 eq) in dichloromethane (DCM, 10 volumes), add acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude product as an oil or foam. The typical crude diastereomeric ratio at this stage might be around 70:30 (SS:SR).

  • HCl Salt Formation: Dissolve the crude oil in a suitable solvent like dichloromethane or ethyl acetate. Purge with anhydrous HCl gas until the solution is saturated, or add a pre-calculated amount of HCl in a solvent like isopropanol.

  • Diastereomeric Enrichment by Crystallization:

    • Concentrate the hydrochloride salt solution to a reduced volume.

    • Add methyl ethyl ketone (MEK) and heat to reflux to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to induce crystallization.

    • Filter the resulting solid, wash with cold MEK, and dry under vacuum. This crystallization step is known to significantly enrich the desired (S,S)-diastereomer, often achieving a final purity of >99%.

  • Analysis: Analyze the final product by ¹H NMR, Mass Spectrometry, and Chiral HPLC to confirm identity, purity, and diastereomeric excess.

References

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules. Available at: [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents.
  • Benazepril Hydrochloride Synthesis and Review. New Drug Approvals. Available at: [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. Google Patents.
  • Benazepril Synthesis. New Drug Approvals. Available at: [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central. Available at: [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Benazepril-Impurities. Pharmaffiliates. Available at: [Link]

  • Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem. Available at: [Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. ResearchGate. Available at: [Link]

  • The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin. PubMed. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Benazepril Impurities and Related Compound. Veeprho. Available at: [Link]

  • Benazepril Hydrochloride EP Impurity C. SynZeal. Available at: [Link]

  • Benazepril EP Impurity and USP Related Compounds. SynThink. Available at: [Link]

  • Benazepril. PubMed. Available at: [Link]

Sources

Technical Support Center: Resolving Analytical Challenges in ent-Benazepril Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benazepril analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for benazepril, with a specific focus on its enantiomer, ent-benazepril, and other stereoisomeric impurities. As a chiral drug, benazepril presents unique analytical hurdles that require a deep understanding of both reversed-phase and chiral chromatography principles. This resource provides field-proven insights and troubleshooting strategies to ensure accurate and robust analytical results, aligning with global regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities of benazepril?

A1: Benazepril has several known impurities, which can arise from the manufacturing process or degradation. The United States Pharmacopeia (USP) lists several related compounds, including Benazepril Related Compound B (a diastereomer mixture), Benazepril Related Compound C (benazeprilat, the active metabolite), and others designated as E, F, and G.[1] Additionally, as benazepril is a single enantiomer drug (S,S configuration), its other stereoisomers, including the enantiomer (ent-benazepril, R,R configuration) and the diastereomers (R,S and S,R configurations), are also considered impurities.[2]

Q2: Why is the analysis of ent-benazepril and other stereoisomeric impurities critical?

A2: The different stereoisomers of a chiral drug can have varied pharmacological and toxicological profiles.[3] Regulatory bodies like the FDA and EMA have stringent requirements for the control of stereoisomeric impurities.[4] Therefore, it's essential to have analytical methods that can separate and quantify ent-benazepril and its diastereomers to ensure the safety and efficacy of the drug product. According to ICH guidelines, enantiomeric impurities are treated like any other impurity and must be controlled within specified limits.[5]

Q3: What are the initial steps in developing a stability-indicating method for benazepril?

A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. The development process should begin with forced degradation studies to intentionally degrade benazepril under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7] This helps to identify potential degradation products and ensures the analytical method has the required specificity.[8]

Q4: What type of columns are typically used for benazepril impurity profiling?

A4: For general impurity profiling (non-chiral), reversed-phase columns like C18 or C8 are commonly used.[1] For the separation of stereoisomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral method development.[9] A specific method for benazepril stereoisomers utilizes a Chiral AGP (alpha-1-acid glycoprotein) column.[2]

Troubleshooting Guides

Issue 1: Poor Resolution Between Benazepril and an Impurity in Reversed-Phase HPLC

Scenario: You are running a standard USP method for benazepril impurities on a C18 column, but you observe poor resolution between the main peak and a known impurity, for instance, Benazepril Related Compound B.

Probable Causes & Solutions:

  • Mobile Phase Composition: The organic modifier percentage or the pH of the aqueous phase may not be optimal.

    • Solution: Systematically vary the methanol or acetonitrile concentration. A slight decrease in the organic solvent percentage can increase retention and improve the separation of closely eluting peaks. Adjusting the pH of the buffer can alter the ionization state of benazepril and its impurities, thereby affecting their retention and selectivity.

  • Column Performance: The column may be aging, or there could be a mismatch in the selectivity of the column from a different manufacturer.

    • Solution: Replace the column with a new one of the same type. If the problem persists, consider trying a C18 column from a different vendor with a different bonding chemistry or a column with a different stationary phase like phenyl-hexyl.

  • Temperature: Ambient temperature fluctuations can affect retention times and resolution.

    • Solution: Use a column oven to maintain a constant and optimized temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention.

Issue 2: Peak Splitting or Tailing in Chiral HPLC Analysis

Scenario: While performing enantiomeric separation of benazepril, you observe that the peak for either benazepril or ent-benazepril is split or shows significant tailing.

Probable Causes & Solutions:

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10][11][12]

    • Solution: Dissolve and inject the sample in the mobile phase or a solvent with a weaker elution strength.

  • Secondary Interactions with the Stationary Phase: Residual silanols on silica-based CSPs or other active sites can interact with the basic nitrogen in the benazepril structure, leading to peak tailing.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[13] This will compete for the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Void: A blocked frit or a void at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[11][14]

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

Issue 3: Co-elution of a Chiral and a Non-Chiral Impurity

Scenario: In a comprehensive analysis, an achiral impurity is co-eluting with one of the benazepril stereoisomers on a chiral column.

Probable Causes & Solutions:

  • Lack of Selectivity: The chosen chiral stationary phase and mobile phase combination may not provide selectivity for all compounds.

    • Solution 1 (Method Development): Screen different types of chiral stationary phases (e.g., polysaccharide-based, protein-based, or macrocyclic glycopeptide-based). Also, explore different mobile phase systems, including normal-phase, reversed-phase, and polar organic modes. The addition of acidic or basic modifiers can also significantly alter selectivity.[13][15][16]

    • Solution 2 (Two-Dimensional LC): For complex samples, consider using a two-dimensional LC (2D-LC) system. The first dimension can be a reversed-phase separation to resolve the achiral impurities, and the second dimension can be a chiral separation to resolve the stereoisomers.

Experimental Protocols

Protocol 1: Forced Degradation Study of Benazepril

This protocol outlines a general procedure for conducting forced degradation studies as a crucial part of developing a stability-indicating method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate solutions of benazepril hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To one sample solution, add 1N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: To another sample solution, add 1N NaOH and keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat a sample solution with 3-30% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose a solid sample of benazepril to dry heat (e.g., 80-100°C) for several hours.

  • Photolytic Degradation: Expose a sample solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or LC-MS method. The goal is to achieve 5-20% degradation of the parent drug.

Data Presentation

Table 1: Example HPLC Method Parameters for Benazepril Impurity Profiling (USP Method Adaptation)

ParameterCondition
Column Purospher® STAR RP-18 endcapped (5 µm) 250 x 4.0 mm[1]
Mobile Phase Methanol and Tetrabutylammonium bromide solution (64:36)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 240 nm[1]
Injection Volume 25 µL[1]
Column Temp. Ambient or controlled at 30°C

Table 2: Known USP Impurities of Benazepril

ImpurityNameRRTLimit (%)
Impurity E3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid0.40.2
Impurity Ft-Butyl-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid0.50.2
Impurity CBenazeprilat0.60.3
Impurity BDiastereomer mixture1.50.5
Impurity D3-(1-Ethoxycarbonyl-3-cyclohexyl-(1S)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine)-1-acetic acid monohydrochloride1.70.2
Impurity GBenazepril ethyl ester2.00.2
(Source: Adapted from USP Method for Benazepril HCl RS)[1]

Visualizations

Diagram 1: General Workflow for Impurity Profiling

G cluster_0 Method Development cluster_1 Sample Analysis Forced Degradation Forced Degradation Method Optimization Method Optimization Forced Degradation->Method Optimization Method Validation Method Validation Method Optimization->Method Validation Sample Preparation Sample Preparation Method Validation->Sample Preparation HPLC/UHPLC Analysis HPLC/UHPLC Analysis Sample Preparation->HPLC/UHPLC Analysis Data Processing Data Processing HPLC/UHPLC Analysis->Data Processing Impurity Identification Impurity Identification Data Processing->Impurity Identification Quantification & Reporting Quantification & Reporting Impurity Identification->Quantification & Reporting G Start Peak Splitting Observed Q1 Is splitting on all peaks? Start->Q1 A1_Yes System Issue (e.g., void, leak) Q1->A1_Yes Yes A1_No Separation Issue Q1->A1_No No Q2 Inject sample in mobile phase A1_No->Q2 A2_Resolved Solvent Mismatch Resolved Q2->A2_Resolved Resolved A2_NotResolved Further Investigation Needed Q2->A2_NotResolved Not Resolved Q3 Reduce sample concentration/volume A2_NotResolved->Q3 A3_Resolved Column Overload Resolved Q3->A3_Resolved Resolved A3_NotResolved Consider Co-elution or Secondary Interactions Q3->A3_NotResolved Not Resolved

Caption: A decision tree for troubleshooting peak splitting in chiral HPLC.

References

  • USP Method Benazepril RS. Merck Millipore.
  • Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing.
  • New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing.
  • "Chiral Impurity Methods – Case Study". HPLC.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
  • Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed.
  • Benazepril Hydrochloride EP Impurity C. SynZeal.
  • Characterization of stress degradation products of benazepril by using sophisticated hyphen
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
  • Benazepril-Impurities.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods.
  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Peak Splitting in HPLC: Causes and Solutions.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
  • Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. PubMed.
  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace.
  • When using HPLC, how do you deal with split peaks?.
  • Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • Benazepril-Induced Agranulocytosis: A Case Report and Review of the Liter
  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
  • Peak Shape Problems.
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. PubMed.
  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis..

Sources

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for ent-Benazepril Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing the detection of ent-Benazepril using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their analytical methods. Here, we will explore common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a comprehensive understanding that empowers you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing a weak signal for ent-Benazepril. What are the initial and most impactful parameters to check?

A1: A weak signal, or low sensitivity, is a common issue that can often be resolved by systematically evaluating a few key areas. The most effective starting point is to optimize the ionization source conditions to maximize the generation and transmission of gas-phase ions into the mass spectrometer.[1] Concurrently, meticulous sample preparation is crucial to reduce interferences that can cause matrix effects and increase baseline noise.[1]

Here's a logical workflow to begin your troubleshooting:

cluster_0 Initial Troubleshooting Workflow Start Start Check_Ion_Source Optimize Ion Source Parameters (e.g., Gas Flows, Temp, Voltage) Start->Check_Ion_Source Review_Sample_Prep Evaluate Sample Preparation (e.g., Extraction Efficiency) Check_Ion_Source->Review_Sample_Prep Assess_LC_Conditions Assess LC Conditions (e.g., Mobile Phase, Flow Rate) Review_Sample_Prep->Assess_LC_Conditions Verify_MS_Settings Verify MS Settings (e.g., m/z Transitions, Collision Energy) Assess_LC_Conditions->Verify_MS_Settings Further_Troubleshooting Issue Persists? Verify_MS_Settings->Further_Troubleshooting Problem_Solved Problem Solved Further_Troubleshooting->Problem_Solved No

Caption: Initial troubleshooting workflow for low sensitivity.

Q2: How do mobile phase composition and additives affect ent-Benazepril's signal?

A2: Mobile phase composition is a critical factor influencing the ionization efficiency of ent-Benazepril. For electrospray ionization (ESI), which is commonly used for this type of molecule, the efficiency of producing gas-phase ions from analytes in solution is paramount.[1]

  • Solvent Quality: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol).[2] Lower grade solvents can introduce contaminants that increase background noise and form adducts, ultimately suppressing your analyte's signal.[2]

  • Additives: The addition of volatile acids, like formic acid, to the mobile phase is a standard practice for enhancing the signal of basic compounds like ent-Benazepril in positive ion mode. Formic acid helps to protonate the analyte in solution, which is a prerequisite for ESI.[3][4] A typical starting concentration is 0.1% formic acid in both the aqueous and organic mobile phases.[3][5]

  • Water Content: Maintaining an appropriate water content in your mobile phase is essential for a stable spray in the ESI source. A water content between 5% and 80% is generally recommended for trouble-free operation. If the water content is too high (>80%), it can lead to spray instability. Conversely, very low water content (<5%) can cause buffer precipitation.

Q3: Could matrix effects be the reason for my low and inconsistent ent-Benazepril signal?

A3: Absolutely. Matrix effects are a significant challenge in bioanalysis and refer to the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] These effects can lead to signal suppression or enhancement, causing inaccurate and irreproducible results.[6]

Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction addition technique. This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Mitigating Matrix Effects:

  • Improve Chromatographic Separation: Modifying your LC method to separate ent-Benazepril from interfering matrix components is a primary strategy.[6]

  • Enhance Sample Preparation: More rigorous sample cleanup can remove interfering substances. Techniques like solid-phase extraction (SPE) are often more effective at removing matrix components than simple protein precipitation.[4][7]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected similarly to the analyte of interest.

Section 2: Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Ion Source Parameters

Low signal intensity is often traced back to suboptimal ion source settings. This guide provides a step-by-step protocol for systematically tuning your ESI source for ent-Benazepril.

Underlying Principle: The goal of ion source optimization is to efficiently generate gas-phase ions of your analyte and transmit them into the mass analyzer.[1] This involves a delicate balance of gas flows, temperatures, and voltages.

Experimental Protocol:

  • Prepare a Tuning Solution: Create a solution of ent-Benazepril in a solvent mixture that mimics your initial LC mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A concentration of 100-500 ng/mL is a good starting point.

  • Infuse Directly: Infuse the tuning solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Optimize Nebulizer Gas: While monitoring the signal for the protonated molecule of ent-Benazepril (m/z 425.5), gradually increase the nebulizer gas pressure.[3] You should see the signal increase to a maximum and then potentially decrease. Set the pressure at the optimal point.

  • Tune Drying Gas Flow and Temperature: The drying gas helps to desolvate the droplets. Increase the gas flow and temperature incrementally. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte. For small molecules, a gas temperature above 300°C is often beneficial.[8]

  • Adjust Capillary Voltage: The capillary voltage creates the electric field that drives the ionization process. Vary the voltage to find the point of maximum signal intensity. An increased voltage can sometimes reduce the peak area.[8]

  • Record Optimal Parameters: Once you have maximized the signal, record these parameters as your starting point for LC-MS/MS analysis.

Parameter Optimization Summary Table:

ParameterTypical Starting RangeOptimization Goal
Nebulizer Gas (psi) 30 - 50Maximize signal intensity
Drying Gas Flow (L/min) 8 - 12Efficient desolvation without signal loss
Drying Gas Temp (°C) 300 - 400Promote desolvation
Capillary Voltage (V) 1500 - 4000Maximize ion generation and transmission
Guide 2: Enhancing Signal through Advanced Sample Preparation

If you are still facing sensitivity issues after optimizing your instrument parameters, the culprit may be your sample preparation method. This guide explores more advanced techniques to improve sample cleanliness and analyte concentration.

Underlying Principle: The primary objectives of sample preparation are to remove interfering matrix components and concentrate the analyte of interest.[7] This leads to a better signal-to-noise ratio and more reliable quantification.

Workflow for Method Selection:

G cluster_1 Sample Preparation Workflow Start Start Protein_Precipitation Protein Precipitation (PPT) (e.g., Acetonitrile) Start->Protein_Precipitation Check_Sensitivity_PPT Sufficient Sensitivity? Protein_Precipitation->Check_Sensitivity_PPT Liquid_Liquid_Extraction Liquid-Liquid Extraction (LLE) Check_Sensitivity_PPT->Liquid_Liquid_Extraction No Optimized_Method Optimized Method Check_Sensitivity_PPT->Optimized_Method Yes Check_Sensitivity_LLE Sufficient Sensitivity? Liquid_Liquid_Extraction->Check_Sensitivity_LLE Solid_Phase_Extraction Solid-Phase Extraction (SPE) Check_Sensitivity_LLE->Solid_Phase_Extraction No Check_Sensitivity_LLE->Optimized_Method Yes Solid_Phase_Extraction->Optimized_Method

Caption: Decision workflow for selecting a sample preparation method.

Detailed Protocols:

  • Protein Precipitation (PPT): This is a fast and simple method, often used for high-throughput screening.[7][9]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10]

    • To 200 µL of plasma, add an appropriate internal standard.

    • Add a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, often resulting in the highest sensitivity.[4][7][10]

    • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

    • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute ent-Benazepril with a strong solvent.

    • Evaporate the eluate and reconstitute.

Section 3: Advanced Topics

Q4: What are the expected m/z values for ent-Benazepril and its major metabolite in MS/MS?

A4: For quantitative analysis using tandem mass spectrometry (MS/MS), you will typically monitor specific precursor-to-product ion transitions. For ent-Benazepril, the protonated molecule [M+H]⁺ is observed at an m/z of 425.5.[3] Its active metabolite, Benazeprilat, has a protonated molecule at m/z 397.5.[3]

During collision-induced dissociation (CID), these precursor ions will fragment into characteristic product ions. While the specific product ions and their relative abundances will depend on the collision energy, published methods can provide a good starting point for your method development.[3][11]

Q5: Can derivatization improve the sensitivity of ent-Benazepril detection?

A5: While not commonly required for a molecule like ent-Benazepril which ionizes well with ESI, derivatization is a technique used to improve the ionization efficiency of compounds that are otherwise difficult to analyze by mass spectrometry.[12] For instance, if a compound has low proton affinity, derivatization can introduce a more readily ionizable group.[12] For ent-Benazepril, optimizing the mobile phase and ion source parameters is usually sufficient to achieve good sensitivity.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]

  • Xiao, W., Chen, B., Yao, S., & Cheng, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303-308. [Link]

  • Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • Tips & tricks: sensitivity gains in LC-MS. (2019). European Pharmaceutical Review. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. [Link]

  • Vonaparti, A., Kazanis, M., & Panderi, I. (2006). Development and validation of a liquid chromatographic/electrospray ionization mass spectrometric method for the determination of benazepril, benazeprilat and hydrochlorothiazide in human plasma. Journal of Mass Spectrometry, 41(4), 474-484. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022). LCGC International. [Link]

  • Effects of benazepril on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats. (2007). Chinese Medical Journal, 120(17), 1515-1520. [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024). ResearchGate. [Link]

  • Xu, R., Cai, Z., & Liu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1169-1172. [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. (2020). Molecules, 25(21), 5092. [Link]

  • Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry: Method Establishment and C. (2021). Journal of Cardiovascular Pharmacology, 78(5), 581-596. [Link]

  • Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma. (2014). ResearchGate. [Link]

  • 14 Best Practices for Effective LCMS Troubleshooting. (2025). ZefSci. [Link]

  • Method for increasing ionization efficiency in mass spectroscopy. (n.d.).
  • Development, optimization and validation of a highly sensitive UPLC-ESI-MS/MS method for simultaneous quantification of amlodipine, benazeprile and benazeprilat in human plasma: Application to a bioequivalence study. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 229-238. [Link]

  • Hughes, N., & Antonin, M. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1467-1475. [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2024). JETIR. [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2021). Molecules, 26(16), 4931. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. (2018). Spectroscopy. [Link]

  • Development and validation of bioanalytical method for the determination of valsartan in human plasma. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 21(4), 1-8. [Link]

  • Advanced Mass Spectrometry Methods for Trace Detection. (2020). NIST. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). Metabolites, 13(8), 920. [Link]

  • Unmasking the unknown how mass spectrometry delivers accurate identifications. (2024). YouTube. [Link]

  • Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. (2021). Frontiers in Chemistry, 9, 738978. [Link]

  • Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. (2024). Toxics, 12(1), 58. [Link]

  • Advanced Bioanalytical Techniques Help Solve Crimes Through Assessment of Trace Evidence. (2020). News-Medical.Net. [Link]

  • Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. (2023). Analytical Science & Technology, 36(6), 263-268. [Link]

Sources

Technical Support Center: Refining Experimental Protocols for Consistent ent-Benazepril Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Benazepril. This guide is designed to provide you with in-depth technical assistance to ensure the consistency and reliability of your experimental results. Drawing from established protocols and field-proven insights, this resource addresses common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to empower you with the knowledge to not only follow protocols but to understand the underlying scientific principles for effective troubleshooting and experimental design.

Understanding the Core Science: Mechanism of Action

ent-Benazepril is a prodrug that, upon administration, is metabolized by hepatic esterases into its active form, ent-benazeprilat.[1] This active metabolite is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, ent-benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

ent-Benazepril_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ent_Benazepril ent-Benazepril (Prodrug) ent_Benazeprilat ent-Benazeprilat (Active Metabolite) ent_Benazepril->ent_Benazeprilat Hepatic Esterases ACE ACE ent_Benazeprilat->ACE Inhibition Renin Renin (from Kidney) ACE_Inhibition_Assay_Workflow A Prepare Reagents (ACE, HHL, Inhibitor) B Pre-incubate ACE and Inhibitor (10 min, 37°C) A->B C Add Substrate (HHL) and Incubate (30 min, 37°C) B->C D Stop Reaction (1N HCl) C->D E Extract Hippuric Acid (Ethyl Acetate) D->E F Color Development (Pyridine, Benzoyl Chloride) E->F G Measure Absorbance (410 nm) F->G H Calculate IC50 G->H

Caption: Workflow for in vitro ACE inhibition assay.

III. HPLC Analysis

Question 4: I am observing peak tailing in my HPLC analysis of ent-Benazepril. How can I improve the peak shape?

Answer:

Peak tailing is a common issue in HPLC, especially with basic compounds like ent-Benazepril. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Peak Tailing in ent-Benazepril HPLC Analysis:

Potential CauseExplanationRecommended ActionReference
Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the amine groups of ent-Benazepril, causing tailing.Lower the mobile phase pH (e.g., to < 3 with formic or acetic acid) to protonate the silanols and reduce interactions. Use an end-capped column or a column with a more inert stationary phase.[3][4]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or dilute the sample.[4]
Extra-column Volume Excessive volume in tubing and fittings between the injector, column, and detector can cause peak broadening and tailing.Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.[3]
Column Void A void at the head of the column can disrupt the sample band and cause peak tailing.If a void is suspected, try reversing and flushing the column (if permissible by the manufacturer). Otherwise, the column may need to be replaced.[3]

Question 5: How can I perform a chiral separation of ent-Benazepril and its enantiomer?

Answer:

Chiral separation is essential to ensure the enantiomeric purity of your ent-Benazepril sample. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Experimental Protocol: Chiral HPLC Separation of Benazepril

A reported method for the chiral separation of benazepril utilizes a cellulose-based chiral stationary phase. [5] Chromatographic Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase: A mixture of a bicarbonate buffer and acetonitrile. The exact ratio should be optimized for your specific column and system.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV at 240 nm. [6]* Column Temperature: Controlled, e.g., 25°C.

Expert Tip: Method development for chiral separations often requires screening different chiral columns and mobile phases. Polysaccharide-based CSPs (cellulose and amylose derivatives) are a good starting point for many pharmaceutical compounds.

IV. In Vivo Experiments

Question 6: What is a standard protocol for administering ent-Benazepril to rats via oral gavage?

Answer:

Oral gavage is a common method for administering compounds to rodents in preclinical studies. Ensuring proper technique is crucial to avoid injury to the animal and to ensure accurate dosing.

Experimental Protocol: Oral Gavage in Rats

This protocol is a general guideline and should be adapted to your specific experimental needs and institutional animal care and use committee (IACUC) guidelines. [7][8][9] Materials:

  • ent-Benazepril dosing solution (e.g., suspended in 0.5% carboxymethylcellulose).

  • Appropriately sized gavage needle (16-18 gauge for adult rats) with a ball tip. [8]* Syringe.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the correct dosing volume. A typical maximum volume is 10 mL/kg. [8] * Gently restrain the rat to immobilize its head and body. The head should be extended to create a straight line from the mouth to the esophagus. [7]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle. [7] * Moisten the tip of the gavage needle with water or a non-toxic lubricant.

    • Gently insert the needle into the mouth and advance it along the upper palate towards the esophagus. The rat should swallow as the needle is advanced. [7] * Crucially, if you feel any resistance, do not force the needle. Withdraw it and try again. Forcing the needle can cause esophageal or stomach perforation.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.

    • Withdraw the needle gently in a single motion.

    • Monitor the animal for any signs of distress after the procedure.

Oral_Gavage_Workflow A Weigh Rat and Calculate Dose Volume B Properly Restrain Animal A->B C Measure and Mark Gavage Needle Depth B->C D Gently Insert Gavage Needle into Esophagus C->D E Administer Dose Slowly D->E F Withdraw Needle Gently E->F G Monitor Animal for Distress F->G

Caption: Key steps for accurate and safe oral gavage in rats.

Question 7: What are some common pitfalls to avoid in in vivo studies with ACE inhibitors like ent-Benazepril?

Answer:

In vivo studies with ACE inhibitors require careful planning and monitoring to avoid confounding factors and adverse events.

Common Pitfalls and How to Avoid Them:

PitfallExplanationMitigation StrategyReference
Hypotension Especially with the first dose or in volume-depleted animals, a significant drop in blood pressure can occur.Start with a lower dose and titrate up. Ensure animals are adequately hydrated. Avoid co-administration with high doses of diuretics initially.[10][11]
Hyperkalemia ACE inhibitors can increase serum potassium levels by reducing aldosterone secretion.Monitor serum potassium levels, especially in animals with renal impairment. Use potassium-sparing diuretics with caution.[10][12][13]
Renal Dysfunction In animals with pre-existing renal disease or renal artery stenosis, ACE inhibitors can cause a decline in glomerular filtration rate.Monitor renal function (e.g., serum creatinine and BUN) throughout the study.[12]
Cough While more common in humans, a dry cough can be an adverse effect in some animal models.Monitor animals for any signs of respiratory irritation.[11]
Drug Interactions Co-administration with other drugs (e.g., NSAIDs, other antihypertensives) can alter the efficacy and safety profile of ent-Benazepril.Carefully review all co-administered medications for potential interactions.[10]

By carefully considering these potential issues and implementing the appropriate monitoring and mitigation strategies, you can significantly improve the quality and reliability of your in vivo data.

References

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

  • AA Pharma Inc. (2019). Benazepril Hydrochloride Product Monograph. Available at: [Link]

  • Merck Millipore. (n.d.). USP Method Benazepril RS. Available at: [Link]

  • Protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Rat. Available at: [Link]

  • PubMed. (n.d.). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Angiotensin‐Converting Enzyme Inhibitors' Side Effects—Physiologic and Non‐Physiologic Considerations. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • YouTube. (2016). ACE Inhibitors: a Double-edged Sword. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Research Animal Training. (n.d.). Oral Gavage in the Rat. Available at: [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ACE Inhibitors - StatPearls. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Lotensin Label. Available at: [Link]

Sources

Navigating Matrix Effects in ent-Benazepril Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Benazepril is a prodrug that is converted in the body to its active form, benazeprilat, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] Accurate quantification of both compounds in biological matrices is crucial for pharmacokinetic and bioequivalence studies. However, the inherent complexity of biological samples often leads to matrix effects, a phenomenon that can significantly compromise the reliability of LC-MS/MS-based bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about matrix effects in the context of ent-Benazepril bioanalysis.

Q1: What exactly is a "matrix effect" and why is it a critical issue for ent-Benazepril assays?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, unobserved components within the biological sample matrix (e.g., plasma, urine).[2][3] This interference, which can either suppress or enhance the analyte's signal, poses a significant challenge for the accurate quantification of ent-Benazepril and benazeprilat, particularly when using sensitive techniques like LC-MS/MS.[2][4] For these analytes, which may be present at low concentrations, such effects can lead to inaccurate and unreliable data, thereby impacting the integrity of clinical and preclinical study outcomes.[4]

Q2: What are the common culprits of matrix effects when analyzing ent-Benazepril in plasma?

A: The primary sources of matrix effects are endogenous components of the biological sample.[2] In plasma, phospholipids from cell membranes are a major contributor to ion suppression, especially in electrospray ionization (ESI).[5][6][7] Other interfering substances include salts, endogenous metabolites, and proteins.[2] The variability of these components across different individuals can lead to inconsistent matrix effects, further complicating analysis.

Q3: How do I select an appropriate internal standard (IS) to counteract matrix effects for ent-Benazepril?

A: The most effective strategy is to use a stable isotope-labeled (SIL) internal standard, such as ent-Benazepril-d5. SIL-IS co-elutes with the analyte and is affected by the matrix in a nearly identical manner, allowing for precise correction. If a SIL-IS is not available, a structural analog with similar chemical and physical properties can be considered. However, it is essential to validate that the analog experiences the same degree of matrix effect as ent-Benazepril.

Q4: Which sample preparation techniques are most effective for minimizing matrix effects for ent-Benazepril?

A: The choice of sample preparation is a critical determinant in mitigating matrix effects. While methods like protein precipitation are quick, they often fail to adequately remove interfering phospholipids.[4][5] More robust techniques are generally recommended:

  • Solid-Phase Extraction (SPE): This technique offers superior cleanup by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away. SPE is frequently considered the gold standard for minimizing matrix effects in bioanalysis.[8]

  • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts by partitioning the analyte into an organic solvent, leaving behind many matrix components.

Section 2: Troubleshooting Guide for ent-Benazepril Matrix Effects

This guide offers a systematic approach to identifying and resolving common issues related to matrix effects in your bioanalytical assays.

Issue 1: Poor Peak Shape and/or Inconsistent Retention Times

Symptoms:

  • Asymmetrical peaks (tailing or fronting) for ent-Benazepril or benazeprilat.

  • Shifting retention times across a single batch of samples.

Potential Cause: These issues often point to the accumulation of matrix components on the analytical column, which can interfere with the stationary phase. Inadequate sample cleanup is a frequent underlying cause.

Troubleshooting Workflow:

start Start: Poor Peak Shape / Shifting Retention Time check_column Step 1: Column Health Assessment | - Inject standard solution. - Is performance acceptable? start->check_column clean_column Action: Column Maintenance - Wash the column as per manufacturer's guidelines. - If unresolved, replace the column. check_column->clean_column No check_sample_prep Step 2: Evaluate Sample Preparation | - Is the current method (e.g., protein precipitation) sufficient? - Are phospholipids a likely interference? check_column->check_sample_prep Yes clean_column->check_sample_prep improve_sample_prep Action: Enhance Sample Cleanup - Implement LLE or SPE. - Consider phospholipid removal strategies. check_sample_prep->improve_sample_prep No check_mobile_phase Step 3: Assess Mobile Phase | - Is the pH optimal for benazepril? - Is the gradient profile adequate for separation? check_sample_prep->check_mobile_phase Yes improve_sample_prep->check_mobile_phase optimize_mobile_phase Action: Optimize Mobile Phase - Adjust pH for consistent ionization. - Modify the gradient to improve separation from interferences. check_mobile_phase->optimize_mobile_phase No resolved Issue Resolved check_mobile_phase->resolved Yes optimize_mobile_phase->resolved

Caption: A workflow for troubleshooting suboptimal peak shape and retention time variability.

Detailed Steps:

  • Column Health Check:

    • Protocol: Prepare a fresh standard solution of ent-Benazepril and benazeprilat in a clean solvent.

    • Inject the standard and compare the resulting peak shape and retention time to historical data from a new column.

    • Rationale: This step helps to isolate the problem. If the standard solution itself yields a poor chromatogram, the issue is likely with the column or the LC system, not the sample matrix.

  • Enhance Sample Preparation:

    • Rationale: If the column performs as expected with standards, the matrix is the probable cause. Protein precipitation is often insufficient for removing phospholipids that can lead to the observed issues.[4][5]

    • Recommended Protocol (SPE):

      • Condition a polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

      • Pre-treat the plasma sample by acidifying it to neutralize the acidic analytes.[9]

      • Load the pre-treated sample onto the SPE cartridge.

      • Wash the cartridge with a weak organic solvent to remove polar interferences.

      • Elute ent-Benazepril and benazeprilat with a stronger organic solvent.

      • Evaporate the eluate and reconstitute it in the mobile phase.

Issue 2: Low Analyte Recovery and/or High Signal Variability

Symptoms:

  • Significantly lower signal intensity for ent-Benazepril in matrix samples compared to neat standards.

  • A high coefficient of variation (%CV) in quality control (QC) samples.

Potential Cause: This is a classic manifestation of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[6][10]

Troubleshooting Workflow:

start Start: Low Recovery / High Variability post_extraction_spike Step 1: Post-Extraction Spike Experiment | - Compare analyte response in neat solution vs. post-extraction spiked blank matrix. - Is there a significant difference? start->post_extraction_spike confirm_suppression Diagnosis: Ion Suppression Confirmed post_extraction_spike->confirm_suppression Yes no_suppression Diagnosis: No Significant Suppression - The issue is likely with sample preparation recovery, not a matrix effect. post_extraction_spike->no_suppression No optimize_chromatography Action 1: Modify Chromatography - Adjust gradient to separate analyte from suppression zone. - Consider a different column chemistry. confirm_suppression->optimize_chromatography improve_sample_prep Action 2: Enhance Sample Cleanup - Switch to SPE or LLE if not already in use. - Refer to Issue 1 for SPE protocol. confirm_suppression->improve_sample_prep use_sil_is Action 3: Implement a Stable Isotope-Labeled IS - This is the most effective method for compensation. confirm_suppression->use_sil_is resolved Issue Resolved optimize_chromatography->resolved improve_sample_prep->resolved use_sil_is->resolved re_evaluate_prep Action: Re-evaluate Sample Prep for Recovery - Optimize extraction pH and solvent selection. no_suppression->re_evaluate_prep re_evaluate_prep->resolved

Caption: A decision tree for the diagnosis and resolution of ion suppression.

Detailed Steps:

  • Post-Extraction Spike Experiment:

    • Protocol:

      • Set A (Neat Standard): Spike a known amount of ent-Benazepril into the mobile phase.

      • Set B (Post-Spike Matrix): Extract a blank matrix sample using your established method. Spike the same amount of ent-Benazepril into the processed blank matrix extract.

      • Analyze both sets and calculate the matrix factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A) .

    • Interpretation: An MF significantly less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. Regulatory guidelines should be consulted for acceptable limits.[11]

  • Chromatographic Optimization:

    • Rationale: If ion suppression is confirmed, modifying the chromatographic conditions can help separate ent-Benazepril from the interfering matrix components.

    • Action: A shallower gradient can improve resolution. A divert valve can also be used to direct the early-eluting, unretained matrix components (like salts) to waste instead of the MS source.

Data Summary: A Comparison of Sample Preparation Techniques

Preparation MethodTypical Recovery %Matrix Effect (Ion Suppression)ThroughputCost per SampleRecommendation for ent-Benazepril
Protein Precipitation 85-100%HighHighLowNot recommended for regulated bioanalysis due to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) 70-90%ModerateMediumMediumA viable option, but requires careful optimization of pH and solvent.
Solid-Phase Extraction (SPE) >90%Low to MinimalMedium-High (with automation)HighHighly Recommended for achieving high-quality data and minimizing matrix effects.[1][8]

Section 3: Concluding Recommendations

  • Method Validation is Non-Negotiable: Your bioanalytical method must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA), which includes a comprehensive assessment of matrix effects using at least six different sources of the blank matrix.[12][13]

  • Prioritize a Stable Isotope-Labeled Internal Standard: This is the most reliable approach to compensate for matrix effects and should be a primary consideration for any regulated bioassay of ent-Benazepril.

  • Invest in Robust Sample Preparation: Do not default to the simplest sample preparation method. Investing time in developing a comprehensive SPE or LLE protocol will prevent many downstream complications.

References

  • Pommler, F., Boschet, F., & Gosset, G. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation.
  • Merck Millipore. (n.d.). USP Method Benazepril RS.
  • Li, Y., et al. (2007). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 525-530.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Assessment of matrix effect in quantitative LC-MS bioanalysis. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Chen, K., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study.
  • European Medicines Agency. (2011).
  • Sangster, T., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(20), 1279-1293.
  • Chambers, A. G. (2013). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Semantic Scholar. (n.d.). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry.
  • Mei, H. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Current Pharmaceutical Analysis, 1(1), 89-101.
  • Chambers, A. G., & Still, R. M. (2014). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Bioanalysis, 6(13), 1763-1777.
  • European Medicines Agency. (2022).
  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Agilent. (2011).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry.
  • Macwan, J. S., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 464-473.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Macwan, J. S., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(7), 1277-1287.
  • Phenomenex. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal.
  • Jain, D., et al. (2015). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 5(6), 355-361.
  • U.S. Department of Health and Human Services. (2025).
  • Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry: An Indian Journal.
  • Cambridge Isotope Labor

Sources

Validation & Comparative

A Comparative Pharmacological Analysis of Benazepril and its Enantiomer, ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antihypertensive therapeutics, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Benazepril, a widely prescribed ACE inhibitor, exemplifies the critical role of stereochemistry in pharmacology. As a prodrug administered as a racemic mixture, its therapeutic efficacy is almost entirely attributed to one of its stereoisomers after in vivo bioactivation. This guide provides an in-depth comparative analysis of the pharmacology of benazepril and its enantiomer, ent-benazepril, offering a molecular-level perspective for researchers and drug development professionals.

The Significance of Chirality in Benazepril's Mechanism of Action

Benazepril is administered as a prodrug, which is hepatically cleaved at its ester group to form the active metabolite, benazeprilat.[1][2] This bioactivation is crucial for its therapeutic effect. The chemical structure of benazepril contains two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The commercially available drug, benazepril, is the (S,S)-stereoisomer. Its enantiomer is ent-benazepril, which has the (R,R) configuration.

The primary mechanism of action for benazeprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE).[1][2] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin.[1][2] By inhibiting ACE, benazeprilat leads to decreased levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a subsequent reduction in blood pressure.[1][2]

The interaction between benazeprilat and the active site of ACE is highly stereospecific. The enzyme's active site possesses a specific three-dimensional geometry that preferentially accommodates the (S,S)-isomer of benazeprilat. This stereoselectivity is the fundamental reason for the pharmacological differences observed between benazepril and its enantiomer.

Comparative Analysis of Pharmacological Properties

The pharmacological disparity between benazepril and ent-benazepril is most evident in their ACE inhibitory potency and, consequently, their antihypertensive effects.

In Vitro ACE Inhibitory Activity

It has been established that the (S,S)-configuration, corresponding to benazeprilat derived from benazepril, is the most potent inhibitor of ACE among the possible stereoisomers.[3] In fact, the active metabolite, benazeprilat, is approximately 1000 times more potent as an ACE inhibitor than its prodrug form, benazepril.[3][4] This highlights the critical role of both the bioactivation and the specific stereochemistry in the drug's efficacy. While a precise IC50 value for ent-benazeprilat is not cited, it is understood to be significantly higher, indicating a much weaker interaction with the ACE active site.

CompoundStereoisomeric ConfigurationRelative ACE Inhibitory Potency
Benazeprilat (S,S)High
ent-Benazeprilat (R,R)Low to Negligible
Other Diastereomers (S,R), (R,S)Intermediate to Low

This table is a qualitative representation based on available literature. Precise IC50 values for a direct quantitative comparison are not consistently reported across single studies.

Pharmacokinetics: A Tale of Two Enantiomers

Benazepril is rapidly absorbed after oral administration, with peak plasma concentrations of the parent drug reached within 0.5 to 1 hour.[5] It is then extensively metabolized in the liver to benazeprilat, with peak plasma concentrations of the active metabolite occurring at 1 to 2 hours.[5] The effective half-life of benazeprilat is approximately 10 to 11 hours.[5]

While detailed pharmacokinetic studies specifically comparing benazepril and ent-benazepril are scarce, it is reasonable to infer that both enantiomers would be absorbed and metabolized similarly due to their identical physical and chemical properties. However, the crucial difference lies in the biological activity of the resulting metabolites. Since ent-benazeprilat has significantly lower affinity for ACE, its presence in the systemic circulation would contribute minimally to the overall therapeutic effect.

Pharmacokinetic ParameterBenazepril -> BenazeprilatNotes
Absorption RapidPeak plasma concentration of benazepril in 0.5-1 hour.[5]
Metabolism Hepatic cleavage of ester groupConversion to the active metabolite, benazeprilat.[1][2]
Time to Peak (Active Metabolite) 1-2 hoursTime to reach maximum plasma concentration of benazeprilat.[5]
Half-life (Active Metabolite) ~10-11 hoursEffective half-life of benazeprilat.[5]
Protein Binding High (~95.3% for benazeprilat)[5]
Elimination Primarily renal[5]

Pharmacokinetic data for ent-benazepril and its metabolite are not well-documented, but are presumed to be similar in terms of absorption, distribution, and elimination due to identical physicochemical properties. The primary difference lies in the pharmacodynamic activity of the resulting metabolite.

In Vivo Antihypertensive Efficacy

The profound difference in in vitro ACE inhibition between the stereoisomers of benazeprilat translates directly to their in vivo antihypertensive effects. Studies in animal models, such as spontaneously hypertensive rats (SHR), have consistently demonstrated the potent blood pressure-lowering effects of benazepril.[6] Given the negligible ACE inhibitory activity of ent-benazeprilat, it is expected that the administration of ent-benazepril would result in a significantly attenuated or absent antihypertensive response. The therapeutic effect of the racemic mixture is therefore almost exclusively due to the (S,S)-isomer.

Experimental Protocols for Comparative Evaluation

To empirically validate the pharmacological differences between benazepril and ent-benazepril, the following experimental protocols can be employed.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of the test compounds on ACE activity by measuring the rate of substrate cleavage.

Principle: The assay is based on the ability of ACE to cleave the substrate hippuryl-L-histidyl-L-leucine (HHL), releasing hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Benazeprilat and ent-benazeprilat

  • Assay Buffer: 0.1 M sodium borate buffer containing 0.3 M NaCl, pH 8.3

  • 1.0 M HCl

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of benazeprilat and ent-benazeprilat in the assay buffer.

  • In separate microcentrifuge tubes, add 50 µL of the test compound dilution (or buffer for control) and 50 µL of ACE solution (e.g., 100 mU/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of pre-warmed HHL solution (e.g., 5 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1.0 M HCl.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the samples to separate the phases.

  • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in 1.0 mL of the assay buffer.

  • Measure the absorbance of the solution at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compounds and determine the IC50 values.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol assesses the blood pressure-lowering effects of the compounds in a well-established animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

Methodology:

  • House the SHR in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • For continuous and stress-free blood pressure monitoring, surgically implant radiotelemetry transmitters. Allow the animals to recover for at least one week post-surgery.

  • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 24-48 hours.

  • Randomly assign the animals to treatment groups: Vehicle control, benazepril, and ent-benazepril.

  • Administer the compounds or vehicle orally (e.g., via gavage) at a predetermined dose and time each day for a specified duration (e.g., 2 weeks).

  • Continuously monitor blood pressure and heart rate throughout the treatment period.

  • Analyze the data to determine the change in blood pressure from baseline for each treatment group.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the renin-angiotensin-aldosterone system and the experimental workflow for comparing benazepril and ent-benazepril.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Inactive_Fragments Inactive Fragments Benazeprilat Benazeprilat ((S,S)-isomer) Benazeprilat->ACE Potent Inhibition ent_Benazeprilat ent-Benazeprilat ((R,R)-isomer) ent_Benazeprilat->ACE Weak Inhibition ACE->Angiotensin_II ACE->Inactive_Fragments Degradation

Caption: The Renin-Angiotensin-Aldosterone System and the stereoselective inhibition by benazeprilat isomers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis ACE_Assay ACE Inhibition Assay (Spectrophotometry) IC50_Bena Determine IC50 (Benazeprilat) ACE_Assay->IC50_Bena IC50_entBena Determine IC50 (ent-Benazeprilat) ACE_Assay->IC50_entBena Compare_IC50 Compare Potency IC50_Bena->Compare_IC50 IC50_entBena->Compare_IC50 Final_Analysis Comparative Pharmacological Profile Compare_IC50->Final_Analysis SHR_Model Spontaneously Hypertensive Rats (SHR) Treatment_Bena Treat with Benazepril SHR_Model->Treatment_Bena Treatment_entBena Treat with ent-Benazepril SHR_Model->Treatment_entBena BP_Monitoring Continuous Blood Pressure Monitoring (Telemetry) Treatment_Bena->BP_Monitoring Treatment_entBena->BP_Monitoring Compare_BP Compare Antihypertensive Effect BP_Monitoring->Compare_BP Compare_BP->Final_Analysis

Caption: Experimental workflow for the comparative analysis of benazepril and ent-benazepril.

Conclusion

The pharmacological activity of benazepril is a clear demonstration of the principle of stereoselectivity in drug action. The therapeutic benefit of this widely used antihypertensive agent is overwhelmingly derived from the (S,S)-stereoisomer, which, after conversion to benazeprilat, potently inhibits the angiotensin-converting enzyme. In contrast, its enantiomer, ent-benazepril, and its corresponding metabolite, ent-benazeprilat, are pharmacologically much less active. This comparative analysis underscores the importance of considering stereochemistry in drug design and development, as even subtle changes in the three-dimensional arrangement of a molecule can have profound effects on its biological activity. For researchers in the field, a thorough understanding of these structure-activity relationships is paramount for the rational design of more effective and safer therapeutic agents.

References

  • Benazepril - StatPearls - NCBI Bookshelf. (2024, October 5). Retrieved from [Link]

  • Benazepril: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • King, A. D., & Toto, R. D. (2004). Angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in patients with kidney disease. American Journal of Kidney Diseases, 43(4), 583-599.
  • Tanaka, H., Kishi, M., & Ikeda, N. (1992). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 42(5), 626-631.
  • Kaiser, G., Ackermann, R., Gschwind, H. P., & Dieterle, W. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Journal of cardiovascular pharmacology, 18 Suppl 2, S28-S35.
  • Su, D. F., Xu, L. P., Miao, C. Y., Xie, H. H., Shen, F. M., & Jiang, Y. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta pharmacologica Sinica, 25(2), 148–151.
  • Guillaume, P., Provost, D., Legrand, P., Godes, M., & Lacroix, P. (2009). Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current protocols in pharmacology, Chapter 5, Unit 5.53.
  • Liu, X. P., Pang, Y. J., Zhu, W. W., Zhao, T. T., Zheng, M., Wang, Y. B., Sun, Z. J., & Sun, S. J. (2009). Benazepril, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways. Clinical and experimental pharmacology & physiology, 36(3), 287–296.
  • Wang, J., Zhang, H., & Chen, J. (2019). Antihypertensive Effects of Corn Silk Extract and Its Novel Bioactive Constituent in Spontaneously Hypertensive Rats: The Involvement of Angiotensin-Converting Enzyme Inhibition. Molecules (Basel, Switzerland), 24(10), 1937.
  • Melior Discovery. (n.d.). Animal Model of Hypertension (SHR model). Retrieved from [Link]

  • Su, D. F., Xu, L. P., Miao, C. Y., Xie, H. H., Shen, F. M., & Jiang, Y. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 25(2), 148-151.
  • MacLeod, M. J., McPhaden, A. R., & Dominiczak, A. F. (2000). Telemetry for Cardiovascular Monitoring in a Pharmacological Study. Hypertension, 36(6), 1085-1090.
  • Yamauchi, H., Kurosaki, E., & Igarashi, T. (1993). Effect of benazepril hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats. Arzneimittel-Forschung, 43(1), 48-52.
  • van Griensven, J. M., Schoemaker, R. C., van der Meer, I. M., & Cohen, A. F. (1995). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International journal of clinical pharmacology and therapeutics, 33(1), 35–41.
  • Benazepril Metabolism Pathway. (2013, September 11). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]

  • Balfour, J. A., & Goa, K. L. (1991). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. Drugs, 42(3), 511–539.
  • King, A. D., & Toto, R. D. (2004). Angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in patients with kidney disease. American Journal of Kidney Diseases, 43(4), 583-599.
  • Tanaka, H., Kishi, M., & Ikeda, N. (1992). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 42(5), 626-631.
  • Kaiser, G., Ackermann, R., Gschwind, H. P., & Dieterle, W. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Journal of cardiovascular pharmacology, 18 Suppl 2, S28-S35.
  • Su, D. F., Xu, L. P., Miao, C. Y., Xie, H. H., Shen, F. M., & Jiang, Y. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta pharmacologica Sinica, 25(2), 148–151.
  • Benazepril. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Francis, R. J., & Brown, A. N. (1993). Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. Journal of veterinary pharmacology and therapeutics, 16(3), 295–304.
  • Tanaka, H., Kishi, M., & Ikeda, N. (1992). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 42(5), 626-631.

Sources

A Head-to-Head Comparison of Benazepril and ent-Benazepril: An In Vivo Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo efficacy comparison of benazepril and its enantiomer, ent-benazepril. As drug development professionals are keenly aware, stereoisomerism can have profound implications for pharmacological activity. In the case of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, the spatial arrangement of its atoms is critical to its therapeutic effect. This document will delve into the stereoselective action of benazepril, supported by experimental data, and provide detailed protocols for researchers to conduct their own in vivo evaluations.

The Critical Role of Stereochemistry in ACE Inhibition

Benazepril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, benazeprilat. Benazepril possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The clinically utilized and pharmacologically active form is the (S,S)-enantiomer, commonly referred to as benazepril. Its enantiomer, the (R,R)-stereoisomer, is known as ent-benazepril.

The therapeutic efficacy of benazepril stems from its ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion, resulting in lower blood pressure.[1] The interaction between an ACE inhibitor and the active site of the enzyme is highly dependent on the three-dimensional structure of the inhibitor.

Experimental evidence has demonstrated that the (S,S)-configuration of benazepril is the most potent isomer for antagonizing angiotensin I-induced vasoconstriction.[2] This stereoselectivity is a common feature among ACE inhibitors, where one enantiomer typically exhibits significantly greater activity than the others.[3] For instance, with enalapril, another widely used ACE inhibitor, the (S)-enantiomer is the active form, while the (R)-enantiomer is less active.[3] This underscores the principle that the specific stereochemistry of benazepril is fundamental to its clinical utility in treating conditions like hypertension.[3]

Comparative Efficacy: Benazepril vs. ent-Benazepril

Direct head-to-head in vivo efficacy studies explicitly comparing benazepril and ent-benazepril are not prevalent in published literature, primarily because the (S,S)-enantiomer was identified early on as the active therapeutic agent. The other stereoisomers, including ent-benazepril, are generally considered impurities. However, based on the established principles of stereoselective enzyme inhibition and data from related compounds, a clear picture of their comparative efficacy emerges.

The active metabolite, benazeprilat, is approximately 1,000 times more potent than the parent drug, benazepril, in inhibiting ACE.[2] The profound difference in potency between the stereoisomers of benazepril indicates that ent-benazepril would exhibit negligible ACE inhibitory activity and, consequently, a lack of therapeutic efficacy in vivo.

Table 1: Qualitative Comparison of Benazepril and ent-Benazepril

FeatureBenazepril ((S,S)-enantiomer)ent-Benazepril ((R,R)-enantiomer)
ACE Inhibition Potent inhibitor (as benazeprilat)Negligible to no significant inhibition
Antihypertensive Effect Clinically effectiveNot expected to be clinically effective
Primary Role Active Pharmaceutical IngredientConsidered an impurity

In Vivo Experimental Protocol: Assessing Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

To empirically validate the differential efficacy of benazepril and ent-benazepril, a well-established animal model for hypertension, the Spontaneously Hypertensive Rat (SHR), can be utilized. The following is a detailed protocol for such a study.

I. Animal Model and Acclimatization
  • Animal Strain: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

  • Housing: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization to the housing facility and handling procedures before the start of the experiment.

II. Experimental Groups
  • Group 1: Vehicle Control: Administer the vehicle solution (e.g., sterile water or saline) orally.

  • Group 2: Benazepril (S,S)-enantiomer: Administer a clinically relevant dose of benazepril (e.g., 10 mg/kg) orally.

  • Group 3: ent-Benazepril (R,R)-enantiomer: Administer the same dose of ent-benazepril (10 mg/kg) orally.

III. Drug Administration
  • Prepare fresh drug solutions daily.

  • Administer the respective treatments via oral gavage once daily for a predetermined period (e.g., 4 weeks).

IV. Blood Pressure Measurement

Blood pressure can be measured non-invasively using the tail-cuff method or invasively via radiotelemetry for continuous monitoring.

A. Non-Invasive Tail-Cuff Method:

  • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the first measurement to minimize stress-induced blood pressure elevation.

  • On measurement days, place the rat in the restrainer and allow it to calm down for 10-15 minutes.

  • Position the tail-cuff and pulse sensor on the rat's tail.

  • Record at least 5-7 consecutive stable blood pressure readings and calculate the average.

  • Measure blood pressure at baseline (before treatment) and at regular intervals throughout the study (e.g., weekly).

B. Invasive Radiotelemetry (Gold Standard):

  • Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta or femoral artery.

  • Allow for a recovery period of at least one week post-surgery.

  • Record continuous blood pressure data throughout the study period.

V. Data Analysis
  • Calculate the mean systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for each group at each time point.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure changes between the groups.

VI. Measurement of Plasma ACE Activity

To directly assess the in vivo ACE inhibitory effects, plasma can be collected at the end of the study.

  • Blood Collection: Collect blood samples via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • ACE Activity Assay: Measure plasma ACE activity using a commercially available fluorometric or spectrophotometric assay kit, following the manufacturer's instructions.

Visualizing the Scientific Rationale

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of Benazepril

RAAS_Pathway cluster_Renin Renin cluster_ACE ACE Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Benazepril Benazepril ((S,S)-enantiomer) Benazepril->ACE Inhibits

Caption: The RAAS pathway and the inhibitory action of benazepril on ACE.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

a A Acclimatization of SHR (1 week) B Baseline Blood Pressure Measurement A->B C Group Allocation (Vehicle, Benazepril, ent-Benazepril) B->C D Daily Oral Administration (4 weeks) C->D E Weekly Blood Pressure Monitoring D->E F Terminal Blood Collection & Plasma ACE Activity Assay E->F G Data Analysis & Comparison F->G

Caption: Workflow for comparing the in vivo efficacy of benazepril and ent-benazepril.

Conclusion

The pharmacological activity of benazepril is intrinsically linked to its (S,S)-stereochemistry. The available evidence strongly indicates that ent-benazepril, the (R,R)-enantiomer, lacks significant ACE inhibitory activity and therefore would not provide the therapeutic benefits observed with benazepril. The provided in vivo experimental protocol offers a robust framework for researchers to confirm this stereoselective efficacy and further investigate the nuanced pharmacology of ACE inhibitors. Understanding the stereochemical basis of drug action is paramount for the development of safe and effective therapeutics.

References

Sources

The Prodrug vs. The Powerhouse: A Comparative Benchmarking Guide to the Biological Activity of Benazepril and its Active Metabolite, Benazeprilat

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in cardiovascular pharmacology, understanding the nuanced relationship between a prodrug and its active metabolite is fundamental to predicting therapeutic efficacy. This guide provides an in-depth, objective comparison of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and its biologically active form, benazeprilat. We will dissect their mechanisms, compare their potencies with supporting data, and provide detailed experimental protocols for independent verification.

The Strategic Design: Why a Prodrug?

Benazepril is administered as a prodrug, a pharmacologically inactive compound that undergoes metabolic conversion in the body to elicit its therapeutic effect.[1] Following oral administration, benazepril is absorbed and rapidly biotransformed, primarily by hepatic carboxylesterases, through the cleavage of its ester group to form the potent, non-sulfhydryl ACE inhibitor, benazeprilat.[1][2]

This prodrug strategy is a deliberate pharmacokinetic design. While benazepril itself has minimal affinity for ACE, its esterification enhances oral bioavailability. The subsequent metabolic activation in the liver releases the dicarboxylic acid metabolite, benazeprilat, which is the actual agent responsible for the therapeutic antihypertensive effects.[1][2][3]

Mechanism of Action: Inhibiting the Renin-Angiotensin-Aldosterone System (RAAS)

The primary target for benazeprilat is the Angiotensin-Converting Enzyme (ACE). ACE is a critical zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[2] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion, which promotes sodium and water retention.[4][5]

Benazeprilat competitively inhibits ACE, leading to decreased plasma levels of angiotensin II.[4] This inhibition results in vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

RAAS_Inhibition Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I (Inactive) Renin->AngI converts ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II (Active Vasoconstrictor) ACE->AngII converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction stimulates Aldosterone Aldosterone Secretion AngII->Aldosterone stimulates BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Benazeprilat Benazeprilat Benazeprilat->ACE INHIBITS

Figure 1. Mechanism of RAAS inhibition by Benazeprilat.

Comparative Analysis: A Tale of Two Potencies

The fundamental difference between benazepril and benazeprilat lies in their biological activity. While the prodrug facilitates absorption, it is the metabolite that engages the therapeutic target.

In Vitro Potency

Direct comparative studies reveal a dramatic difference in the ACE inhibitory activity between the two molecules. An experiment utilizing isolated rabbit aorta demonstrated that benazeprilat is approximately 1000 times more potent as an ACE inhibitor than its parent prodrug, benazepril. [6]

While specific IC50 values can vary by assay conditions and species, this substantial difference underscores the necessity of hepatic biotransformation for therapeutic efficacy. The ester group in benazepril sterically hinders its ability to bind effectively to the active site of ACE. Hydrolysis to benazeprilat unmasks the carboxyl group essential for high-affinity binding and potent enzyme inhibition.

Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters, illustrating the journey from inactive prodrug to active metabolite in the body.

Parameterent-BenazeprilBenazeprilat (Active Metabolite)Causality and Significance
Primary Role ProdrugActive ACE InhibitorBenazepril is designed for oral absorption; Benazeprilat is designed for therapeutic action.
ACE Inhibition Very LowHighThe core purpose of the metabolic conversion is to generate the potent inhibitor.
Peak Plasma Conc. (Tmax) ~1 hour[3][5]~1-2 hours (fasting)[3][5]Rapid conversion is demonstrated by the sequential appearance in plasma.
Effective Half-life Short~10-11 hours[3][7]The prolonged half-life of benazeprilat allows for once-daily dosing and sustained blood pressure control.
Metabolism Hepatic hydrolysis[3][7]Primarily renal elimination[3]Highlights the liver's role in activation and the kidney's role in clearing the active drug.
Protein Binding ~96.7%[3][7]~95.3%[3][7]Both are highly protein-bound, influencing their distribution and duration of action.

Experimental Protocols for Benchmarking Activity

To ensure self-validating and reproducible results, the following detailed protocols are provided for researchers aiming to benchmark the activity of benazepril against benazeprilat.

Experimental Workflow Overview

Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Prep Prepare Reagents: - ACE (rabbit lung) - HHL Substrate - Test Compounds - Buffers Assay Perform ACE Inhibition Assay (Spectrophotometric) Prep->Assay IC50 Calculate IC50 Values (Dose-Response Curve) Assay->IC50 Compare Comparative Data Analysis (In Vitro vs. In Vivo) IC50->Compare Acclimate Acclimate Spontaneously Hypertensive Rats (SHRs) Dosing Oral Gavage Dosing: - Vehicle Control - Benazepril - Benazeprilat (IV optional) Acclimate->Dosing BP_Measure Measure Blood Pressure (Tail-Cuff Method) Dosing->BP_Measure Analysis Analyze BP Reduction Over Time BP_Measure->Analysis Analysis->Compare

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the quantification of ent-Benazepril, the enantiomer of the angiotensin-converting enzyme (ACE) inhibitor Benazepril. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the critical aspects of study design, methodological considerations, and data interpretation, underpinned by established principles of scientific integrity and regulatory standards.

The Rationale for Enantioselective Quantification

Benazepril is a chiral drug, and its therapeutic effect is primarily attributed to its active metabolite, benazeprilat. As with many chiral compounds, the different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The regulatory landscape increasingly favors the development of single enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize adverse effects.[1] Therefore, the ability to accurately and precisely quantify a specific enantiomer, such as ent-Benazepril, is paramount in pharmaceutical development, quality control, and bioequivalence studies. An inter-laboratory comparison serves as a vital tool to ensure that different laboratories can produce comparable and reliable results, a cornerstone of analytical method validation and quality assurance.[3][4][5]

Designing a Robust Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test, is a powerful method for evaluating the performance of laboratories by comparing their results on the same or similar samples.[3][5] A well-designed study provides an objective assessment of a laboratory's competence and the reliability of its analytical methods. The design of this hypothetical study is guided by the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing.[4][6][7][8][9]

The overall workflow for this inter-laboratory comparison is depicted in the following diagram:

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Prepare & Characterize Homogeneous Test Material (ent-Benazepril in Plasma) P1->P2 P3 Establish Assigned Value & Uncertainty P2->P3 P4 Develop Detailed Protocol & Instructions P3->P4 D1 Distribute Blinded Samples to Participating Labs P4->D1 A1 Labs Perform Quantification using their Chosen Method (e.g., LC-MS/MS, HPLC-UV) D1->A1 R1 Labs Report Results, Method Details, and Raw Data A1->R1 DA1 Statistical Analysis of Submitted Data (z-scores, En numbers) R1->DA1 DA2 Comparison of Method Performance DA1->DA2 FR1 Generate & Distribute Final Report with Anonymized Results DA2->FR1 FR2 Provide Individualized Feedback to Participants FR1->FR2

Caption: Workflow of the ent-Benazepril inter-laboratory comparison study.

Methodologies for ent-Benazepril Quantification

Participating laboratories may employ various analytical techniques. The two most common and powerful methods for the quantification of small molecules like ent-Benazepril in biological matrices are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), both utilizing a chiral stationary phase for enantiomeric separation.

Protocol 1: Chiral HPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[10][11][12]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated ent-Benazepril).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Chiral Column: Lux® 3 µm Cellulose-1 (150 x 4.6 mm) or equivalent.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ent-Benazepril: m/z 425.2 → 397.2

    • Internal Standard (d5-ent-Benazepril): m/z 430.2 → 402.2

  • Instrument Parameters: Optimize ion source parameters (e.g., curtain gas, ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.[13]

Protocol 2: Chiral HPLC-UV Method

This method is a cost-effective alternative to LC-MS/MS, suitable for samples with higher concentrations of the analyte.[14]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).

  • Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu Prominence-i LC-2030C or equivalent.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of n-hexane, ethanol, and trifluoroacetic acid (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • UV Detection: 240 nm.

Comparative Data Analysis (Hypothetical)

The following tables present simulated data from our hypothetical inter-laboratory study, comparing the performance of five laboratories. Laboratories 1, 2, and 3 utilized the Chiral HPLC-MS/MS method, while Laboratories 4 and 5 used the Chiral HPLC-UV method. The assigned value for the test sample was 50.0 ng/mL.

Table 1: Reported Concentrations and Calculated z-scores

LaboratoryMethodReported Conc. (ng/mL)Assigned Value (ng/mL)Standard Deviation for Proficiency Assessment (ng/mL)z-scorePerformance
Lab 1HPLC-MS/MS51.250.02.50.48Satisfactory
Lab 2HPLC-MS/MS48.950.02.5-0.44Satisfactory
Lab 3HPLC-MS/MS55.850.02.52.32Questionable
Lab 4HPLC-UV46.550.02.5-1.40Satisfactory
Lab 5HPLC-UV42.150.02.5-3.16Unsatisfactory

z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation. A |z-score| ≤ 2 is considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory.

Table 2: Method Validation Parameters Reported by Laboratories

LaboratoryMethodLinearity (r²)Accuracy (%)Precision (%RSD)LOQ (ng/mL)
Lab 1HPLC-MS/MS>0.99898.5 - 102.1< 5.20.5
Lab 2HPLC-MS/MS>0.99999.1 - 101.5< 4.80.5
Lab 3HPLC-MS/MS>0.99795.2 - 108.3< 8.51.0
Lab 4HPLC-UV>0.99592.7 - 105.4< 10.210.0
Lab 5HPLC-UV>0.99088.4 - 112.6< 14.115.0

The data illustrates that while both methods can be used for quantification, the HPLC-MS/MS method generally provides better accuracy, precision, and a lower limit of quantification (LOQ). The unsatisfactory result from Laboratory 5 could be due to various factors, including issues with their method validation, sample handling, or instrument calibration. This highlights the importance of such comparison studies in identifying potential areas for improvement.[15]

Data Analysis and Interpretation Logic

The statistical evaluation of the inter-laboratory comparison results is crucial for providing objective feedback to the participating laboratories. The following diagram outlines the logical flow of this process.

Data_Analysis_Logic cluster_0 Input Data cluster_1 Performance Scoring cluster_2 Method Comparison cluster_3 Output D_In Individual Laboratory Results Z_Calc Calculate z-score for each lab: z = (xi - x) / σ D_In->Z_Calc Group Group Results by Analytical Method D_In->Group AV Assigned Value (x) AV->Z_Calc SD Standard Deviation for Proficiency Assessment (σ) SD->Z_Calc Z_Eval Evaluate z-score: |z| ≤ 2 (Satisfactory) 2 < |z| < 3 (Questionable) |z| ≥ 3 (Unsatisfactory) Z_Calc->Z_Eval Report Comprehensive Study Report Z_Eval->Report Feedback Individual Lab Performance Feedback Z_Eval->Feedback Stats Calculate Method-Specific Statistics (Mean, SD, %RSD) Group->Stats Compare Compare Performance Metrics (Accuracy, Precision, LOQ) Stats->Compare Compare->Report

Caption: Logical flow for the analysis of inter-laboratory comparison data.

Conclusion

This guide outlines a comprehensive approach to an inter-laboratory comparison for the quantification of ent-Benazepril. By adhering to standardized protocols and rigorous data analysis, such studies are invaluable for ensuring the quality and comparability of analytical data across different laboratories. The presented methodologies, based on chiral HPLC-MS/MS and HPLC-UV, provide robust options for the enantioselective quantification of Benazepril. Ultimately, participation in proficiency testing schemes demonstrates a laboratory's commitment to quality and contributes to the overall reliability of data within the scientific community.

References

  • Xiao, W., Chen, B., Yao, S., & Cheng, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303-308. [Link]

  • Jemal, M., & Yuan, M. (1999). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 571-582. [Link]

  • Devi, G. D., & Rao, A. S. (2022). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Research Journal of Pharmacy and Technology, 15(12), 5483-5487. [Link]

  • Zhong, G., Chen, Y., Li, X., & Huang, M. (2007). Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 552-557. [Link]

  • ANAB. (n.d.). Proficiency Test Provider Accreditation | ISO 17043. Retrieved from [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-493. [Link]

  • Chen, C. H., & Chen, K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

  • Li, W., Jia, J., Wang, Y., Li, S., & Li, H. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B, 903, 105-111. [Link]

  • AOAC International. (n.d.). Proficiency Testing Program. Retrieved from [Link]

  • Reddy, G. S., Reddy, S. L. N., & Kumar, P. A. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4(10), 553-563. [Link]

  • Zhang, Y., Shen, J., & Wang, L. (2010). Simultaneous Quantification of Benazepril, Gliclazide and Valsartan in Human Plasma by LC–MS–MS and Application for Rapidly Measuring Protein Binding Interaction between Rhein and These Three Drugs. Chromatographia, 72(1-2), 125-131. [Link]

  • Hadzic, A., & Begic-Hajdarevic, D. (2010). Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. TMT, 14, 11-18. [Link]

  • Patel, D. J., & Patel, S. A. (2015). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(12), 5126-5131. [Link]

  • Li, M., Zhang, Y., & Li, Y. (2022). Bioequivalence Study of Single-Pill Capsule Formulation of Amlodipine Plus Benazepril in Healthy Chinese Subjects Under Fasting. Drug Design, Development and Therapy, 16, 2599-2608. [Link]

  • Shah, N. J., Suhagia, B. N., Shah, R. R., & Shah, P. B. (2007). Development and validation of a HPTLC method for the simultaneous estimation of telmisartan and benazepril hydrochloride in tablet. Indian Journal of Pharmaceutical Sciences, 69(2), 202-205. [Link]

  • The Accreditation Federation. (n.d.). ISO/IEC 17043 Proficiency Testing Providers. Retrieved from [Link]

  • VSL. (2022). VSL interlaboratory comparisons, a basis to reliable measurement results. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Chromatographia, 84(8), 705-734. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • DAkkS. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. Retrieved from [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Xiao, W., Chen, B., Yao, S., & Cheng, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Semantic Scholar. [Link]

  • King, J. N., Strehlau, G. A., & Montavon, P. M. (1998). Plasma angiotensin converting enzyme activity and pharmacokinetics of benazepril and benazeprilat in cats after single and repeated oral administration of benazepril.HCl. Journal of Veterinary Pharmacology and Therapeutics, 21(4), 311-318. [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Isbell, M. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isbellbay. [Link]

  • National Association of Testing Authorities, Australia. (2023). ISO/IEC FDIS 17043: Conformity assessment — General requirements for proficiency testing. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Tucker, B., & Fountain, J. H. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Benazepril and ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the metabolic stability of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and its enantiomer, ent-benazepril. As direct comparative experimental data for ent-benazepril is not extensively available in peer-reviewed literature, this document will synthesize established principles of stereoselective drug metabolism and provide a robust framework for conducting such a comparative study. We will delve into the enzymatic pathways responsible for benazepril's bioactivation and discuss the anticipated stereoselective differences in metabolic rates.

Introduction: The Significance of Chirality in Drug Metabolism

Benazepril is an ester prodrug that requires in vivo hydrolysis to its active diacid metabolite, benazeprilat, to exert its therapeutic effect of lowering blood pressure.[1] Benazepril possesses two chiral centers, leading to four possible stereoisomers. The marketed drug, benazepril, is the (3S, 2'S) stereoisomer, which is the most pharmacologically active form.[1][2][3] Its enantiomer, ent-benazepril, would be the (3R, 2'R) stereoisomer. The spatial arrangement of atoms in these enantiomers can significantly influence their interaction with metabolizing enzymes, leading to differences in their pharmacokinetic profiles and metabolic stability.

The primary metabolic pathway for benazepril is the hydrolysis of its ethyl ester group, a reaction predominantly catalyzed by human carboxylesterase 1 (hCE1) in the liver.[4][5][6] Carboxylesterases are known to exhibit stereoselectivity towards their substrates, which forms the scientific basis for the expected differences in the metabolic stability of benazepril and ent-benazepril.[7]

This guide will first explore the key metabolic enzymes involved and the rationale for expecting stereoselective metabolism. Subsequently, we will provide detailed experimental protocols for researchers to quantitatively assess and compare the metabolic stability of these two enantiomers using in vitro systems.

The Enzymatic Machinery: Carboxylesterases and Stereoselectivity

The bioactivation of benazepril to benazeprilat is a critical step for its therapeutic efficacy. This conversion is efficiently carried out by carboxylesterases, with hCE1 being the major isoform responsible in the human liver.[4][5][6] While cytochrome P450 enzymes may play a minor role in the overall metabolism of some ACE inhibitors, the primary metabolic fate of benazepril in humans is ester hydrolysis followed by glucuronidation.

The active site of hCE1 is a chiral environment. This inherent chirality dictates that the enzyme can differentiate between enantiomers of a substrate, often leading to one enantiomer being a preferred substrate over the other. This preference manifests as differences in the rates of hydrolysis, which can be quantified by kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax). It is therefore highly probable that hCE1 will exhibit stereoselectivity in the hydrolysis of benazepril versus ent-benazepril. While direct studies on benazepril enantiomers are scarce, research on other ester-containing chiral drugs has consistently demonstrated the enantioselective nature of carboxylesterases.[7]

Experimental Methodologies for Comparative Metabolic Stability Assessment

To definitively compare the metabolic stability of benazepril and ent-benazepril, a series of well-designed in vitro experiments are necessary. The following protocols provide a comprehensive workflow for such an investigation.

In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of compounds by exposing them to the primary drug-metabolizing enzymes found in the liver.

Objective: To determine the rate of disappearance of benazepril and ent-benazepril when incubated with human liver microsomes.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) and NADPH Regenerating System D Pre-warm HLM and buffer at 37°C A->D B Prepare working solutions of Benazepril & ent-Benazepril E Initiate reaction by adding NADPH Regenerating System and test compound B->E C Prepare incubation buffer (e.g., Potassium Phosphate) C->D D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with ice-cold acetonitrile containing internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by Chiral LC-MS/MS I->J K Quantify remaining parent compound at each time point J->K G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Analysis cluster_kinetics Kinetic Analysis A Prepare rhCE1 enzyme solution E Initiate reaction by adding rhCE1 A->E B Prepare serial dilutions of Benazepril & ent-Benazepril D Pre-warm buffer and substrate at 37°C B->D C Prepare reaction buffer C->D D->E F Incubate for a fixed time (within linear range) E->F G Quench reaction F->G H Analyze formation of Benazeprilat by Chiral LC-MS/MS G->H I Determine reaction velocity H->I J Plot velocity vs. substrate concentration I->J K Fit data to Michaelis-Menten equation to determine Km and Vmax J->K

Caption: Workflow for determining enzyme kinetics with rhCE1.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a series of substrate concentrations for both benazepril and ent-benazepril in the reaction buffer (e.g., Tris-HCl, pH 7.4).

    • In a temperature-controlled plate reader or water bath at 37°C, add the substrate solutions to wells or tubes.

    • Initiate the reaction by adding a fixed concentration of rhCE1.

  • Measurement of Product Formation:

    • The reaction can be monitored continuously if a suitable chromogenic or fluorogenic substrate analog is available. For benazepril, a fixed-time point assay is more practical.

    • After a predetermined incubation time (ensuring the reaction is in the linear range), quench the reaction.

    • Quantify the formation of the active metabolite, benazeprilat, using a chiral LC-MS/MS method.

  • Data Analysis:

    • Calculate the initial velocity of the reaction at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

Analytical Methodology: Chiral LC-MS/MS

The separation and quantification of the enantiomers of benazepril and its metabolite, benazeprilat, are critical for these studies.

  • Chromatographic Separation: A chiral stationary phase (CSP) column is required. Columns such as those based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or protein-based phases (e.g., Chiral-AGP) have been shown to be effective for separating enantiomers of ACE inhibitors. [8]* Detection: Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity needed for accurate quantification in complex biological matrices. Multiple reaction monitoring (MRM) is typically employed, using specific precursor-to-product ion transitions for benazepril, ent-benazepril, and their corresponding metabolites, as well as the internal standard.

Data Interpretation and Expected Outcomes

The data from these experiments will allow for a direct comparison of the metabolic stability of benazepril and ent-benazepril.

Data Presentation:

ParameterBenazeprilent-Benazepril
Microsomal Stability
Half-life (t½, min)Experimental ValueExperimental Value
Intrinsic Clearance (CLint, µL/min/mg protein)Experimental ValueExperimental Value
rhCE1 Kinetics
Km (µM)Experimental ValueExperimental Value
Vmax (nmol/min/mg protein)Experimental ValueExperimental Value
Intrinsic Clearance (Vmax/Km)Calculated ValueCalculated Value

Hypothesized Differences:

Based on the principles of stereoselective enzyme kinetics, it is hypothesized that:

  • Benazepril, the pharmacologically active (S,S)-enantiomer, will be hydrolyzed more rapidly by hCE1 than ent-benazepril. This would be reflected by a lower Km (higher affinity) and/or a higher Vmax (faster turnover) for benazepril.

  • Consequently, in the microsomal stability assay, benazepril is expected to have a shorter half-life and a higher intrinsic clearance compared to ent-benazepril.

A significant difference in the metabolic stability of the two enantiomers would have important implications for drug development. The slower metabolism of an inactive or less active enantiomer could lead to its accumulation, potentially contributing to off-target effects or idiosyncratic drug reactions.

Conclusion

While direct comparative data on the metabolic stability of benazepril and ent-benazepril is limited, the well-established principles of stereoselective metabolism by human carboxylesterases provide a strong foundation for predicting differences. Benazepril, as the therapeutically utilized enantiomer, is likely to be a preferred substrate for the activating enzyme hCE1. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to quantitatively investigate these expected differences. Such studies are crucial for a complete understanding of the pharmacology and toxicology of benazepril and for reinforcing the importance of considering stereochemistry in drug development.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (n.d.). Retrieved January 27, 2026, from [Link]

  • Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation - ResearchGate. (2025, August 10). Retrieved January 27, 2026, from [Link]

  • Antihypertensive Mechanism of Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril. Effect on Isolated Vascular Preparations - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed. (2005, January 25). Retrieved January 27, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved January 27, 2026, from [Link]

  • Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States | Chemical Research in Toxicology - ACS Publications. (2011, June 24). Retrieved January 27, 2026, from [Link]

  • LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors - MDPI. (2016, September 8). Retrieved January 27, 2026, from [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and - TSI Journals. (2016, August 31). Retrieved January 27, 2026, from [Link]

  • Benazepril - AERU - University of Hertfordshire. (2025, September 13). Retrieved January 27, 2026, from [Link]

  • CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmacodynamic Impact of Carboxylesterase 1 Gene Variants in Patients with Congestive Heart Failure Treated with Angiotensin-Converting Enzyme Inhibitors | PLOS One - Research journals. (2016, September 23). Retrieved January 27, 2026, from [Link]

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Human carboxylesterases HCE1 and HCE2: Ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin - DigitalCommons@URI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Full article: Abstracts - Taylor & Francis. (2008, December 2). Retrieved January 27, 2026, from [Link]

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form - Longdom Publishing. (n.d.). Retrieved January 27, 2026, from [Link]

  • Role of Pharmacokinetics and Metabolism in Drug Discovery and Development - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

  • In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27). Retrieved January 27, 2026, from [Link]

  • human-CES1 - INRAE. (n.d.). Retrieved January 27, 2026, from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 - Frontiers. (2017, June 30). Retrieved January 27, 2026, from [Link]

  • Carboxylesterases and Drug Interactions - Pharmacy Times. (2013, December 13). Retrieved January 27, 2026, from [Link]

  • Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo - Frontiers. (2022, August 16). Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Enantioselective Analytical Methods for Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. This is particularly true for chiral compounds like benazepril, where enantiomers can exhibit different pharmacological and toxicological profiles. When analytical methods are transferred between laboratories or when different methods are used within a study, a rigorous cross-validation process is essential to guarantee data integrity and regulatory compliance. This guide provides an in-depth, experience-driven comparison of hypothetical enantioselective analytical methods for benazepril and a detailed protocol for their cross-validation, grounded in scientific principles and regulatory expectations.

The Imperative of Enantioselective Analysis for Benazepril

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension.[1] It is a prodrug that is metabolized in the body to its active form, benazeprilat. Benazepril possesses two chiral centers, leading to the possibility of four stereoisomers. The commercially available drug is the (S,S)-diastereomer.[2] The different stereoisomers of a drug can have significantly different potencies and side-effect profiles. Therefore, the ability to selectively quantify the desired enantiomer is a critical quality attribute in pharmaceutical development and manufacturing. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of chiral impurities.[3]

This guide will explore the cross-validation of two hypothetical, yet scientifically plausible, enantioselective High-Performance Liquid Chromatography (HPLC) methods for the analysis of benazepril enantiomers.

Comparative Overview of Two Hypothetical Enantioselective HPLC Methods

For the purpose of this guide, we will consider two distinct, hypothetical HPLC methods for the chiral separation of benazepril enantiomers. These methods are designed based on common principles of chiral chromatography.[4]

Method A: Normal-Phase Chiral HPLC

This method utilizes a polysaccharide-based chiral stationary phase (CSP) with a non-polar mobile phase. Polysaccharide-based CSPs are widely used for their broad applicability in resolving a variety of chiral compounds.[5][6]

Method B: Reversed-Phase Chiral HPLC

This method employs a different polysaccharide-based CSP designed for use with aqueous-organic mobile phases. Reversed-phase methods are often preferred for their compatibility with biological matrices and the use of less hazardous solvents.

The hypothetical performance characteristics of these two methods are summarized in the table below.

ParameterMethod A (Normal-Phase)Method B (Reversed-Phase)
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)Acetonitrile / 10 mM Ammonium Acetate buffer, pH 4.5 (40:60, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 240 nm240 nm
**Linearity (r²) **> 0.999> 0.999
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Limit of Quantitation (LOQ) 10 ng/mL15 ng/mL

The Crucial Role of Cross-Validation

Cross-validation of analytical methods is the process of confirming that two different methods, or the same method in different laboratories, produce comparable results.[7] This is a regulatory requirement when data from multiple sources are to be combined or compared in a single study.[8] The International Council for Harmonisation (ICH) and the FDA provide guidelines for bioanalytical method validation, which include recommendations for cross-validation.

The primary objective of cross-validation is to ensure that any observed differences in results are due to the samples themselves and not to a bias between the analytical methods or laboratories.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_protocol Define Cross-Validation Protocol select_samples Select Representative Samples (e.g., QCs, incurred samples) define_protocol->select_samples define_acceptance Define Acceptance Criteria select_samples->define_acceptance analyze_A Analyze Samples with Method A define_acceptance->analyze_A analyze_B Analyze Samples with Method B define_acceptance->analyze_B compare_results Compare Results from Both Methods analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) compare_results->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance pass Methods are Equivalent evaluate_acceptance->pass Pass fail Investigate Discrepancies evaluate_acceptance->fail Fail

Caption: A flowchart outlining the key stages of a cross-validation study.

Detailed Step-by-Step Cross-Validation Protocol

This protocol provides a detailed procedure for the cross-validation of our two hypothetical enantioselective HPLC methods for benazepril.

1. Preparation and Planning

  • Define the Scope and Acceptance Criteria: Clearly document the purpose of the cross-validation, the methods being compared, and the acceptance criteria for the results. The acceptance criteria should be based on regulatory guidelines and the intended use of the data. For bioanalytical methods, a common acceptance criterion is that the mean difference between the methods should be within ±20% for at least 67% of the samples.

  • Select Samples: A minimum of three concentration levels of Quality Control (QC) samples (low, medium, and high) should be prepared in the relevant matrix (e.g., plasma, formulation buffer). Incurred samples (samples from dosed subjects) should also be included if available, as they represent the most authentic sample type. A sufficient number of replicates (at least 3) should be analyzed at each concentration level.

2. Sample Analysis

  • Method A Analysis: Analyze the selected samples using the fully validated Method A.

  • Method B Analysis: Analyze the same set of samples using the fully validated Method B. To minimize variability, the same analyst should ideally perform both analyses, or if in different labs, ensure analysts are equally trained and instruments are properly qualified.

3. Data Evaluation

  • Calculate the Percent Difference: For each sample, calculate the percent difference between the results obtained from Method A and Method B using the following formula: % Difference = ((Result_Method_A - Result_Method_B) / Mean_Result) * 100

  • Statistical Analysis: A Bland-Altman plot is a valuable tool to visually assess the agreement between the two methods. This plot graphs the difference between the two measurements against their average. It helps to identify any systematic bias or trends in the differences across the concentration range.

4. Acceptance and Reporting

  • Compare to Acceptance Criteria: Evaluate the calculated percent differences against the pre-defined acceptance criteria.

Logical Relationship of Validation Parameters

The success of a cross-validation study relies on the initial robust validation of each individual method. The following diagram illustrates the foundational relationship between core validation parameters.

Validation Parameters Interdependence of Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision CrossValidation Successful Cross-Validation Accuracy->CrossValidation Precision->CrossValidation Robustness Robustness Robustness->CrossValidation

Caption: The relationship between fundamental analytical method validation parameters.

Conclusion

The cross-validation of analytical methods, particularly for enantioselective assays of critical drugs like benazepril, is a non-negotiable step in ensuring data of the highest quality and integrity. This guide has provided a comprehensive framework, based on established scientific principles and regulatory expectations, for comparing and cross-validating two hypothetical chiral HPLC methods. By following a well-defined protocol, employing appropriate statistical tools, and maintaining meticulous documentation, researchers and scientists can confidently demonstrate the equivalence of their analytical methods, thereby ensuring the reliability of their data for crucial drug development decisions.

References

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Benazepril. StatPearls - NCBI Bookshelf. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. ResearchGate. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Benazepril. StatPearls - NCBI Bookshelf. [Link]

Sources

comparing the pharmacokinetic profiles of ent-Benazepril and enalapril

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacokinetic Guide: ent-Benazepril vs. Enalapril

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors, ent-benazepril and enalapril. By synthesizing experimental data and elucidating the causality behind their distinct profiles, this document serves as a technical resource for preclinical and clinical research.

Introduction: The Central Role of ACE Inhibitors and the Prodrug Strategy

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[1] Their mechanism of action involves the targeted inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs reduce blood pressure and cardiac workload.[1][2]

Benazepril and enalapril are both administered as prodrugs, a common and effective strategy in drug development.[1][3][4] This approach utilizes an inactive, esterified form of the drug to enhance oral bioavailability. Following administration, these prodrugs undergo rapid hydrolysis, primarily in the liver, to yield their pharmacologically active dicarboxylic acid metabolites: benazeprilat and enalaprilat , respectively.[1][2][5] It is these active moieties that bind to and inhibit ACE. While their therapeutic goal is identical, their journeys through the body are defined by distinct pharmacokinetic profiles that have significant clinical and developmental implications.

Metabolic Activation Pathway

The conversion from inactive prodrug to active metabolite is a critical first step that dictates the onset of action. This bioactivation is primarily mediated by hepatic carboxylesterases.

G cluster_0 Oral Administration cluster_1 Hepatic Metabolism cluster_2 Pharmacological Target Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active) Benazepril->Benazeprilat Esterase Cleavage Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Esterase Cleavage ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat->ACE Inhibition Enalaprilat->ACE Inhibition

Caption: Bioactivation of Benazepril and Enalapril to their active metabolites.

Comparative Analysis of Pharmacokinetic (ADME) Profiles

The therapeutic efficacy and safety of a drug are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, we dissect the key differences between benazepril and enalapril.

Absorption

Both compounds are effectively absorbed orally, with administration independent of food intake.[6] However, while food does not affect the overall bioavailability of either drug, it can delay the time to peak concentration (Tmax) for the active metabolite, benazeprilat.[5]

  • Benazepril: At least 37% of an oral dose is absorbed. The prodrug itself reaches peak plasma concentrations (Cmax) within 0.5 to 1.0 hours.[7]

  • Enalapril: Exhibits higher oral absorption, at approximately 60%.[8][9] The prodrug peaks in plasma at around 1 hour post-administration.[6][10]

The active metabolites appear in plasma following this initial absorption and hepatic first-pass metabolism. Benazeprilat reaches its Cmax at 1-2 hours (fasting), while enalaprilat peaks later, at approximately 3-4 hours.[5][7][8][10]

Distribution

The extent of a drug's distribution into tissues is largely governed by its affinity for plasma proteins.

  • Benazeprilat: Is highly protein-bound at approximately 95.3%.[5] This high degree of binding can create a reservoir of drug in the plasma, potentially contributing to a longer duration of action.

  • Enalaprilat: Shows significantly lower plasma protein binding, reported to be around 50%.[11] Neither active metabolite is known to cross the blood-brain barrier to a significant extent.[12]

Metabolism

As previously noted, both are prodrugs that are almost completely metabolized to their active forms.[5][13] Benazepril is also metabolized to glucuronide conjugates of both the parent drug and its active metabolite, which are then excreted.[13]

Excretion: The Critical Differentiator

The most significant and clinically relevant difference between these two agents lies in their routes of elimination. This distinction is paramount, especially in patient populations with compromised renal function.

  • Enalaprilat: Elimination is almost exclusively via the kidneys.[14] Over 90% of an administered dose is cleared through renal excretion.[12] This heavy reliance on a single pathway means that in cases of renal impairment, the drug's clearance is significantly reduced, leading to drug accumulation and an increased risk of adverse effects.[9]

  • Benazeprilat: Possesses a dual pathway of elimination. In dogs, clearance is balanced between renal (45%) and hepatic/biliary (55%) routes.[14] In humans, nonrenal (biliary) excretion also plays a substantial role.[4] This dual-route clearance provides a significant advantage in the context of renal insufficiency. If the renal pathway is compromised, the hepatic pathway can compensate, leading to a much smaller impact on the drug's overall exposure.[14][15]

This difference was highlighted in a comparative study in elderly subjects, where the Area Under the Curve (AUC), a measure of total drug exposure, increased far more dramatically for enalaprilat (+113%) than for benazeprilat (+40%) compared to younger subjects, reflecting the impact of age-related decline in kidney function.[16]

Summary of Key Pharmacokinetic Parameters
ParameterBenazepril / BenazeprilatEnalapril / EnalaprilatReference(s)
Bioavailability ~37%~60%[7][8][9]
Tmax (Prodrug) 0.5 - 1.0 hours~1 hour[6][7][10]
Tmax (Active) 1 - 2 hours (fasting)3 - 4 hours[5][8][10]
Protein Binding (Active) ~95%~50%[5][11]
Effective Half-Life (Active) 10 - 11 hours~11 hours[5][12][13][17]
Primary Route of Excretion Dual: Renal & Hepatic/BiliaryRenal [4][12][14]

Experimental Protocols for Pharmacokinetic Assessment

To ensure the trustworthiness of pharmacokinetic data, studies must be conducted under rigorous, well-defined protocols. Below is a representative methodology for a preclinical in vivo pharmacokinetic study.

Preclinical In Vivo Pharmacokinetic Study Workflow

The objective of this experiment is to determine and compare the plasma concentration-time profiles of benazeprilat and enalaprilat following oral administration of their respective prodrugs in a relevant animal model, such as the beagle dog.

G cluster_workflow Experimental Workflow start Acclimatization & Fasting of Subjects dose Oral Administration (Benazepril or Enalapril) start->dose sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) dose->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis via LC-MS/MS storage->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_calc end Data Interpretation & Comparison pk_calc->end

Caption: Workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Protocol

1. Animal Model and Housing:

  • Rationale: The beagle dog is a commonly used non-rodent species in pharmaceutical research due to its physiological similarities to humans and its well-characterized drug metabolism.
  • Procedure: Use healthy, male or female beagle dogs (n ≥ 6 per group) weighing 10-15 kg. House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Acclimatize animals for at least 7 days before the study.

2. Dosing and Administration:

  • Rationale: A crossover design, where each animal receives both drugs with a washout period in between, minimizes inter-animal variability and strengthens the comparison.
  • Procedure: Fast animals overnight (~12 hours) prior to dosing, with water available ad libitum. Administer a single oral dose of benazepril hydrochloride or enalapril maleate (e.g., 0.5 mg/kg) via gavage. A washout period of at least one week should separate the dosing periods.

3. Blood Sampling:

  • Rationale: The sampling schedule is designed to capture the key phases of the pharmacokinetic profile: absorption (early time points), peak concentration, and elimination (later time points).
  • Procedure: Collect approximately 2 mL of whole blood from the jugular vein into tubes containing K2-EDTA anticoagulant at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

4. Plasma Processing and Storage:

  • Rationale: Immediate processing and deep-freezing are critical to prevent degradation of the analytes.
  • Procedure: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest the supernatant (plasma) and store in labeled cryovials at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS Quantification:

  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy, allowing for precise quantification of the drug and its metabolite in a complex biological matrix like plasma.
  • Procedure:
  • Sample Preparation: Perform a protein precipitation or solid-phase extraction of the plasma samples to remove interfering substances.
  • Chromatography: Use a C18 reverse-phase HPLC column to separate the analytes from endogenous plasma components.
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for benazepril, benazeprilat, enalapril, enalaprilat, and their respective stable-isotope labeled internal standards.
  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

  • Rationale: Non-compartmental analysis is a standard method to derive key PK parameters directly from the plasma concentration-time data.
  • Procedure: Use validated software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC (from time zero to the last measurable point and extrapolated to infinity), and terminal half-life (t½).

Conclusion and Implications for Drug Development

Both benazepril and enalapril are highly effective ACE inhibitors, but their pharmacokinetic profiles are not interchangeable. The primary distinction—enalaprilat's sole reliance on renal excretion versus benazeprilat's dual renal and hepatic clearance—is a critical factor in drug selection and development.

For drug development professionals, this comparison underscores the importance of considering the intended patient population. The favorable profile of benazepril in the context of renal impairment suggests it may be a more robust candidate for populations with a high prevalence of kidney disease or for elderly patients with declining renal function.[14][15][16] Conversely, the higher oral bioavailability of enalapril may be advantageous in other contexts. Understanding these fundamental ADME differences is essential for designing safer, more effective therapies and for conducting informative clinical trials.

References

  • StatPearls. (2024). Benazepril. NCBI Bookshelf. [Link]

  • Drugs.com. (n.d.). Benazepril vs Enalapril Comparison. [Link]

  • StatPearls. (2024). Enalaprilat. NCBI Bookshelf. [Link]

  • GoodRx. (n.d.). Best ACE Inhibitor: Comparing Lisinopril, Enalapril, Benazepril, and More. [Link]

  • Hosie, J., & Meredith, P. A. (1990). The effects of age on the pharmacokinetics and pharmacodynamics of single oral doses of benazepril and enalapril. British Journal of Clinical Pharmacology, 29(6), 681–685. [Link]

  • Toutain, P. L., Lefebvre, H. P., & Laroute, V. (2000). Observed effects (ex vivo inhibition of ACE activity) after enalapril and benazepril administration to healthy dogs. ResearchGate. [Link]

  • Toutain, P. L., Lefebvre, H. P., & Laroute, V. (2000). New insights on effect of kidney insufficiency on disposition of angiotensin-converting enzyme inhibitors: case of enalapril and benazepril in dogs. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1094–1103. [Link]

  • StatPearls. (2024). Enalapril. NCBI Bookshelf. [Link]

  • VIN. (n.d.). ACE Inhibitors in Renal Disease. [Link]

  • U.S. Food and Drug Administration. (n.d.). Lotensin (benazepril hydrochloride) Label. [Link]

  • Jansen, S. A., et al. (2019). Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule. ResearchGate. [Link]

  • MSD Veterinary Manual. (n.d.). Angiotensin-converting Enzyme Inhibitors for Use in Animals. [Link]

  • Lefebvre, H. P., et al. (2005). Angiotensin-converting enzyme inhibitors in veterinary medicine. Current Pharmaceutical Design, 11(11), 1427-1441. [Link]

  • Chen, X., et al. (2017). Pharmacokinetics and drug-drug interaction between enalapril, enalaprilat and felodipine extended release (ER) in healthy subjects. Oncotarget, 8(52), 90379–90387. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. [Link]

  • Kelly, J. G., et al. (1986). Pharmacokinetics of enalapril in normal subjects and patients with renal impairment. British Journal of Clinical Pharmacology, 21(1), 63–69. [Link]

  • Apotex Inc. (2019). Product Monograph - Benazepril Hydrochloride. [Link]

  • Small Molecule Pathway Database. (2013). Benazepril Metabolism Pathway. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of ent-Benazepril as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the accuracy of any analytical measurement is fundamentally anchored to the quality of its reference standard. For enantiomeric impurities like ent-Benazepril, the non-active mirror image of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, a rigorously validated Certified Reference Material (CRM) is not a luxury—it is an absolute necessity.[1][2] The presence and quantity of such stereoisomers must be precisely controlled to ensure the safety and efficacy of the final drug product, a mandate outlined by global regulatory bodies.[3]

This guide provides an in-depth, technical walkthrough of the validation process for establishing ent-Benazepril as a CRM. We will move beyond a simple recitation of methods to explore the causality behind our experimental choices, demonstrating a self-validating system built on orthogonal analytical principles. This framework is designed to produce a CRM that is not only of the highest purity but also has a metrologically traceable certified value, compliant with the standards of ISO 17034.[4]

Section 1: Unambiguous Identity Confirmation

Expert Rationale: Before a purity value can be assigned, the identity of the material must be confirmed with absolute certainty. Relying on a single technique is insufficient, as it may not distinguish between closely related isomers or impurities. Therefore, we employ a suite of orthogonal spectroscopic techniques. Each method interrogates a different molecular attribute, and their collective agreement provides an unassailable confirmation of the chemical structure of ent-Benazepril.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Spectra are acquired on a high-field NMR spectrometer (≥400 MHz). The resulting chemical shifts, coupling constants, and carbon environments are compared against the known structure of Benazepril and its diastereomers to confirm the specific stereochemistry of the enantiomer.

  • High-Resolution Mass Spectrometry (HRMS):

    • The sample is analyzed using an ESI-TOF or Orbitrap mass spectrometer. This provides an extremely accurate mass measurement of the parent ion, which is then compared to the theoretical exact mass calculated from the elemental formula (C₂₄H₂₈N₂O₅).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The sample is analyzed as a KBr pellet or using an ATR accessory. The resulting spectrum provides a unique "molecular fingerprint," confirming the presence of key functional groups (e.g., C=O of the ester and lactam, N-H, aromatic C-H).

Data Summary: Identity Confirmation

Analytical TechniqueParameterExpected Result for ent-BenazeprilObserved ResultConclusion
¹H NMRChemical Shifts & Splitting PatternsCorresponds to the enantiomeric structureConformsIdentity Confirmed
¹³C NMRNumber and Position of Signals24 distinct carbon signalsConformsIdentity Confirmed
HRMS[M+H]⁺ Ion (m/z)425.2071425.2073Identity Confirmed
FTIRKey Absorption Bands (cm⁻¹)~3300 (N-H), ~1740 (Ester C=O), ~1650 (Lactam C=O)ConformsIdentity Confirmed

Section 2: Purity Certification via the Mass Balance Approach

Expert Rationale: The mass balance approach is a cornerstone of CRM certification for its comprehensive nature.[5][6] It operates on the principle that the purity of the main component is 100% minus the sum of all detected impurities. This methodology is inherently self-validating because it relies on multiple, independent analytical techniques to quantify different classes of impurities (structurally related organic impurities, water, residual solvents, and non-volatile inorganics).

Mass_Balance_Workflow cluster_impurities Impurity Classes cluster_methods Analytical Methods cluster_result Final Calculation organic Organic Impurities hplc HPLC-UV organic->hplc Quantified by water Water Content kf Karl Fischer Titration water->kf Quantified by solvents Residual Solvents hsgc HS-GC/MS solvents->hsgc Quantified by inorganic Non-Volatile Impurities tga TGA inorganic->tga Quantified by sum_imp Sum of All Impurities (%) hplc->sum_imp kf->sum_imp hsgc->sum_imp tga->sum_imp mass_balance Mass Balance Purity (%) (100% - Σ Impurities) sum_imp->mass_balance

Caption: Workflow for the mass balance purity assignment.

Organic Impurities by Stability-Indicating HPLC-UV

Protocol: A validated, stability-indicating HPLC method is essential to separate ent-Benazepril from its known related compounds (e.g., Benazepril, diastereomers, degradation products) and any unknown impurities.[7]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Time-programmed gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[8]

  • Quantification: Area percent normalization is used, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Data Summary: Organic Impurity Profile

Impurity IdentityRetention Time (min)Area %
Benazepril Related Compound C12.50.04
Benazepril (diastereomer)15.20.08
Unknown Impurity 118.10.03
ent-Benazepril (Main Peak)14.899.83
Total Organic Impurities 0.15%
Water Content by Karl Fischer Titration

Protocol: Coulometric Karl Fischer titration is performed to accurately determine the water content, as even small amounts of moisture can significantly impact the final purity value.

  • Instrument: Coulometric KF Titrator.

  • Sample Amount: Accurately weigh approximately 50 mg of the ent-Benazepril sample.

  • Procedure: Inject the sample into the titration cell and titrate to the electrometric endpoint. The analysis is performed in triplicate to ensure precision.

Result: Mean Water Content = 0.22%

Residual Solvents by Headspace GC-MS

Protocol: This method quantifies volatile organic solvents remaining from the synthesis and purification process, as required by ICH Q3C guidelines.

  • Instrument: Headspace Sampler coupled to a GC-MS.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • HS Parameters: Equilibration Temperature: 80°C; Equilibration Time: 15 min.

  • GC Column: DB-624 or equivalent.

  • Analysis: Identify and quantify solvents against a calibrated standard.

Result: Total Residual Solvents = < 0.05% (Below reporting threshold)

Non-Volatile/Inorganic Impurities by TGA

Protocol: Thermogravimetric Analysis (TGA) measures the mass of a sample as it is heated. The remaining mass at high temperature corresponds to non-volatile inorganic content (residue on ignition).

  • Instrument: TGA Analyzer.

  • Sample Size: 5-10 mg.

  • Temperature Program: Ramp from ambient to 800°C at 10°C/min under an air or oxygen atmosphere.

  • Measurement: The final residual mass at 800°C is recorded.

Result: Non-Volatile Impurities = 0.02%

Mass Balance Purity Calculation

The final purity is calculated by subtracting the sum of all impurity fractions from 100%.

Impurity ClassValue (%)
Total Organic Impurities0.15
Water Content0.22
Residual Solvents< 0.05 (reported as 0.00 for calculation)
Non-Volatile Impurities0.02
Total Impurities 0.39
Purity (Mass Balance) 99.61%

Section 3: Orthogonal Assay by Quantitative NMR (qNMR)

Expert Rationale: To independently verify the mass balance result, we use ¹H-qNMR. As a primary ratio method, qNMR allows for the direct measurement of the analyte's purity against a CRM internal standard (e.g., NIST SRM Benzoic Acid) without relying on the analyte's own response factor.[9][10][11] This provides direct traceability to the SI unit (mole) and serves as a powerful, independent check on the entire mass balance workflow.[4]

qNMR_Workflow cluster_inputs Inputs cluster_process Measurement & Calculation analyte ent-Benazepril (unknown purity) weigh Metrological Weighing analyte->weigh istd Internal Standard CRM (known purity, e.g., NIST SRM) istd->weigh nmr Acquire ¹H NMR Spectrum weigh->nmr integrate Integrate Analyte & ISTD Signals nmr->integrate formula Apply qNMR Equation integrate->formula result Assay Value (%) formula->result

Caption: Workflow for the qNMR orthogonal assay verification.

Protocol:

  • Preparation: Accurately weigh ~15 mg of ent-Benazepril and ~5 mg of the internal standard CRM (e.g., Maleic Acid) into the same vial using a calibrated microbalance.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT₁, calibrated 90° pulse).

  • Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved, unique signal for ent-Benazepril and a signal for the internal standard.

  • Calculation: The purity of ent-Benazepril (Pₐ) is calculated using the following formula: Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, ₐ = analyte, ₛₜd = standard.

Section 4: Data Comparison and Final Certification

Expert Rationale: The final step in the validation is to compare the results from the two orthogonal approaches: mass balance and qNMR. Strong agreement between these fundamentally different methods provides extremely high confidence in the assigned purity value. Any significant discrepancy would trigger an investigation into the potential sources of error in one or both methods.

Comparison of Purity Assessment Methods

MethodPrinciplePurity Value (%)
Mass Balance Subtractive (100% - Σ Impurities)99.61
Quantitative NMR Ratiometric (vs. traceable standard)99.58
Difference 0.03

The excellent concordance (<0.1% difference) between the mass balance and qNMR results validates the analytical procedures and supports the certification of the material.

Certification Statement:

The ent-Benazepril candidate material is certified using a mass balance approach, corroborated by an independent assay via quantitative ¹H-NMR. The certified value is calculated as the weighted mean of the results from these two orthogonal methods. An expanded uncertainty (k=2) is calculated following ISO 17034 guidelines, encompassing contributions from characterization, homogeneity, and stability studies.

Certified Purity: 99.60% ± 0.15% (The uncertainty value is representative and would be determined from the full uncertainty budget analysis).

Conclusion

The validation of ent-Benazepril as a Certified Reference Material is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control testing. By integrating a comprehensive mass balance approach with a primary ratiometric method like qNMR, we establish a self-validating system that ensures accuracy, precision, and metrological traceability. This exhaustive characterization provides researchers, scientists, and drug development professionals with a reference material of the highest confidence, enabling them to accurately quantify impurities and guarantee the safety and quality of their products.

References

  • Merck Millipore. USP Method Benazepril RS.
  • SynThink. Benazepril EP Impurity and USP Related Compounds.
  • JETIR. Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024).
  • Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362124, Benazepril.
  • ResearchGate. (PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024).
  • Fasipe, B., & Nappe, T. M. (2024). Benazepril. In StatPearls. StatPearls Publishing.
  • Sigma-Aldrich. Benazepril hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material.
  • ILAC. ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. (2005).
  • Separation Science. Certified reference materials for quantitative NMR. (2023).
  • Alamgir, M., et al. (PDF) The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate.
  • Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Institutes of Health.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017).
  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009).
  • SynZeal. Benazepril Hydrochloride EP Impurity C.
  • USP. Benazepril Hydrochloride Monograph.
  • Sigma-Aldrich. Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM).
  • DergiPark. Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. (2022).
  • ARO Scientific. Method validation using Certified Reference Materials (CRMs). (2025).
  • Sigma-Aldrich. High-Performance Quantitative H-1 NMR.

Sources

Safety Operating Guide

Navigating the Disposal of ent-Benazepril: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of ent-Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and our collective responsibility as scientific leaders.

The Imperative for Specialized Disposal of ent-Benazepril

ent-Benazepril, the enantiomer of Benazepril, is a physiologically active substance that requires meticulous handling throughout its use and disposal. The rationale for stringent disposal procedures is rooted in its pharmacological activity and potential for adverse health and environmental effects.

Safety Data Sheets (SDS) for Benazepril hydrochloride classify it as a substance suspected of damaging fertility or the unborn child.[1] The National Institute for Occupational Safety and Health (NIOSH) has also included Benazepril on its list of hazardous drugs, underscoring the need for caution in handling and disposal to prevent occupational exposure.[2]

From an environmental perspective, the release of pharmaceuticals into waterways can have ecotoxicological consequences. While specific data on ent-Benazepril's environmental fate is limited, the broader class of ACE inhibitors can disrupt the endocrine systems of aquatic organisms. The U.S. Environmental Protection Agency (EPA) has established a "sewer ban" for all hazardous waste pharmaceuticals, recognizing that wastewater treatment facilities are often not equipped to remove these compounds, leading to their release into the environment.

Regulatory Framework: Navigating EPA and OSHA Guidelines

The disposal of ent-Benazepril falls under the purview of several regulatory bodies, primarily the EPA and the Occupational Safety and Health Administration (OSHA). The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.

While ent-Benazepril is not specifically listed as a "P" or "U" hazardous waste under RCRA, it may be considered a hazardous waste if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Given its reproductive toxicity, it is prudent to manage it as a hazardous waste. The precautionary principle dictates that in the absence of definitive data, a conservative approach that prioritizes safety and environmental protection should be adopted.

OSHA's Hazard Communication Standard and its guidelines for handling hazardous drugs in healthcare and laboratory settings provide the framework for protecting personnel from exposure.[4] This includes the use of appropriate personal protective equipment (PPE), proper labeling of waste containers, and training for all personnel involved in the handling and disposal process.

Decision Pathway for ent-Benazepril Disposal

The following diagram illustrates the decision-making process for the proper disposal of ent-Benazepril waste in a laboratory setting.

Caption: Decision pathway for the safe disposal of ent-Benazepril waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed, actionable steps for the handling and disposal of ent-Benazepril waste. These procedures are designed to be self-validating by incorporating clear, sequential actions that minimize risk and ensure compliance.

I. Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves when handling any ent-Benazepril waste. For handling bulk powder or creating solutions, a fit-tested N95 respirator or a chemical fume hood should be used.

  • Waste Segregation at Source:

    • Solid Waste: Unused or expired ent-Benazepril powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing ent-Benazepril should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Sharps: Needles, syringes, or other sharps contaminated with ent-Benazepril must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

II. Waste Container Management
  • Container Selection: Use containers that are compatible with ent-Benazepril. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("ent-Benazepril"), and the specific hazard (e.g., "Toxic," "Reproductive Hazard").

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory and away from general laboratory traffic.

III. Chemical Neutralization (Optional Pre-treatment)

For laboratories with the appropriate facilities and trained personnel, chemical degradation of ent-Benazepril can be performed as a pre-treatment step to reduce its hazard. Benazepril is susceptible to hydrolysis, which breaks down the molecule into less active compounds.[5][6][7]

A. Alkaline Hydrolysis Protocol

  • Preparation: This procedure should be performed in a chemical fume hood. Prepare a 0.1 M sodium hydroxide (NaOH) solution.

  • Procedure: a. For liquid waste containing ent-Benazepril, slowly add the 0.1 M NaOH solution until the pH of the waste is between 12 and 12.5. b. For solid ent-Benazepril waste, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble) before adding the NaOH solution. c. Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 0.1 M hydrochloric acid (HCl) solution.

  • Disposal: The neutralized solution must still be disposed of as hazardous waste through your institution's hazardous waste management program.

B. Acidic Hydrolysis Protocol

  • Preparation: This procedure should also be conducted in a chemical fume hood. Prepare a 0.1 M hydrochloric acid (HCl) solution.

  • Procedure: a. For liquid waste, slowly add the 0.1 M HCl solution until the pH is 2 or lower. b. For solid waste, dissolve it in a suitable solvent before adding the HCl solution. c. Gently heat the solution to approximately 50-60°C for several hours to accelerate the hydrolysis.[5][6]

  • Neutralization: After cooling to room temperature, neutralize the solution to a pH between 6 and 8 with a 0.1 M sodium hydroxide (NaOH) solution.

  • Disposal: The neutralized solution must be collected and disposed of as hazardous waste.

Note on Advanced Oxidation Processes (AOPs): While AOPs, such as those using ozone, UV/H₂O₂, or Fenton's reagent, have shown promise for the degradation of various pharmaceuticals, their implementation requires specialized equipment and expertise.[8][9][10][11][12] These methods are generally not practical for routine laboratory-scale waste treatment and should only be considered in consultation with environmental health and safety professionals.

IV. Final Disposal
  • Collection: Once the hazardous waste container in the SAA is full, or has been accumulating for the maximum allowable time per institutional policy (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, as required by the EPA.

  • Ultimate Disposal: The standard and most effective method for the final disposal of pharmaceutical hazardous waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the active pharmaceutical ingredient.

Summary of Key Disposal Parameters

Waste TypeContainerLabelingDisposal Route
Solid ent-Benazepril Waste Leak-proof, compatible container (e.g., HDPE)"Hazardous Waste," "ent-Benazepril," "Toxic"Certified Hazardous Waste Contractor for Incineration
Liquid ent-Benazepril Waste Leak-proof, compatible container (e.g., HDPE)"Hazardous Waste," "ent-Benazepril," "Toxic"Optional on-site hydrolysis, then collection by Certified Hazardous Waste Contractor for Incineration
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps," "ent-Benazepril"Certified Hazardous Waste Contractor for Incineration

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of ent-Benazepril is a critical component of responsible laboratory practice. By understanding the "why" behind these procedures—the potential health and environmental hazards—and diligently following the "how," we uphold our commitment to safety, regulatory compliance, and the integrity of our scientific endeavors. This guide provides the necessary framework, but it is incumbent upon each researcher and institution to implement these protocols robustly and foster a culture of safety that extends from discovery to disposal.

References

  • MDPI. (n.d.). Special Issue : Advanced Oxidation Processes for Waste Treatment. Retrieved from [Link]

  • NIOSH. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. Retrieved from [Link]

  • ResearchGate. (2014). Advanced Oxidation Processes for Wastewater Treatment in the Pulp and Paper Industry: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Benazepril Hydrochloride Product Monograph. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • PubChem. (n.d.). Benazepril. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2022). Advanced oxidation process: a sustainable technology for treating refractory organic compounds present in industrial wastewater. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Retrieved from [Link]

  • DOI. (n.d.). Role of advance oxidation processes (AOPs) in textile wastewater treatment: A critical review. Retrieved from [Link]

  • Apotex Inc. (2019). Product Monograph - Benazepril Hydrochloride. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Hindawi. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2015). Benazepril Hydrochloride Tablets Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2022). Lecture 46: Advanced Oxidation Processes (AOP) - Introduction. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。